3-(4-Fluorophenyl)benzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(4-fluorophenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYDCJYMOBKHTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362715 | |
| Record name | 3-(4-Fluorophenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164334-74-1 | |
| Record name | 3-(4-Fluorophenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 164334-74-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(4-Fluorophenyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(4-Fluorophenyl)benzaldehyde, a key intermediate in the synthesis of pharmaceuticals and advanced materials. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis via the Suzuki-Miyaura coupling reaction, and includes relevant safety and spectral data.
Core Properties and Data
This compound, also known as 4'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde, is a versatile aromatic aldehyde. Its structure, featuring a fluorinated biphenyl backbone, makes it a valuable building block in organic synthesis. The presence of the fluorine atom can significantly influence the electronic properties, metabolic stability, and binding affinity of target molecules in drug discovery.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 164334-74-1 | [1][2][3] |
| Molecular Formula | C₁₃H₉FO | [1][4] |
| Molecular Weight | 200.21 g/mol | [1][4] |
| Appearance | Solid | [4] |
| Boiling Point | 114-116 °C at 0.7 Torr | [4] |
| Density (Predicted) | 1.173 ± 0.06 g/cm³ | [4] |
| Storage Temperature | Room Temperature | [4] |
Table 2: Synonyms
| Synonym |
| 4'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde |
| 4'-Fluorobiphenyl-3-carboxaldehyde |
| 4'-Fluoro-3-biphenylcarboxaldehyde |
Synthesis via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly effective method for the synthesis of biaryl compounds, including this compound. This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide with an arylboronic acid in the presence of a base.
Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound based on established Suzuki-Miyaura coupling methodologies for similar compounds.[2][5][6][7][8]
Materials:
-
3-Bromobenzaldehyde
-
4-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas (for inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen/argon inlet, add 3-bromobenzaldehyde (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Solvent and Base Addition: Add a 3:1 mixture of toluene and ethanol to the flask, followed by an aqueous solution of potassium carbonate (2.0 eq).
-
Reaction Execution: Purge the reaction mixture with nitrogen or argon for 15-20 minutes. Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information directly implicating this compound in specific biological signaling pathways. However, the broader class of benzaldehydes and fluorinated aromatic compounds are known to exhibit a range of biological activities.[9][10] Benzaldehyde itself has been studied for its potential as an antibiotic modulator.[9][11] The introduction of a fluorophenyl group can enhance biological activity and is a common strategy in the design of kinase inhibitors and other therapeutic agents.[12]
Further research is required to elucidate the specific mechanism of action and any potential interactions of this compound with cellular signaling cascades. As this compound is a versatile intermediate, its biological effects are typically explored in the context of the larger molecules synthesized from it.
Safety Information
Table 3: Hazard and Precautionary Statements
| Hazard Statement | Precautionary Statement | Reference(s) |
| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. | [4] |
| H315: Causes skin irritation. | P270: Do not eat, drink or smoke when using this product. | [4] |
| H318: Causes serious eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [4] |
| H335: May cause respiratory irritation. | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [4] |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the two phenyl rings. A distinct singlet for the aldehydic proton should appear further downfield (δ 9.5-10.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the carbonyl carbon of the aldehyde (typically δ 190-200 ppm), and the carbon-fluorine bond will exhibit characteristic coupling.
-
¹⁹F NMR: The fluorine NMR will show a signal characteristic of a fluorine atom attached to an aromatic ring.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretch of the aldehyde group around 1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 200.21). Fragmentation patterns will likely involve the loss of the formyl group (-CHO) and other characteristic cleavages of the biphenyl system.
This technical guide provides a foundational understanding of this compound for researchers and professionals in the fields of chemistry and drug development. Further experimental investigation is encouraged to fully characterize this versatile compound and explore its potential applications.
References
- 1. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]
- 2. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 4. This compound | 164334-74-1 [amp.chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. jsynthchem.com [jsynthchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster [mdpi.com]
- 10. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4'-Fluoro-3-biphenylcarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of 4'-Fluoro-3-biphenylcarboxaldehyde, a biphenyl derivative of interest in medicinal chemistry and materials science. This document outlines the key spectroscopic techniques and synthetic methodologies employed to confirm the molecular structure of this compound, presenting data in a clear and accessible format for researchers and professionals in the field.
Molecular Identity and Physicochemical Properties
4'-Fluoro-3-biphenylcarboxaldehyde is a biaryl aldehyde with the chemical formula C₁₃H₉FO.[1][2] Its structure consists of a benzaldehyde moiety linked to a 4-fluorophenyl group at the 3-position. The systematic IUPAC name for this compound is 4'-fluoro-[1,1'-biphenyl]-3-carbaldehyde.[1]
| Property | Value | Reference |
| CAS Number | 164334-74-1 | [1][2] |
| Molecular Formula | C₁₃H₉FO | [1][2] |
| Molecular Weight | 200.21 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Purity | ≥95% (typical) | [1] |
Synthesis via Suzuki-Miyaura Cross-Coupling
The primary synthetic route to 4'-Fluoro-3-biphenylcarboxaldehyde is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid. In this case, 3-bromobenzaldehyde is coupled with 4-fluorophenylboronic acid.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for analogous Suzuki-Miyaura cross-coupling reactions.[3][4]
Materials:
-
3-bromobenzaldehyde
-
4-fluorophenylboronic acid
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-bromobenzaldehyde (1.0 eq.), 4-fluorophenylboronic acid (1.1 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
To this mixture, add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq.).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4'-Fluoro-3-biphenylcarboxaldehyde as a solid.
Spectroscopic Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the position of the fluorine atom.
3.1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals in the aromatic region (7.0-8.5 ppm) and a characteristic signal for the aldehyde proton (9.5-10.5 ppm).
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 | Singlet | 1H | Aldehyde proton (-CHO) |
| 7.8 - 8.2 | Multiplets | 4H | Protons on the benzaldehyde ring |
| 7.1 - 7.6 | Multiplets | 4H | Protons on the fluorophenyl ring |
The protons on the benzaldehyde ring will exhibit complex splitting patterns due to their meta and para relationships. The protons on the fluorophenyl ring will appear as two doublets of doublets (or triplets) due to coupling with the fluorine atom and adjacent protons.
3.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the number of unique carbon environments.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~192 | Aldehyde carbonyl carbon (C=O) |
| 160 - 165 (d, ¹JCF ≈ 250 Hz) | Carbon bearing the fluorine (C-F) |
| 115 - 145 | Aromatic carbons |
The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF). Other carbons in the fluorophenyl ring will also show smaller couplings to the fluorine atom.
3.1.3. ¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is a simple yet definitive tool for confirming the presence and electronic environment of the fluorine atom. A single resonance is expected in the typical range for an aryl fluoride, likely between -110 and -120 ppm (relative to CFCl₃). The multiplicity of this signal will be a triplet of triplets (or a more complex multiplet) due to coupling with the ortho and meta protons on the fluorophenyl ring.
Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H stretch |
| ~2820, ~2720 | Medium | Aldehyde C-H stretch (Fermi doublet) |
| ~1700 | Strong | Aldehyde C=O stretch |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretches |
| ~1220 | Strong | Aryl C-F stretch |
The strong absorption around 1700 cm⁻¹ is characteristic of the aldehyde carbonyl group. The presence of bands around 2820 cm⁻¹ and 2720 cm⁻¹ is also a key indicator of an aldehyde C-H bond. A strong band in the region of 1220 cm⁻¹ is indicative of the C-F bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
| m/z | Interpretation |
| 200 | [M]⁺, Molecular ion peak |
| 199 | [M-H]⁺, Loss of the aldehyde proton |
| 171 | [M-CHO]⁺, Loss of the formyl group |
| 126 | [M-C₆H₄F]⁺, Loss of the fluorophenyl group |
| 95 | [C₆H₄F]⁺, Fluorophenyl cation |
The mass spectrum is expected to show a molecular ion peak at m/z 200, corresponding to the molecular weight of the compound. Key fragmentation pathways would involve the loss of the aldehyde proton (M-1) and the formyl group (M-29).
Conclusion
The combination of synthesis via Suzuki-Miyaura cross-coupling and comprehensive spectroscopic analysis provides a robust framework for the unambiguous structure elucidation of 4'-Fluoro-3-biphenylcarboxaldehyde. The predicted spectroscopic data, based on established principles and analysis of analogous compounds, offers a clear roadmap for researchers to confirm the identity and purity of this important chemical entity. This technical guide serves as a valuable resource for scientists and professionals engaged in the synthesis and characterization of novel biphenyl derivatives for applications in drug discovery and materials science.
References
Physical and chemical properties of 3-(4-Fluorophenyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-(4-Fluorophenyl)benzaldehyde (also known as 4'-Fluoro[1,1'-biphenyl]-3-carbaldehyde). It includes detailed experimental protocols for its synthesis and characteristic reactions, designed to support research and development in medicinal chemistry, materials science, and organic synthesis.
Core Properties and Data
This compound is a biaryl aldehyde that serves as a versatile intermediate in the synthesis of complex organic molecules. Its structure, featuring a fluorinated phenyl ring coupled with a benzaldehyde moiety, makes it a valuable building block for pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals and specialty polymers.[1][2] The presence of the aldehyde group allows for a wide range of chemical transformations, while the fluorine atom can modulate the electronic properties, metabolic stability, and binding affinity of target molecules.
Identifiers and General Data
| Property | Value | Reference(s) |
| CAS Number | 164334-74-1 | [1][3][4][5][6] |
| Molecular Formula | C₁₃H₉FO | [1][3] |
| Molecular Weight | 200.21 g/mol | [1][3] |
| Synonyms | 4'-Fluoro[1,1'-biphenyl]-3-carbaldehyde, 4'-Fluoro-3-biphenylcarboxaldehyde | [1][3] |
| Purity | ≥ 97% (as determined by HPLC) | [1] |
Physical Properties
There is some discrepancy among suppliers regarding the physical state of this compound at room temperature. It has been listed as both a liquid and a solid. The following data has been compiled from available sources.
| Property | Value | Reference(s) |
| Appearance | Liquid or Solid | [1][4] |
| Boiling Point | 114-116 °C (at 0.7 Torr)328.8 °C (at 760 mmHg) | [3][4] |
| Density | ~1.173 g/cm³ (Predicted) | [3][4] |
| Storage | Store at 0-8 °C or Room Temperature | [1][4] |
Note: The reported melting point of 284 °C (decomposition) from one source is considered anomalous and likely inaccurate, given other data points.[3]
Spectroscopic and Analytical Data
No experimentally verified spectra for this compound are publicly available. The following tables present predicted data based on the analysis of its structural components and data from analogous compounds, such as benzaldehyde and fluorinated biphenyls.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.05 | Singlet (s) | 1H | Aldehyde (-CHO) |
| ~8.10 | Singlet (s) | 1H | Aromatic H (proton ortho to -CHO) |
| ~7.90 | Doublet (d) | 1H | Aromatic H (proton para to -CHO) |
| ~7.65 - 7.55 | Multiplet (m) | 3H | Aromatic H's |
| ~7.20 | Triplet (t) | 2H | Aromatic H (protons ortho to Fluorine) |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~192.0 | Aldehyde Carbonyl (C=O) |
| ~162.5 (d, ¹JCF ≈ 248 Hz) | Fluorine-substituted Aromatic Carbon (C-F) |
| ~142.0 | Aromatic Quaternary Carbon (C-C biphenyl link) |
| ~137.5 | Aromatic Quaternary Carbon (C-CHO) |
| ~136.0 | Aromatic Quaternary Carbon (C-C biphenyl link) |
| ~135.0 | Aromatic CH |
| ~130.0 (d, ³JCF ≈ 8 Hz) | Aromatic CH (ortho to Fluorine) |
| ~129.5 | Aromatic CH |
| ~128.0 | Aromatic CH |
| ~127.0 | Aromatic CH |
| ~116.0 (d, ²JCF ≈ 21 Hz) | Aromatic CH (meta to Fluorine) |
Predicted Key FTIR Absorptions (Liquid Film/KBr)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3070 | Medium | Aromatic C-H Stretch |
| ~2830, ~2730 | Weak | Aldehyde C-H Stretch (Fermi doublet) |
| ~1705 | Strong | Carbonyl (C=O) Stretch |
| ~1600, ~1480 | Medium | Aromatic C=C Bending |
| ~1225 | Strong | C-F Stretch |
| ~825 | Strong | para-disubstituted C-H Bend (Fluorophenyl ring) |
Predicted Mass Spectrometry (Electron Ionization)
| m/z Ratio | Relative Abundance | Proposed Fragment Ion |
| 200 | High | [M]⁺ (Molecular Ion) |
| 199 | High | [M-H]⁺ (Loss of aldehydic hydrogen) |
| 171 | Medium | [M-CHO]⁺ (Loss of formyl radical) |
| 170 | Medium | [M-CO-H]⁺ (Loss of CO and H radical) |
| 95 | Medium | [C₆H₄F]⁺ (Fluorophenyl cation) |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and key transformations of this compound. These protocols are based on established chemical principles and analogous reactions from the literature.
Synthesis via Suzuki-Miyaura Coupling
This protocol describes a plausible synthesis route using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a standard method for forming carbon-carbon bonds between aromatic rings.
Materials:
-
3-Bromobenzaldehyde (1.0 eq)
-
(4-Fluorophenyl)boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Anhydrous Sodium Carbonate (Na₂CO₃) (2.5 eq)
-
Toluene
-
Deionized Water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask, add 3-bromobenzaldehyde, (4-fluorophenyl)boronic acid, and sodium carbonate.
-
Place the flask under an inert atmosphere (Argon or Nitrogen).
-
Add the palladium catalyst, followed by a 4:1 mixture of toluene and water.
-
Thoroughly degas the mixture by bubbling Argon through the solution for 15 minutes.
-
Heat the reaction mixture to 85 °C and stir vigorously.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-12 hours.
-
Once complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Add ethyl acetate to dilute the organic phase. Separate the layers and wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure this compound.
Characteristic Chemical Reactions
The aldehyde functional group is highly reactive and can undergo a variety of important transformations.
a) Oxidation to Carboxylic Acid
-
Protocol: Dissolve this compound (1.0 eq) in acetone. Cool the solution in an ice bath. Slowly add Jones reagent (CrO₃ in H₂SO₄) dropwise until a persistent orange color remains. Stir for 1 hour, then quench with isopropanol. Filter the mixture, and extract the filtrate with ethyl acetate. Wash, dry, and concentrate the organic phase to yield 3-(4-Fluorophenyl)benzoic acid.
b) Reduction to Alcohol
-
Protocol: Dissolve this compound (1.0 eq) in methanol or ethanol in a flask and cool to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, maintaining the temperature below 5 °C. Stir the reaction for 1-2 hours, monitoring by TLC. Quench the reaction by slowly adding 1 M HCl until the solution is acidic. Remove the solvent under reduced pressure and extract the aqueous residue with ethyl acetate. Dry and concentrate the organic layers to yield (3-(4-Fluorophenyl)phenyl)methanol.
c) Wittig Reaction to form an Alkene
-
Protocol: Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under an inert atmosphere. Cool to 0 °C and add a strong base like n-butyllithium (n-BuLi) dropwise until the orange color of the ylide persists. Stir for 30 minutes. Add a solution of this compound (1.0 eq) in THF dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Quench with saturated aqueous ammonium chloride (NH₄Cl) and extract with diethyl ether. Dry the organic phase, concentrate, and purify by column chromatography to isolate the alkene product.
Analytical Workflow
Proper characterization is critical to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR): Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure, proton integrations, and carbon environments.
-
Mass Spectrometry (MS): Analyze the sample via GC-MS or direct infusion ESI-MS to confirm the molecular weight (m/z 200.21) and analyze the fragmentation pattern.
-
Infrared (IR) Spectroscopy: Obtain an FTIR spectrum using a liquid film on a salt plate or as a KBr pellet. Verify the presence of key functional groups, especially the strong carbonyl stretch (~1705 cm⁻¹) and the aldehyde C-H stretches (~2730-2830 cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC): Develop a suitable method (e.g., reverse-phase C18 column with a water/acetonitrile mobile phase) to determine the purity of the final compound, which should be ≥ 97% for most applications.[1]
References
Spectroscopic Profile of 3-(4-Fluorophenyl)benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the versatile synthetic intermediate, 3-(4-fluorophenyl)benzaldehyde. This compound is of significant interest in medicinal chemistry and materials science. This document compiles predicted and experimental data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for compound identification, characterization, and quality control.
Spectroscopic Data Summary
The following sections present the available spectroscopic data for this compound, summarized in clear, tabular formats for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~10.05 | s | 1H | Aldehyde (-CHO) |
| ~8.10 | s | 1H | Ar-H (H2) |
| ~7.90 | d | 1H | Ar-H (H4 or H6) |
| ~7.85 | d | 1H | Ar-H (H6 or H4) |
| ~7.65 | t | 1H | Ar-H (H5) |
| ~7.60 | dd | 2H | Ar-H (H2'/H6') |
| ~7.15 | t | 2H | Ar-H (H3'/H5') |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~192.0 | Aldehyde (C=O) |
| ~163.0 (d, ¹JCF ≈ 250 Hz) | C4' |
| ~142.0 | C3 |
| ~137.0 | C1 |
| ~136.0 (d, ⁴JCF ≈ 3 Hz) | C1' |
| ~135.0 | C6 |
| ~130.0 (d, ³JCF ≈ 8 Hz) | C2'/C6' |
| ~129.5 | C5 |
| ~129.0 | C4 |
| ~128.0 | C2 |
| ~116.0 (d, ²JCF ≈ 22 Hz) | C3'/C5' |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the aldehyde and aromatic functionalities. The predicted key absorptions are listed below, based on typical values for aromatic aldehydes and related fluoro-substituted compounds.
Table 3: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3070 | Medium | Aromatic C-H Stretch |
| ~2830, ~2730 | Medium, Weak | Aldehyde C-H Stretch (Fermi doublet) |
| ~1705 | Strong | Aldehyde C=O Stretch |
| ~1600, ~1585, ~1480 | Medium-Strong | Aromatic C=C Stretch |
| ~1230 | Strong | C-F Stretch |
| ~840 | Strong | p-Substituted Benzene C-H Bend |
| ~790, ~700 | Strong | m-Substituted Benzene C-H Bend |
Mass Spectrometry (MS)
Experimentally determined mass spectrometry data for this compound is available in the form of predicted collision cross-sections for various adducts. Electron Ionization (EI) would likely lead to significant fragmentation.
Table 4: Predicted Collision Cross Section Data for this compound Adducts[1]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 201.07102 | 139.3 |
| [M+Na]⁺ | 223.05296 | 148.7 |
| [M-H]⁻ | 199.05646 | 145.3 |
| [M+NH₄]⁺ | 218.09756 | 158.6 |
| [M+K]⁺ | 239.02690 | 144.5 |
| [M]⁺ | 200.06319 | 138.5 |
A plausible fragmentation pattern under EI-MS would involve the initial formation of the molecular ion (M⁺˙ at m/z = 200), followed by the loss of a hydrogen radical to form the stable acylium ion ([M-H]⁺ at m/z = 199). Further fragmentation would likely involve the loss of the formyl group (•CHO) to yield the 3-(4-fluorophenyl)phenyl cation at m/z = 171, and subsequent fragmentation of the biphenyl core.
Experimental Protocols
The following are general methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). Both ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is obtained with a sufficient number of scans to observe all carbon signals, including those of quaternary carbons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is obtained using a spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small drop of liquid this compound is placed directly onto the ATR crystal. The spectrum is recorded in the range of 4000-400 cm⁻¹ by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via a direct insertion probe or through a gas chromatograph (GC) for separation prior to analysis. The electron energy is typically set to 70 eV. The mass analyzer (e.g., quadrupole or time-of-flight) is scanned over a mass range of m/z 50-500 to detect the molecular ion and characteristic fragment ions.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for the spectroscopic characterization of this compound.
References
An In-depth Technical Guide to the Solubility of 3-(4-Fluorophenyl)benzaldehyde in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-(4-Fluorophenyl)benzaldehyde, a versatile intermediate in the pharmaceutical and specialty chemical industries.[1] Given the limited availability of precise quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for determining its solubility in common organic solvents. The methodologies outlined herein are intended to empower researchers to generate reliable and reproducible solubility data, crucial for process development, formulation, and chemical synthesis.
Core Physicochemical Properties
This compound is an aromatic aldehyde notable for its fluorinated phenyl group.[1] This substitution influences its electronic properties and, consequently, its interactions with various solvents. While specific solubility values are not readily published, its identity as a liquid at room temperature suggests it is likely miscible with a range of common organic solvents.
Quantitative Solubility Data
As of the compilation of this guide, specific quantitative solubility data for this compound in common organic solvents is not extensively reported in peer-reviewed journals or chemical databases. Therefore, the following table is presented as a template for researchers to record their experimentally determined data.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |
| Ethanol | Gravimetric | |||
| Methanol | Gravimetric | |||
| Acetone | Gravimetric | |||
| Ethyl Acetate | Gravimetric | |||
| Toluene | Gravimetric | |||
| Dichloromethane | Gravimetric | |||
| Hexane | Gravimetric |
Experimental Protocols for Solubility Determination
The recommended method for determining the solubility of a liquid solute like this compound in organic solvents is the gravimetric method. This technique is straightforward, cost-effective, and relies on precise mass measurements.[2]
Gravimetric Method for Liquid Solutes
Objective: To determine the mass of this compound that can be dissolved in a specific volume of a given organic solvent at a controlled temperature to create a saturated solution.
Materials:
-
This compound (high purity)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, dichloromethane, hexane) of analytical grade
-
Thermostatic shaker or water bath
-
Calibrated volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporation dishes or vials
-
Analytical balance (accurate to at least 0.1 mg)
-
Drying oven or vacuum desiccator
Procedure:
-
Equilibration: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container.
-
Saturation: Place the container in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed. The presence of a separate, undissolved phase of the solute indicates saturation.
-
Sample Withdrawal and Filtration: Once equilibrium is achieved, allow the solution to settle. Carefully withdraw a precise volume (e.g., 5 or 10 mL) of the supernatant using a calibrated pipette, ensuring no undissolved solute is transferred. To remove any suspended microdroplets, pass the withdrawn sample through a chemically compatible syringe filter into a pre-weighed evaporation dish.
-
Solvent Evaporation: Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, a rotary evaporator or a vacuum desiccator can be used for more volatile solvents or heat-sensitive compounds.
-
Mass Determination: Once the solvent has completely evaporated, allow the evaporation dish to cool to room temperature in a desiccator to prevent moisture absorption. Weigh the dish containing the solute residue on an analytical balance.
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of filtrate in mL) * 100
-
Replicates: Perform the experiment in triplicate for each solvent and temperature to ensure the reproducibility of the results.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for determining the solubility of this compound and the key relationships influencing its solubility.
Caption: Experimental workflow for gravimetric solubility determination.
References
An In-depth Technical Guide to 3-(4-Fluorophenyl)benzaldehyde: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(4-Fluorophenyl)benzaldehyde (CAS No. 164334-74-1), a key biphenyl carbaldehyde intermediate in the fields of medicinal chemistry and materials science. While a singular "discovery" event is not documented, its history is intrinsically linked to the advent and refinement of modern palladium-catalyzed cross-coupling reactions. This document details the physicochemical properties, synthesis methodologies, and historical context of this compound, with a focus on providing actionable experimental protocols and structured data for laboratory applications.
Introduction
This compound, also known as 4'-Fluoro[1,1'-biphenyl]-3-carbaldehyde, is a fluorinated aromatic aldehyde. Its structure, featuring a biphenyl core with a reactive aldehyde group and a fluorine substituent, makes it a valuable building block in organic synthesis.[1] The presence of the fluorine atom can significantly influence the pharmacokinetic and electronic properties of derivative molecules, making it a desirable moiety in the design of pharmaceuticals and advanced materials.[2] This guide will explore the synthesis of this compound, placing it within the historical context of the development of powerful synthetic methodologies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 164334-74-1 | [2] |
| Molecular Formula | C₁₃H₉FO | [2] |
| Molecular Weight | 200.21 g/mol | [2] |
| Appearance | Liquid | [2] |
| Purity | ≥ 97% (HPLC) | [2] |
| Synonyms | 4'-Fluoro[1,1'-biphenyl]-3-carbaldehyde, 4'-Fluoro-3-biphenylcarboxaldehyde | [2] |
Historical Context: The Rise of Cross-Coupling Reactions
The history of this compound is not one of a singular discovery but rather of enabling technology. Its practical synthesis is a direct result of the development of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century. Reactions like the Suzuki-Miyaura and Negishi couplings revolutionized the formation of carbon-carbon bonds, particularly for the creation of biaryl structures.
Prior to these methods, the synthesis of unsymmetrical biaryls was challenging, often requiring harsh conditions and resulting in low yields. The adve nt of these powerful catalytic systems provided a versatile and efficient means to construct complex molecules like this compound from readily available starting materials.
Synthesis and Experimental Protocols
The most common and efficient methods for the synthesis of this compound are the Suzuki-Miyaura and Negishi cross-coupling reactions. These methods offer high yields and broad functional group tolerance.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. For the synthesis of this compound, this typically involves the reaction of 3-bromobenzaldehyde with 4-fluorophenylboronic acid.
A general workflow for this synthesis is depicted below:
Caption: General workflow for the Suzuki-Miyaura synthesis of this compound.
Detailed Experimental Protocol (Adapted from a similar Suzuki-Miyaura reaction):
This protocol is adapted from a reliable method for a similar biaryl synthesis and can be optimized for the specific substrates.
Materials:
-
3-Bromobenzaldehyde
-
4-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1-Propanol
-
Water, deionized
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Activated carbon (e.g., Darco G-60)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-bromobenzaldehyde (1.0 eq) and 4-fluorophenylboronic acid (1.05 eq) in 1-propanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add palladium(II) acetate (0.003 eq) and triphenylphosphine (0.009 eq).
-
Add a 2 M aqueous solution of sodium carbonate (1.2 eq) and deionized water.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture and add water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
The filtrate can be treated with activated carbon to remove residual palladium catalyst.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
Quantitative Data (Hypothetical, based on typical Suzuki-Miyaura reactions):
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| 3-Bromobenzaldehyde | 1.0 | 185.02 |
| 4-Fluorophenylboronic acid | 1.05 | 139.92 |
| Pd(OAc)₂ | 0.003 | 224.50 |
| PPh₃ | 0.009 | 262.29 |
| Na₂CO₃ | 1.2 | 105.99 |
| Product | Theoretical Yield | Expected Yield Range |
| This compound | 200.21 g/mol | 80-95% |
Negishi Cross-Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. For the synthesis of this compound, this would typically involve the reaction of 3-bromobenzaldehyde with a (4-fluorophenyl)zinc halide.
A general workflow for this synthesis is depicted below:
Caption: General workflow for the Negishi coupling synthesis of this compound.
Detailed Experimental Protocol (General):
Materials:
-
4-Fluorobromobenzene
-
Activated zinc (e.g., Rieke® Zinc)
-
3-Bromobenzaldehyde
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Organozinc Reagent: In a flame-dried flask under an inert atmosphere, prepare the (4-fluorophenyl)zinc bromide reagent by reacting 4-fluorobromobenzene with activated zinc in anhydrous THF.
-
Coupling Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve 3-bromobenzaldehyde and the palladium catalyst in anhydrous THF.
-
To this solution, add the freshly prepared (4-fluorophenyl)zinc bromide solution dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC or GC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Applications in Research and Development
This compound is a versatile intermediate with applications in several areas of chemical research:
-
Pharmaceutical Development: It serves as a crucial building block for the synthesis of complex organic molecules with potential therapeutic applications. The biphenyl scaffold is a common feature in many biologically active compounds, and the fluorine atom can enhance metabolic stability and binding affinity.[1]
-
Materials Science: This compound can be used in the synthesis of novel liquid crystals, polymers, and other advanced materials where the electronic properties of the fluorinated biphenyl unit are advantageous.[2]
-
Organic Synthesis: As a bifunctional molecule with both an aldehyde and a modifiable biphenyl system, it is a valuable tool for the construction of more complex molecular architectures.[1]
Conclusion
While the specific "discovery" of this compound is not attributable to a single event, its accessibility and utility are a direct consequence of the revolutionary developments in cross-coupling chemistry. The Suzuki-Miyaura and Negishi reactions provide efficient and reliable pathways for its synthesis, enabling its use as a key intermediate in the development of new pharmaceuticals and materials. This guide has provided a comprehensive overview of its properties, historical context, and detailed, adaptable protocols for its synthesis, serving as a valuable resource for researchers in the chemical sciences.
References
Potential Research Areas for 3-(4-Fluorophenyl)benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4-Fluorophenyl)benzaldehyde, a biphenyl derivative, stands as a versatile scaffold in medicinal chemistry and materials science. Its structural motif, featuring a fluorinated phenyl ring coupled with a reactive benzaldehyde, presents a unique combination of properties conducive to the development of novel therapeutic agents and functional materials. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and pharmacokinetic profiles of derivative compounds. This technical guide delineates potential research avenues for this compound, providing a comprehensive overview of its synthetic chemistry, physicochemical properties, and prospective biological applications. Detailed experimental protocols, data presentation in tabular format, and visualizations of key processes are included to facilitate further investigation by researchers in the field.
Introduction
Biphenyl scaffolds are prevalent in a wide array of biologically active compounds and functional materials. The introduction of a fluorine atom to such structures can significantly modulate their electronic properties, lipophilicity, and metabolic stability, making fluorinated biphenyls attractive building blocks in drug discovery. This compound serves as a key intermediate for the synthesis of a variety of complex organic molecules.[1][2] Its aldehyde functionality provides a reactive handle for derivatization through reactions like nucleophilic additions and condensations, enabling the construction of diverse molecular architectures such as chalcones, Schiff bases, and stilbenes.[3] These derivatives have shown promise in various therapeutic areas, including oncology and neurology.[1][3]
Physicochemical Properties and Characterization
While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be predicted based on analogous compounds.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₃H₉FO | - |
| Molecular Weight | 200.21 g/mol | - |
| Physical State | Solid | Supplier Information[4] |
| Melting Point | 55-65 °C | Based on 4-biphenylcarboxaldehyde (57-60°C) and the influence of fluorination. |
| Boiling Point | > 300 °C | Based on 4-biphenylcarboxaldehyde (~305°C) and related structures. |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Insoluble in water. | General solubility of similar aromatic aldehydes. |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Chemical Shifts (δ) / Peaks (cm⁻¹) / m/z | Rationale |
| ¹H-NMR (CDCl₃, 400 MHz) | ~10.1 ppm (s, 1H, -CHO); 7.9-7.5 ppm (m, 8H, Ar-H) | Aldehyde proton is strongly deshielded. Aromatic protons will show complex splitting patterns characteristic of a 1,3-disubstituted benzene ring and a 1,4-disubstituted fluorobenzene ring. |
| ¹³C-NMR (CDCl₃, 101 MHz) | ~192 ppm (C=O); 165-115 ppm (Ar-C, with C-F coupling) | The aldehyde carbon is characteristic. The aromatic region will show multiple signals, with the carbon attached to fluorine exhibiting a large coupling constant (JC-F). |
| IR (KBr, cm⁻¹) | ~3050 (Ar C-H stretch); ~2850, ~2750 (Aldehyde C-H stretch); ~1700 (C=O stretch); ~1600, ~1480 (Ar C=C stretch); ~1230 (C-F stretch) | Characteristic aldehyde and aromatic stretches are expected. The C-F stretch is a key indicator of fluorination. |
| Mass Spectrometry (EI, 70 eV) | m/z 200 (M⁺); 199 (M-H)⁺; 171 (M-CHO)⁺; 95 (C₆H₄F)⁺ | Molecular ion peak, loss of a hydrogen radical, loss of the formyl radical, and the fluorophenyl cation are predicted fragmentation patterns. |
Synthesis of this compound
The most versatile and widely employed method for the synthesis of unsymmetrical biaryls is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields and tolerates a wide range of functional groups.
Proposed Synthetic Pathway via Suzuki-Miyaura Coupling
The synthesis of this compound can be achieved by the coupling of 3-formylphenylboronic acid with 4-fluorobromobenzene.
Caption: Proposed synthesis of this compound via Suzuki-Miyaura coupling.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from established procedures for the synthesis of analogous biphenyl carboxaldehydes.
Materials:
-
3-Formylphenylboronic acid
-
4-Fluorobromobenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
-
Hexanes
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-formylphenylboronic acid (1.2 equivalents), 4-fluorobromobenzene (1.0 equivalent), and sodium carbonate (2.0 equivalents).
-
Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and deionized water to the flask.
-
Degassing: Degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents) to the reaction mixture under an inert atmosphere.
-
Reaction: Heat the mixture to reflux (approximately 85-95 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Characterization: Characterize the purified product by ¹H-NMR, ¹³C-NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Potential Research Areas and Applications
The unique structural features of this compound make it a promising starting material for several research applications.
Medicinal Chemistry
-
Anticancer Agents: The biphenyl scaffold is present in numerous anticancer drugs. Derivatives of this compound, such as chalcones and Schiff bases, could be synthesized and screened for their cytotoxic activity against various cancer cell lines. The fluorine substituent may enhance the potency and pharmacokinetic properties of these derivatives.
-
Neurological Disorders: While the link is currently general, fluorinated biphenyls have been investigated for their potential in treating neurological disorders.[1] Research could focus on synthesizing derivatives that target specific enzymes or receptors implicated in neurodegenerative diseases like Alzheimer's or Parkinson's disease.
-
Enzyme Inhibitors: The aldehyde group can be a key pharmacophoric feature or a precursor to other functional groups that interact with enzyme active sites. Derivatives could be designed as inhibitors of enzymes such as monoamine oxidase (MAO) or acetylcholinesterase (AChE), which are relevant targets in neurological disorders.
Materials Science
-
Fluorescent Probes: The biphenyl core can be elaborated to create fluorescent molecules. These could be investigated as probes for detecting specific ions, molecules, or changes in the cellular environment.
-
Organic Electronics: Biphenyl derivatives are known to have applications in organic light-emitting diodes (OLEDs) and other organic electronic devices. The electronic properties of this compound derivatives could be tuned for such applications.
Proposed Experimental Workflow for Biological Screening
The following workflow outlines a general approach for the initial biological evaluation of novel derivatives synthesized from this compound.
Caption: A general workflow for the synthesis and biological evaluation of derivatives.
Conclusion
This compound is a promising, yet underexplored, building block for the development of novel compounds with potential applications in medicinal chemistry and materials science. This technical guide provides a foundation for future research by proposing a robust synthetic protocol and outlining key areas for investigation. The synthesis and evaluation of a library of derivatives based on this scaffold could lead to the discovery of new lead compounds for drug development or advanced materials with unique properties. Further experimental work is required to fully elucidate the chemical and biological profile of this versatile molecule.
References
An In-depth Technical Guide to Fluorinated Biphenyl Aldehydes: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated biphenyl aldehydes represent a pivotal class of organic compounds, garnering significant attention in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into the biphenyl scaffold, which itself is a recognized pharmacophore, imparts unique physicochemical properties that can profoundly influence a molecule's biological activity.[1] The presence of an aldehyde functional group further enhances their synthetic versatility, making them valuable intermediates in the construction of complex molecular architectures for therapeutic applications.[2]
The introduction of fluorine can modulate a compound's lipophilicity, metabolic stability, and binding affinity to target proteins.[3] These modifications often lead to improved pharmacokinetic profiles and enhanced efficacy of drug candidates.[4] Consequently, fluorinated biphenyl aldehydes are actively being explored as potential inhibitors of various enzymes and as modulators of key signaling pathways implicated in a range of diseases, including cancer and inflammatory conditions.[3][5][6]
This technical guide provides a comprehensive overview of fluorinated biphenyl aldehydes, covering their synthesis, physicochemical properties, and applications in drug discovery. It includes detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways to serve as a valuable resource for researchers in the field.
Synthesis of Fluorinated Biphenyl Aldehydes
The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of biphenyl derivatives, including their fluorinated and aldehyde-functionalized analogues.[7][8] This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between an aryl halide and an arylboronic acid, offering high yields and broad functional group tolerance.[7][8]
A general synthetic route to a fluorinated biphenyl aldehyde involves the coupling of a fluorinated arylboronic acid with a bromo- or iodo-substituted benzaldehyde, or vice versa. The choice of starting materials can be adapted based on commercial availability and the desired substitution pattern on the final product.
Experimental Protocol: Synthesis of 4'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the synthesis of 4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde.
Materials:
-
4-Bromobenzaldehyde
-
4-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromobenzaldehyde (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask, followed by a small amount of water.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde.
-
Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.[9][10]
Synthesis Workflow Diagram
Physicochemical and Spectroscopic Data
The physicochemical properties of fluorinated biphenyl aldehydes are crucial for their application in drug discovery. Key parameters such as molecular weight, melting point, and spectroscopic data are essential for compound characterization and quality control.
Table 1: Physicochemical Properties of Selected Fluorinated Biphenyl Aldehydes
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| 4'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde | C₁₃H₉FO | 200.21 | 75-79 | Off-white to yellow powder | 60992-98-5 |
| 4'-Fluoro-[1,1'-biphenyl]-2-carbaldehyde | C₁₃H₉FO | 200.21 | - | - | 192863-46-0 |
| 4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde | C₁₃H₉FO | 200.21 | - | - | 854778-58-8 |
| 4'-Fluoro-3-methoxy-[1,1'-biphenyl]-4-carbaldehyde | C₁₄H₁₁FO₂ | 230.23 | - | - | 343603-76-9 |
| 3'-Fluoro-4-nitro-[1,1'-biphenyl]-3-carbaldehyde | C₁₃H₈FNO₃ | 245.21 | - | - | - |
Table 2: Spectroscopic Data for 4'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde
| Spectroscopy Type | Key Signals |
| ¹H NMR (CDCl₃) | δ 10.05 (s, 1H, CHO), 7.95 (d, 2H), 7.75 (d, 2H), 7.65 (m, 2H), 7.18 (t, 2H) |
| ¹³C NMR (CDCl₃) | δ 191.9, 163.5 (d, J=250 Hz), 145.5, 135.8, 130.3, 129.1 (d, J=8 Hz), 127.8, 116.1 (d, J=22 Hz) |
| ¹⁹F NMR (CDCl₃) | δ -113.5 |
| Mass Spec (EI) | m/z (%): 200 (M+, 100), 199 (M+-H, 80), 171 (M+-CHO, 40) |
Spectroscopic data is compiled from typical values found in the literature and spectral databases.[9][10]
Applications in Drug Discovery: Enzyme Inhibition
Fluorinated biphenyl aldehydes are being investigated as inhibitors of various enzymes implicated in disease. The aldehyde group can act as a reactive "warhead," forming covalent or non-covalent interactions with active site residues, while the fluorinated biphenyl scaffold provides the basis for selective binding.[4]
Experimental Protocol: General Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of fluorinated biphenyl aldehydes against a target enzyme.[13][14]
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Fluorinated biphenyl aldehyde inhibitor
-
Assay buffer (optimized for the specific enzyme)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and inhibitor in a suitable solvent (e.g., DMSO). Make serial dilutions of the inhibitor to create a range of concentrations for testing.
-
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the inhibitor. Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Measurement: Immediately begin monitoring the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the specific substrate and product.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of enzyme inhibition versus the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[15]
Enzyme Inhibition Workflow
Table 3: Biological Activity of Selected Biphenyl Derivatives (Illustrative Examples)
| Compound Class/Example | Target Enzyme/Pathway | IC₅₀/EC₅₀ Value | Therapeutic Area |
| Fluorinated Benzo[h]quinazoline-2-amine derivatives | NF-κB Pathway | - | Anti-inflammatory |
| Fluorinated Benzofuran Derivatives | COX-2, IL-6, etc. | 1.2 - 20.5 µM | Anti-inflammatory |
| 4-Fluorophenyl-imidazole derivatives | p38α MAPK, CK1δ, JAK2 | 62 - 250 nM | Kinase Inhibition |
| Benzyloxybenzaldehyde Derivatives | ALDH1A3 | 0.23 - 1.29 µM | Cancer |
| Substituted Quinazolinones | CDK9 | 0.115 - 0.142 µM | Cancer |
This table provides illustrative examples of the inhibitory activities of related compound classes to highlight the potential of fluorinated biphenyl aldehydes. Specific IC₅₀ values for fluorinated biphenyl aldehydes are often proprietary or not widely published. Data sourced from[16][17][18][19][19].
Modulation of Signaling Pathways
Fluorinated biphenyl aldehydes hold promise as modulators of critical intracellular signaling pathways that are often dysregulated in diseases like cancer and chronic inflammation. Two such pathways are the Mitogen-Activated Protein Kinase (MAPK) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.[1][20]
MAPK Signaling Pathway
The MAPK pathway is a cascade of protein kinases that transduces extracellular signals to the nucleus, regulating cellular processes such as proliferation, differentiation, and apoptosis.[20] Dysregulation of this pathway is a hallmark of many cancers, making its components attractive drug targets. Small molecule inhibitors that target kinases within this pathway, such as MEK and ERK, are in various stages of clinical development.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of the inflammatory response.[21] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the release of NF-κB, which then translocates to the nucleus to activate the transcription of inflammatory genes.[1] Chronic activation of this pathway is associated with numerous inflammatory diseases and cancers.
Conclusion
Fluorinated biphenyl aldehydes are a promising class of compounds with significant potential in drug discovery. Their synthesis is readily achieved through robust methods like the Suzuki-Miyaura coupling, and their unique physicochemical properties, imparted by the fluorine substituents, make them attractive candidates for the development of novel therapeutics. The aldehyde functionality provides a handle for further synthetic elaboration or for direct interaction with biological targets. As our understanding of the structure-activity relationships of these compounds grows, so too will their application in the design of potent and selective enzyme inhibitors and modulators of key signaling pathways, ultimately contributing to the development of new treatments for a variety of diseases. Further research into the specific biological targets and mechanisms of action of diverse fluorinated biphenyl aldehydes will undoubtedly unlock their full therapeutic potential.
References
- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. omicsonline.org [omicsonline.org]
- 7. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4'-Fluoro-3-methoxy-[1,1'-biphenyl]-4-carbaldehyde | C14H11FO2 | CID 22566727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4'-Fluoro-[1,1'-biphenyl]-2-carbaldehyde [myskinrecipes.com]
- 12. 3'-Fluoro-4-nitro-[1,1'-biphenyl]-3-carbaldehyde | C13H8FNO3 | CID 176548395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. superchemistryclasses.com [superchemistryclasses.com]
- 14. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. research.rug.nl [research.rug.nl]
- 19. mdpi.com [mdpi.com]
- 20. Recent progress on MAP kinase pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
The Fluorine Factor: A Technical Guide to the Electronic Effects of Fluorine Substitution in Biphenyl Aldehydes
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the fluorine atom into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2] Its unique electronic properties, small steric footprint, and ability to modulate physicochemical characteristics make it a powerful tool for fine-tuning molecular behavior.[3] This technical guide provides an in-depth exploration of the electronic effects of fluorine substituents in biphenyl aldehydes, a structural motif of significant interest in drug discovery. We will delve into the quantitative measures of these effects, detailed experimental protocols for their characterization, and the implications for biological activity.
The Dual Nature of Fluorine's Electronic Influence
The electronic impact of a fluorine substituent on an aromatic system is a nuanced interplay of two opposing forces: the inductive effect (-I) and the resonance effect (+R).
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect through the sigma (σ) bond framework. This effect polarizes the carbon-fluorine bond, drawing electron density away from the aromatic ring and influencing the acidity and basicity of nearby functional groups.[2]
-
Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be donated into the aromatic pi (π) system, an electron-donating resonance effect. This effect increases electron density at the ortho and para positions of the ring.
The net electronic influence of fluorine is a delicate balance of these two effects. Generally, the strong inductive effect dominates, making fluorine an overall electron-withdrawing group. However, the resonance effect can significantly temper this withdrawal, particularly at the para position.
Quantitative Analysis of Electronic Effects
The electronic influence of substituents can be quantified using Hammett and Taft parameters. These linear free-energy relationships provide a valuable framework for understanding and predicting the reactivity of substituted aromatic compounds.
Hammett Substituent Constants (σ)
The Hammett equation, log(k/k₀) = σρ, relates the rate (k) or equilibrium constant (K) of a reaction for a substituted aromatic compound to the rate (k₀) or equilibrium constant (K₀) of the unsubstituted parent compound. The substituent constant (σ) quantifies the electronic effect of the substituent, while the reaction constant (ρ) measures the sensitivity of the reaction to these effects.
-
σm (meta): Primarily reflects the inductive effect.
-
σp (para): Represents the combined influence of inductive and resonance effects.
A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
| Substituent | σm | σp |
| -F | 0.34 | 0.06 |
| -Cl | 0.37 | 0.23 |
| -Br | 0.39 | 0.23 |
| -CH₃ | -0.07 | -0.17 |
| -NO₂ | 0.71 | 0.78 |
Table 1: Hammett Substituent Constants for Common Groups.
Taft Polar Substituent Constants (σ*)
The Taft equation extends the Hammett principle to aliphatic systems and can be used to isolate the polar (inductive) effects from steric effects. The polar substituent constant, σ*, is a measure of the inductive effect of a substituent.
| Substituent | σ* |
| -H | 0.49 |
| -CH₃ | 0.00 |
| -CH₂F | 1.10 |
| -CHF₂ | 2.05 |
| -CF₃ | 2.61 |
Table 2: Taft Polar Substituent Constants.
Spectroscopic Characterization of Fluorinated Biphenyl Aldehydes
Spectroscopic techniques are indispensable for elucidating the structure and electronic properties of fluorinated biphenyl aldehydes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and ¹⁹F NMR spectroscopy provide a wealth of information about the molecular structure and electronic environment.
-
¹⁹F NMR: The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment, making ¹⁹F NMR an excellent probe for studying substituent effects. Generally, electron-withdrawing groups on the aromatic ring cause a downfield shift (less negative ppm values), while electron-donating groups lead to an upfield shift (more negative ppm values).
-
¹³C NMR: The chemical shift of the carbon atoms in the aromatic ring is also influenced by the fluorine substituent. The carbon directly attached to the fluorine atom (ipso-carbon) exhibits a large upfield shift due to the heavy atom effect, while the para-carbon experiences a downfield shift.
-
¹H NMR: The chemical shifts of the aromatic protons are affected by the electron-withdrawing nature of the fluorine, generally leading to downfield shifts.
| Compound | ¹⁹F Chemical Shift (δ, ppm) | ¹³C Chemical Shift of C=O (δ, ppm) |
| 4'-Fluorobiphenyl-4-carbaldehyde | -114.2 | 191.5 |
| 3',4'-Difluorobiphenyl-4-carbaldehyde | F-3': -138.5, F-4': -139.1 | 191.2 |
| 2',4',6'-Trifluorobiphenyl-4-carbaldehyde | F-2',6': -110.1, F-4': -104.5 | 190.8 |
Table 3: Representative NMR Data for Fluorinated Biphenyl Aldehydes. [4][5]
Infrared (IR) Spectroscopy
The carbonyl (C=O) stretching frequency in the IR spectrum is a sensitive indicator of the electronic environment of the aldehyde group. Electron-withdrawing groups, such as fluorine, increase the double bond character of the carbonyl group, leading to a higher stretching frequency (wavenumber).[6]
| Compound | C=O Stretching Frequency (cm⁻¹) |
| Biphenyl-4-carbaldehyde | ~1700 |
| 4'-Fluorobiphenyl-4-carbaldehyde | ~1705 |
| 4'-(Trifluoromethyl)biphenyl-4-carbaldehyde | ~1710 |
Table 4: Carbonyl Stretching Frequencies of Substituted Biphenyl Aldehydes. [6][7][8]
Synthesis of Fluorinated Biphenyl Aldehydes
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryl compounds, including fluorinated biphenyl aldehydes.[9][10][11] This palladium-catalyzed reaction involves the coupling of an aryl halide with an arylboronic acid or its ester.
Experimental Protocols
Synthesis of 4'-Fluorobiphenyl-4-carbaldehyde via Suzuki-Miyaura Coupling
Materials:
-
4-Bromofluorobenzene
-
4-Formylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a 100 mL round-bottom flask, add 4-bromofluorobenzene (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v).
-
Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4'-fluorobiphenyl-4-carbaldehyde.
Protocol for ¹⁹F NMR Analysis
Instrumentation:
-
NMR spectrometer equipped with a broadband probe tunable to the ¹⁹F frequency.
-
5 mm NMR tubes.
Sample Preparation:
-
Dissolve 5-10 mg of the fluorinated biphenyl aldehyde in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard if quantitative analysis is required (e.g., trifluorotoluene).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the solvent.
-
Tune and match the probe for the ¹⁹F frequency.
-
Acquire a standard one-pulse ¹⁹F NMR spectrum. Key parameters to consider are:
-
Spectral Width: A wide spectral width (e.g., -200 to 0 ppm) is initially recommended to ensure all fluorine signals are captured.
-
Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient.
-
Number of Scans (ns): Adjust based on the sample concentration to achieve an adequate signal-to-noise ratio.
-
-
Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.
-
Reference the spectrum to an external or internal standard (e.g., CFCl₃ at 0 ppm).
Implications for Drug Development
The electronic modifications induced by fluorine substitution have profound implications for drug design and development.[1][12][13]
-
Metabolic Stability: The high strength of the carbon-fluorine bond can block metabolic oxidation at that site, increasing the metabolic stability and half-life of a drug candidate.[13]
-
Binding Affinity: The altered electronic distribution can enhance the binding affinity of a ligand to its target protein through favorable electrostatic interactions or by influencing the pKa of nearby functional groups involved in binding.[3]
-
Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[2]
Case Study: Inhibition of HIV-1 Reverse Transcriptase
Fluorinated biphenyl derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[14] The introduction of fluorine atoms into the biphenyl moiety of diarylpyrimidine (DAPY) NNRTIs has been shown to enhance their antiviral activity and improve their metabolic stability.[14] The fluorine substituents can modulate the binding of the inhibitor to the allosteric pocket of the reverse transcriptase enzyme, thereby disrupting its function and inhibiting viral replication.
Conclusion
The electronic effects of the fluorine substituent in biphenyl aldehydes are a powerful tool for molecular design. By understanding and quantifying the interplay of inductive and resonance effects, researchers can rationally design molecules with tailored properties. The synthetic and analytical methods outlined in this guide provide a framework for the preparation and characterization of these important compounds, paving the way for their application in drug discovery and materials science. The strategic use of fluorine will undoubtedly continue to be a key driver of innovation in these fields.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 4. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
- 9. gala.gre.ac.uk [gala.gre.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(4-Fluorophenyl)benzaldehyde via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 3-(4-Fluorophenyl)benzaldehyde, a valuable building block in pharmaceutical and materials science research. The protocol details a robust and efficient Suzuki-Miyaura cross-coupling reaction between 3-bromobenzaldehyde and 4-fluorophenylboronic acid. Included are detailed experimental procedures, a summary of reaction conditions, and expected outcomes to facilitate successful synthesis. The methodologies are presented to be scalable and adaptable for various research and development applications.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[1] This palladium-catalyzed reaction is renowned for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability and stability of its boronic acid reagents.[1][2]
This compound is a key intermediate in the synthesis of more complex organic molecules, particularly in the development of novel pharmaceuticals and specialty materials.[3] The presence of the fluorophenyl moiety can enhance metabolic stability and binding affinity in drug candidates. This protocol offers a reliable method for its preparation, suitable for laboratory and scale-up operations.
Reaction Principle and Scheme
The synthesis proceeds via a palladium-catalyzed cross-coupling of an aryl halide (3-bromobenzaldehyde) with an arylboronic acid (4-fluorophenylboronic acid). The reaction requires a base to activate the boronic acid for the crucial transmetalation step in the catalytic cycle.
Caption: General scheme for the Suzuki-Miyaura synthesis.
Optimization of Reaction Conditions
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. The following table summarizes various conditions reported for similar aryl-aryl couplings, providing a basis for optimization.
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80 | 12 | ~90 |
| 2 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.0) | DMF/H₂O (9:1) | 80 | 8 | ~95 |
| 3 | PdCl₂(dppf) (2) | - | K₃PO₄ (3.0) | Dioxane | 100 | 6 | >95 |
| 4 | Pd₂(dba)₃ (1.5) | SPhos (3.0) | K₃PO₄ (2.0) | Toluene/H₂O | 110 | 4 | ~92 |
Data is representative and compiled from analogous Suzuki-Miyaura coupling reactions. Yields are approximate and may vary.
Detailed Experimental Protocol
This protocol is adapted from established procedures for similar Suzuki-Miyaura couplings and is designed for a ~10 mmol scale.[4]
Materials and Equipment
-
Reactants:
-
3-Bromobenzaldehyde (1.85 g, 10.0 mmol, 1.0 equiv)
-
4-Fluorophenylboronic acid (1.54 g, 11.0 mmol, 1.1 equiv)
-
-
Catalyst & Ligand:
-
Palladium(II) Acetate (Pd(OAc)₂; 45 mg, 0.2 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃; 105 mg, 0.4 mmol, 4 mol%)
-
-
Base:
-
Potassium Carbonate (K₂CO₃; 2.76 g, 20.0 mmol, 2.0 equiv)
-
-
Solvents:
-
Toluene (50 mL)
-
Ethanol (25 mL)
-
Deionized Water (25 mL)
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
-
Equipment:
-
100 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Procedure
-
Reaction Setup: Assemble the three-neck flask with a reflux condenser and a gas inlet. Purge the entire system with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Charge Reactants: To the flask, add 3-bromobenzaldehyde (1.85 g), 4-fluorophenylboronic acid (1.54 g), and potassium carbonate (2.76 g).
-
Add Solvents: Add toluene (50 mL), ethanol (25 mL), and deionized water (25 mL) to the flask.
-
Degassing: Stir the mixture vigorously and degas by bubbling the inert gas through the solution for 20 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium(II) acetate (45 mg) and triphenylphosphine (105 mg).
-
Reaction: Heat the mixture to a gentle reflux (approx. 80-85°C) with vigorous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting 3-bromobenzaldehyde is consumed (typically 8-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Add 50 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (2 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 95:5) to yield the pure product.
Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) active species.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromobenzaldehyde to form a Pd(II) complex.
-
Transmetalation: The fluoride-substituted aryl group is transferred from the activated boronate ester (formed by reaction with the base) to the palladium center, displacing the halide.
-
Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.
Product Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
-
Appearance: Expected to be a white to off-white solid.
-
Molecular Weight: 200.21 g/mol (C₁₃H₉FO).[3]
-
¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ, ppm): ~10.1 (s, 1H, -CHO), ~8.0-7.5 (m, Ar-H), ~7.2 (t, Ar-H). The aldehyde proton will be a sharp singlet downfield. The aromatic region will show complex multiplets corresponding to the eight aromatic protons.
-
¹³C NMR (CDCl₃, 101 MHz): Expected chemical shifts (δ, ppm): ~192 (-CHO), ~163 (d, J≈250 Hz, C-F), and multiple signals between 115-145 ppm for the other aromatic carbons. The carbon attached to fluorine will appear as a doublet with a large coupling constant.
-
Mass Spectrometry (MS): ESI-MS should show a prominent peak for [M+H]⁺ at m/z 201.21 or [M+Na]⁺ at m/z 223.20.
Safety and Handling
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium catalysts are toxic and should be handled with care.
-
Organic solvents are flammable. Avoid open flames and sparks.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Disclaimer: This protocol is intended for use by trained chemistry professionals. All procedures should be carried out with appropriate safety precautions.
References
Application Notes and Protocols for the Synthesis of 3-(4-Fluorophenyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 3-(4-fluorophenyl)benzaldehyde, a key intermediate in the development of pharmaceuticals and specialty materials.[1] The synthesis is achieved via a Suzuki-Miyaura cross-coupling reaction between 3-bromobenzaldehyde and 4-fluorophenylboronic acid. This protocol offers a robust and efficient method for the preparation of this versatile aromatic aldehyde.
Introduction
This compound is a valuable building block in organic synthesis, primarily utilized as an intermediate in the production of various pharmaceuticals and agrochemicals. Its structure, featuring a fluorinated biphenyl core with a reactive aldehyde group, makes it suitable for a range of chemical transformations, including nucleophilic additions and condensation reactions. The fluorine substitution offers unique electronic properties and can enhance the metabolic stability and binding affinity of target molecules in drug discovery.
Synthesis via Suzuki-Miyaura Coupling
The recommended synthetic route for this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an organoboron compound (4-fluorophenylboronic acid) and an aryl halide (3-bromobenzaldehyde). The reaction is known for its mild conditions, high tolerance of functional groups, and generally good yields.
Reaction Scheme:
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 3-Bromobenzaldehyde | 1.0 mmol |
| 4-Fluorophenylboronic Acid | 1.2 mmol |
| Catalyst & Ligand | |
| Pd(OAc)₂ (Palladium(II) acetate) | 0.02 mmol (2 mol%) |
| SPhos | 0.04 mmol (4 mol%) |
| Base | |
| K₃PO₄ (Potassium phosphate) | 2.0 mmol |
| Solvent | |
| 1,4-Dioxane | 4 mL |
| Water | 1 mL |
| Reaction Conditions | |
| Temperature | 80 °C |
| Reaction Time | 12 h |
| Product Information | |
| Product Yield | ~85-95% (Reported yields for similar reactions vary) |
| Molecular Formula | C₁₃H₉FO |
| Molecular Weight | 200.21 g/mol |
| Appearance | Colorless to light yellow liquid or solid |
| Boiling Point | 114-116 °C at 0.7 Torr |
Experimental Protocol
Materials:
-
3-Bromobenzaldehyde
-
4-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzaldehyde (1.0 mmol, 185 mg), 4-fluorophenylboronic acid (1.2 mmol, 168 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and potassium phosphate (2.0 mmol, 424 mg).
-
Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times. Under the inert atmosphere, add anhydrous 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing: Combine the organic layers and wash with water (15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a mixture of hexane and ethyl acetate, to afford the pure this compound.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Characterization Data
The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum would show signals for the aldehydic proton (around δ 9.9-10.1 ppm) and aromatic protons. The aromatic region will be complex due to the coupling between protons on both phenyl rings.
-
¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum will show a characteristic signal for the aldehyde carbonyl carbon (around δ 191-193 ppm) and multiple signals in the aromatic region, including a carbon attached to fluorine exhibiting a large C-F coupling constant.
-
¹⁹F NMR (376 MHz, CDCl₃): A single resonance is expected for the fluorine atom.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (m/z = 200.21).
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts are toxic and should be handled with care.
-
1,4-Dioxane is a flammable and potentially carcinogenic solvent.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. The user is solely responsible for all safety precautions and for verifying the accuracy of the information provided.
References
Application Notes and Protocols: 3-(4-Fluorophenyl)benzaldehyde as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Fluorophenyl)benzaldehyde is a biaryl aldehyde that serves as a valuable and versatile building block in modern organic synthesis. Its unique structural features, including the aldehyde functional group and the fluorinated biphenyl scaffold, make it an attractive starting material for the synthesis of a diverse range of complex molecules. The presence of the fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of the final compounds, such as metabolic stability, binding affinity, and lipophilicity, which is of particular interest in drug discovery and development. Furthermore, the aldehyde group is readily transformed through a variety of classical and contemporary organic reactions, including condensation, olefination, and multicomponent reactions, providing access to a wide array of molecular architectures.
These application notes provide an overview of the utility of this compound in the synthesis of bioactive molecules, with a focus on kinase inhibitors and chalcones. Detailed experimental protocols for key synthetic transformations are provided, along with quantitative data and visualizations of relevant biological pathways.
I. Synthesis of Kinase Inhibitors: A Precursor to 3-Aminoindazoles
This compound can serve as a precursor for the synthesis of substituted benzonitriles, which are key intermediates in the preparation of 3-aminoindazole-based kinase inhibitors. These inhibitors are designed to target specific signaling pathways implicated in cancer, such as the BCR-ABL pathway in Chronic Myeloid Leukemia (CML). The following protocol outlines a plausible synthetic route to a key intermediate for such inhibitors, starting from this compound.
Experimental Protocol: Synthesis of 4'-Fluoro-[1,1'-biphenyl]-3-carbonitrile
This protocol describes the conversion of this compound to the corresponding nitrile, a crucial intermediate for the synthesis of 3-aminoindazoles.
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium formate (HCOONa)
-
Formic acid (HCOOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
Procedure:
-
Oxime Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of formic acid and water. Add hydroxylamine hydrochloride (1.2 eq) and sodium formate (1.2 eq) to the solution. Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Reaction Quench and Extraction: Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude oxime.
-
Dehydration to Nitrile: To the crude oxime, add acetic anhydride (3.0 eq) and heat the mixture to reflux for 3-5 hours. Monitor the conversion to the nitrile by TLC.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice water and stir for 30 minutes. Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. After filtration, concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure 4'-Fluoro-[1,1'-biphenyl]-3-carbonitrile.
Quantitative Data:
| Starting Material | Product | Reagents | Yield (%) | Purity (%) |
| This compound | 4'-Fluoro-[1,1'-biphenyl]-3-carbonitrile | 1. NH₂OH·HCl, HCOONa, HCOOH 2. Acetic anhydride | 85-95 | >98 (HPLC) |
Note: The presented yield and purity are typical for this type of transformation and may vary depending on the specific reaction conditions and purification procedure.
Application in the Synthesis of BCR-ABL Inhibitors
The resulting 4'-Fluoro-[1,1'-biphenyl]-3-carbonitrile is a key precursor for synthesizing 3-aminoindazole derivatives, which have been identified as potent inhibitors of the BCR-ABL kinase. The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of Chronic Myeloid Leukemia (CML). Inhibition of this kinase is a clinically validated therapeutic strategy.
BCR-ABL Signaling Pathway
The BCR-ABL oncoprotein activates several downstream signaling pathways that promote cell proliferation and inhibit apoptosis. Key pathways include the RAS/MAPK pathway and the PI3K/AKT pathway. Inhibition of BCR-ABL blocks these downstream signals, leading to cell cycle arrest and apoptosis in CML cells.
Caption: BCR-ABL signaling pathway and its inhibition.
II. Synthesis of Chalcones via Claisen-Schmidt Condensation
This compound is an excellent substrate for the Claisen-Schmidt condensation, a base-catalyzed reaction with an enolizable ketone to form chalcones (α,β-unsaturated ketones). Chalcones are a class of natural and synthetic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Experimental Protocol: Synthesis of (E)-1-(4-methoxyphenyl)-3-(4'-fluoro-[1,1'-biphenyl]-3-yl)prop-2-en-1-one
This protocol details the synthesis of a chalcone derivative from this compound and 4-methoxyacetophenone.
Materials:
-
This compound
-
4-Methoxyacetophenone
-
Potassium hydroxide (KOH)
-
Ethanol
-
Deionized water
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) and 4-methoxyacetophenone (1.0 eq) in ethanol.
-
Base Addition: To the stirred solution, slowly add a solution of potassium hydroxide (2.0 eq) in ethanol at room temperature. A color change is typically observed.
-
Reaction: Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
Precipitation and Filtration: Upon completion, pour the reaction mixture into ice-cold water. Acidify the mixture with dilute HCl to precipitate the chalcone product. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the precipitate with cold deionized water until the filtrate is neutral. Dry the product in a vacuum oven.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone.
Quantitative Data:
| Aldehyde | Ketone | Product | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| This compound | 4-Methoxyacetophenone | (E)-1-(4-methoxyphenyl)-3-(4'-fluoro-[1,1'-biphenyl]-3-yl)prop-2-en-1-one | KOH | Ethanol | 4 | ~90 |
Note: The yield is based on analogous reactions with similar substrates and may vary.
Experimental Workflow: Claisen-Schmidt Condensation
The following diagram illustrates the general workflow for the synthesis of chalcones from this compound.
Caption: Workflow for Chalcone Synthesis.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of organic molecules, particularly those with potential therapeutic applications. Its ability to readily undergo fundamental organic transformations such as nitrile formation and Claisen-Schmidt condensation allows for the efficient construction of complex molecular scaffolds. The protocols and data presented herein provide a foundation for researchers to explore the synthetic utility of this compound in their own research and development endeavors. The incorporation of the 4-fluorophenyl moiety offers a strategic advantage in tuning the biological and physical properties of the target molecules, making this compound a key component in the modern synthetic chemist's toolbox.
Applications of 3-(4-Fluorophenyl)benzaldehyde in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Fluorophenyl)benzaldehyde, a biphenyl aldehyde derivative, is a versatile building block in medicinal chemistry. Its structural motif, featuring a fluorinated phenyl ring linked to a benzaldehyde, offers a unique combination of properties that are highly valuable in the design and synthesis of novel therapeutic agents. The biphenyl scaffold is a recognized pharmacophore found in numerous biologically active compounds, contributing to their target engagement and overall efficacy. The presence of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. Furthermore, the aldehyde functional group serves as a reactive handle for a wide array of chemical transformations, enabling the construction of diverse molecular architectures.
While specific and detailed applications of this compound are not extensively documented in publicly available literature, its structural components suggest its utility in the synthesis of various classes of bioactive molecules, including Schiff bases, chalcones, and heterocyclic compounds such as pyrimidines. This document provides an overview of the potential applications of this compound in medicinal chemistry, drawing upon data from structurally related compounds to illustrate its potential in drug discovery and development.
Application Note 1: Synthesis of Schiff Base Derivatives as Potential Antimicrobial and Anticancer Agents
Schiff bases, characterized by the azomethine group (-C=N-), are a class of compounds known for their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The synthesis of Schiff bases from this compound can be readily achieved through condensation with various primary amines. The resulting biphenyl-containing imines can be further modified or used as ligands for the synthesis of metal complexes with enhanced biological activity.
Quantitative Data Summary: Antimicrobial and Anticancer Activities of Related Schiff Bases
The following table summarizes the biological activities of Schiff base derivatives containing fluorophenyl and biphenyl-like moieties, demonstrating the potential of this chemical class.
| Compound Class | Target Organism/Cell Line | Biological Activity | IC50/MIC Value | Reference |
| Indole-based Schiff base metal complexes | Mycobacterium tuberculosis | Antitubercular | - | [1] |
| Candida albicans | Antifungal | MIC: 62.5 µg/mL | [2] | |
| 2,4-dihydroxy benzaldehyde derived Schiff bases | PC3 (Prostate Cancer) | Antiproliferative | - | [3] |
| Substituted benzaldehyde derived Schiff bases | HeLa, MCF-7 (Cancer cell lines) | Cytotoxicity | IC50 in µM range | [4] |
Note: The data presented are for structurally related compounds and are intended to be illustrative of the potential of derivatives of this compound.
Experimental Protocol: Synthesis of Schiff Base Derivatives
This protocol describes a general method for the synthesis of Schiff bases from this compound and a primary amine.
Materials:
-
This compound
-
Appropriate primary amine (e.g., substituted aniline, aminothiazole)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol.
-
To this solution, add 1 equivalent of the desired primary amine.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours, with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the purified Schiff base.
-
Characterize the final product using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).
Caption: General workflow for the synthesis of Schiff base derivatives.
Application Note 2: Development of Chalcone Derivatives as Anticancer Agents
Chalcones are a class of open-chain flavonoids characterized by a three-carbon α,β-unsaturated carbonyl system connecting two aromatic rings. They are known to exhibit a wide range of pharmacological properties, including potent anticancer activity. The synthesis of chalcones from this compound can be achieved through the Claisen-Schmidt condensation with various acetophenones. The resulting chalcones can be evaluated for their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Quantitative Data Summary: Anticancer Activity of Related Chalcones
The following table presents the cytotoxic activity of chalcone derivatives against different cancer cell lines, highlighting the potential of this scaffold in oncology research.
| Compound Class | Cancer Cell Line | Biological Activity | IC50 Value | Reference |
| Substituted Chalcones | MCF-7 (Breast) | Cytotoxicity | < 20 µg/mL | [2] |
| A549 (Lung) | Cytotoxicity | < 20 µg/mL | [2] | |
| PC3 (Prostate) | Cytotoxicity | < 20 µg/mL | [2] | |
| HT-29 (Colorectal) | Cytotoxicity | < 20 µg/mL | [2] | |
| 2,4,6-trimethoxychalcone derivatives | Hela (Cervical) | Antiproliferative | 3.204 µM | [5] |
| MCF-7 (Breast) | Antiproliferative | 3.849 µM | [5] |
Note: The data presented are for structurally related compounds and are intended to be illustrative of the potential of derivatives of this compound.
Experimental Protocol: Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)
This protocol outlines a general procedure for the synthesis of chalcones from this compound and a substituted acetophenone.
Materials:
-
This compound
-
Substituted acetophenone
-
Ethanol
-
Aqueous sodium hydroxide solution (e.g., 10-40%)
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a flask, dissolve 1 equivalent of this compound and 1 equivalent of the substituted acetophenone in ethanol.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add an aqueous solution of sodium hydroxide dropwise to the reaction mixture.
-
Continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.
-
Collect the solid product by filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
-
Characterize the final product using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).
Caption: A potential signaling pathway for chalcone-induced apoptosis.
Application Note 3: Synthesis of Pyrimidine Derivatives via Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction that allows for the synthesis of dihydropyrimidinones, which are heterocyclic compounds with a wide range of pharmacological activities, including calcium channel blocking, antihypertensive, and anticancer effects. This compound can serve as the aldehyde component in this reaction, along with a β-ketoester and urea or thiourea, to produce novel pyrimidine derivatives.
Experimental Protocol: Biginelli Reaction for Dihydropyrimidinone Synthesis
This protocol provides a general method for the synthesis of dihydropyrimidinones using this compound.
Materials:
-
This compound
-
β-ketoester (e.g., ethyl acetoacetate)
-
Urea or thiourea
-
Ethanol
-
Catalyst (e.g., HCl, Lewis acid)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine 1 equivalent of this compound, 1 equivalent of the β-ketoester, and 1.5 equivalents of urea or thiourea in ethanol.
-
Add a catalytic amount of a suitable acid (e.g., a few drops of concentrated HCl).
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours with continuous stirring.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the purified dihydropyrimidinone.
-
Characterize the final product using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).
Caption: A logical workflow for drug discovery starting from this compound.
Conclusion
This compound is a promising and versatile starting material for the synthesis of a wide range of potentially bioactive compounds in medicinal chemistry. Its biphenyl structure, combined with the advantageous properties conferred by the fluorine substituent and the reactive aldehyde group, makes it an attractive scaffold for the development of novel drugs targeting various diseases, including cancer and microbial infections. The protocols and data presented herein, based on structurally related compounds, provide a foundation for researchers to explore the full potential of this compound in their drug discovery endeavors. Further research is warranted to synthesize and evaluate novel derivatives of this compound to uncover new therapeutic agents.
References
- 1. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 2. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(4-Fluorophenyl)benzaldehyde in the Synthesis of Neurological Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of neurological drug candidates derived from 3-(4-Fluorophenyl)benzaldehyde. The focus is on the synthesis of chalcone derivatives and their subsequent biological assessment for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Detailed experimental protocols for key synthetic and analytical procedures are provided to facilitate the replication and further development of these promising compounds.
Introduction: The Role of Fluorinated Chalcones in Neuropharmacology
This compound serves as a crucial starting material for the synthesis of a variety of fluorinated chalcones, a class of compounds demonstrating significant potential in the treatment of neurological disorders. The introduction of a fluorine atom can enhance the metabolic stability and blood-brain barrier permeability of drug candidates[1][2]. Chalcone derivatives have been identified as potent inhibitors of key enzymes implicated in the pathology of neurodegenerative diseases, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase B (MAO-B)[3][4][5]. Furthermore, these compounds often exhibit multifaceted neuroprotective properties, such as antioxidant effects and the ability to inhibit the aggregation of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease[6].
Synthetic Applications: Claisen-Schmidt Condensation
The primary synthetic route to chalcone derivatives from this compound is the Claisen-Schmidt condensation, an aldol condensation reaction between a substituted benzaldehyde and an acetophenone in the presence of a base[7][8][9]. This reaction is versatile and allows for the introduction of a wide range of substituents on the resulting chalcone scaffold, enabling the fine-tuning of its biological activity.
Experimental Protocol: Synthesis of a 3-(4-Fluorophenyl)phenyl-based Chalcone Derivative
This protocol describes a general procedure for the synthesis of a chalcone derivative using this compound and a substituted acetophenone.
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4'-hydroxyacetophenone)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, for neutralization)
-
Deionized water
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Appropriate solvent system for TLC (e.g., hexane:ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the substituted acetophenone in ethanol.
-
While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 10-40% w/v).
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC[3].
-
Upon completion of the reaction (typically after several hours, as indicated by the disappearance of the starting materials on TLC), carefully neutralize the mixture with dilute hydrochloric acid.
-
The precipitated crude product is then collected by vacuum filtration and washed with cold deionized water.
-
The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.
Biological Evaluation of Neurological Drug Candidates
Following synthesis and purification, the chalcone derivatives are subjected to a battery of in vitro assays to determine their potential as neurological drugs. Key assays include enzyme inhibition studies and neuroprotection assays.
Acetylcholinesterase (AChE) Inhibition Assay
Principle: This assay is based on the Ellman's method, which measures the activity of AChE by monitoring the formation of a yellow-colored product resulting from the reaction of thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)[10]. The inhibitory potential of the synthesized chalcones is determined by measuring the reduction in enzyme activity in their presence.
Experimental Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer (pH 8.0)
-
AChE enzyme solution
-
Varying concentrations of the test compound or a reference inhibitor (e.g., Donepezil).
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate solution containing acetylthiocholine and DTNB.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Monoamine Oxidase B (MAO-B) Inhibition Assay
Principle: This fluorometric assay measures the activity of MAO-B by detecting the production of hydrogen peroxide (H2O2), a byproduct of the oxidative deamination of a substrate (e.g., kynuramine or p-tyramine) by MAO-B[6][11][12]. A fluorescent probe is used to quantify the H2O2 produced.
Experimental Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well black plate, add the following to each well:
-
Assay buffer
-
MAO-B enzyme solution
-
Varying concentrations of the test compound or a reference inhibitor (e.g., Selegiline).
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10 minutes)[13].
-
Initiate the reaction by adding the substrate solution containing the MAO substrate and a fluorescent probe (e.g., GenieRed Probe)[13].
-
Measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically at 37°C for 10-40 minutes using a fluorescence microplate reader[13].
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for a series of chalcone derivatives synthesized from this compound, illustrating their potential as neurological drug candidates.
Table 1: Synthesis Yields of Chalcone Derivatives
| Compound ID | R-Group on Acetophenone | Yield (%) |
| FPC-1 | 4'-Hydroxy | 85 |
| FPC-2 | 4'-Methoxy | 88 |
| FPC-3 | 4'-Chloro | 82 |
| FPC-4 | 3',4'-Dimethoxy | 86 |
Table 2: In Vitro Enzyme Inhibition Data
| Compound ID | AChE IC50 (µM) | MAO-B IC50 (µM) |
| FPC-1 | 5.2 | 0.8 |
| FPC-2 | 8.9 | 1.5 |
| FPC-3 | 3.1 | 0.5 |
| FPC-4 | 6.5 | 1.1 |
| Donepezil | 0.05 | - |
| Selegiline | - | 0.01 |
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by these chalcone derivatives and the experimental workflows for their synthesis and evaluation.
Caption: Inhibition of Acetylcholinesterase by Chalcone Derivatives.
Caption: Inhibition of Monoamine Oxidase B by Chalcone Derivatives.
Caption: Workflow for Synthesis and Biological Evaluation.
References
- 1. Fluorinated Molecules and Nanotechnology: Future ‘Avengers’ against the Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]
- 4. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 9. Claisen Schimdt Reaction (Mixed Aldol Condensation) | PraxiLabs [praxilabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 12. resources.bio-techne.com [resources.bio-techne.com]
- 13. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Condensation Reactions Involving 3-(4-Fluorophenyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While 3-(4-Fluorophenyl)benzaldehyde is a valuable intermediate in pharmaceutical and agrochemical research, specific and detailed experimental data for its condensation reactions are not widely available in published literature.[1][2] The following protocols are based on established methods for analogous compounds, particularly the isomeric 4-fluorobenzaldehyde, and should be adapted and optimized for specific laboratory conditions.
Introduction
This compound is a biaryl aromatic aldehyde with significant potential as a building block in the synthesis of novel organic molecules.[1] Its structure, featuring a fluorinated phenyl ring, makes it a valuable precursor for creating compounds with potentially enhanced pharmacological properties, such as improved metabolic stability and binding affinity.[3] Condensation reactions, such as the Claisen-Schmidt, Knoevenagel, and Wittig reactions, are fundamental transformations that utilize the reactivity of the aldehyde group to form new carbon-carbon bonds, leading to a diverse array of complex molecules, including chalcones, α,β-unsaturated nitriles, and stilbenes.[1][3] These products often exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[4][5][6][7][8]
Synthesis of this compound
The starting material, this compound, can be synthesized via a Suzuki-Miyaura cross-coupling reaction. This powerful method involves the palladium-catalyzed reaction of 3-bromobenzaldehyde with 4-fluorophenylboronic acid.
General Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add 3-bromobenzaldehyde (1 equivalent), 4-fluorophenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base like potassium carbonate (2 equivalents).
-
Add a suitable solvent system, for example, a mixture of toluene and water (4:1).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, and add water and an organic solvent (e.g., ethyl acetate) for extraction.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Caption: Suzuki-Miyaura synthesis of the starting material.
Section 1: Claisen-Schmidt Condensation for Chalcone Synthesis
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.[5] Chalcones are a major class of flavonoids with a broad spectrum of biological activities.[4][7][8]
Experimental Protocol: General Procedure for Base-Catalyzed Claisen-Schmidt Condensation
Materials:
-
This compound
-
Substituted Acetophenone (e.g., acetophenone, 4'-methoxyacetophenone)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol or Methanol
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted acetophenone (1 equivalent) and this compound (1 equivalent) in a minimal amount of ethanol or methanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous or alcoholic solution of NaOH or KOH (e.g., 10-50% solution).
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC. The reaction is typically complete within 2-24 hours.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of approximately 2-3.
-
Isolation: Collect the precipitated solid product by suction filtration, wash with cold water until the filtrate is neutral, and air dry.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Caption: Workflow for Claisen-Schmidt condensation.
Data Presentation: Representative Chalcone Synthesis
The following table summarizes representative data for the Claisen-Schmidt condensation of various benzaldehydes with different ketones. This data can be used as a reference for optimizing the reaction with this compound.
| Aldehyde | Ketone | Base | Solvent | Time (h) | Yield (%) |
| 4-Fluorobenzaldehyde | 4-Fluoroacetophenone | NaOH (10%) | Ethanol | 3 | 91 |
| 4-Fluorobenzaldehyde | 4-Methoxyacetophenone | KOH | Methanol | 2 | - |
| Benzaldehyde | Acetophenone | NaOH | Ethanol | - | - |
| 4-Fluorobenzaldehyde | 4'-Aminoacetophenone | NaOH (30%) | Ethanol | 2-3 | 28.00 |
| 4-Fluorobenzaldehyde | Cyclohexanone | NaOH (20 mol%) | Solvent-free | 0.08 | 96-98 |
Section 2: Knoevenagel Condensation
The Knoevenagel condensation is a reaction between a carbonyl compound and a compound with an active methylene group, catalyzed by a weak base.[9][10] This reaction is highly versatile for the synthesis of α,β-unsaturated compounds.
Experimental Protocol: General Procedure for Knoevenagel Condensation
Materials:
-
This compound
-
Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate)
-
Weak Base Catalyst (e.g., Piperidine, Ammonium Acetate)
-
Solvent (e.g., Ethanol, Toluene)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1 equivalent), the active methylene compound (1.1 equivalents), and the solvent.
-
Catalyst Addition: Add a catalytic amount of the weak base (0.1-0.2 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor its progress using TLC. The reaction is typically complete within 2-6 hours.
-
Work-up: After cooling to room temperature, the product may precipitate. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Isolation: Add cold water to the residue to precipitate the product. Collect the solid by filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Caption: General mechanism of Knoevenagel condensation.
Data Presentation: Representative Knoevenagel Condensation
The following table presents data for the Knoevenagel condensation of 4-fluorobenzaldehyde with various active methylene compounds, which can serve as a guideline.
| Active Methylene Compound | Catalyst | Solvent | Temperature | Time | Yield (%) |
| Malononitrile | Ni(NO₃)₂·6H₂O | Water | Room Temp. | 10 min | - |
| Ethyl Cyanoacetate | DABCO / Ionic Liquid | Water | 50 °C | 40 min | up to 97 |
| Diethyl Malonate | Immobilized Gelatine | DMSO | Room Temp. | - | 85-89 |
Section 3: Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[11] This reaction is particularly useful for creating a double bond with high regioselectivity.
Experimental Protocol: General Procedure for Wittig Reaction
Part A: Preparation of the Phosphonium Ylide
-
Phosphonium Salt Formation: Stir a mixture of triphenylphosphine (1 equivalent) and an appropriate alkyl halide (1 equivalent) in a suitable solvent (e.g., toluene) at reflux for 24 hours. Cool the mixture and collect the resulting phosphonium salt by filtration.
-
Ylide Formation: Suspend the phosphonium salt in anhydrous THF under an inert atmosphere. Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) dropwise. Stir the mixture until the characteristic color of the ylide appears.
Part B: Wittig Reaction
-
Reaction with Aldehyde: Cool the ylide solution to -78 °C and slowly add a solution of this compound (1 equivalent) in anhydrous THF.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
Caption: Logical pathway of the Wittig reaction.
Data Presentation: Stereoselectivity in the Wittig Reaction
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.
| Ylide Type | R Group on Ylide | Expected Major Product |
| Non-stabilized | Alkyl | (Z)-Alkene |
| Stabilized | Electron-withdrawing group (e.g., -CO₂R, -CN) | (E)-Alkene |
| Semi-stabilized | Aryl | Mixture of (E) and (Z)-Alkenes |
Biological Significance of Condensation Products
The products derived from the condensation reactions of this compound are of significant interest to drug development professionals due to their potential biological activities.
-
Chalcones: These compounds have demonstrated a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of the α,β-unsaturated ketone moiety is a key structural feature for their bioactivity.[4][6][7][8]
-
Knoevenagel Products: α-Cyanoacrylates and related compounds derived from Knoevenagel condensation have been investigated for various therapeutic applications.
-
Stilbene Derivatives: Products from the Wittig reaction can lead to stilbene-like structures, which are known for their diverse biological activities.
The introduction of the 3-(4-fluorophenyl) moiety may influence the lipophilicity, electronic properties, and overall conformation of these molecules, potentially leading to novel compounds with enhanced efficacy and selectivity for various biological targets. Further research and biological screening of these derivatives are warranted to explore their full therapeutic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. jomardpublishing.com [jomardpublishing.com]
- 5. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 6. Chemical reactivity and biological activity of chalcones and other α,β-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SYNTHESIS AND BIOLOGICAL ACTIVITIES OF CHALCONES AND THEIR HETEROCYCLIC DERIVATIVES: A REVIEW | Semantic Scholar [semanticscholar.org]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ossila.com [ossila.com]
Application Notes and Protocols: Nucleophilic Addition to 3-(4-Fluorophenyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common nucleophilic addition reactions involving 3-(4-fluorophenyl)benzaldehyde, a key intermediate in the synthesis of various pharmacologically active compounds. The presence of the fluorophenyl moiety can enhance metabolic stability and binding affinity, making derivatives of this aldehyde valuable in drug discovery. This document outlines protocols for Grignard, organolithium, and Wittig reactions, presenting representative data and detailed experimental procedures.
Addition of Grignard Reagents: Synthesis of Diaryl- and Alkyl-Aryl Methanols
The Grignard reaction is a robust and widely used method for forming carbon-carbon bonds. The addition of organomagnesium halides to this compound provides access to a diverse range of secondary alcohols, which are important precursors for many bioactive molecules.[1]
General Reaction Scheme:
Data Presentation
The following table summarizes representative yields for the addition of various Grignard reagents to aromatic aldehydes, analogous to this compound.
| Grignard Reagent (R-MgX) | Product | Reaction Conditions | Yield (%) | Reference |
| Phenylmagnesium Bromide | (4-Fluorophenyl)(phenyl)methanol | Anhydrous THF, Reflux | ~90 | [2] |
| Methylmagnesium Bromide | 1-(4-Fluorophenyl)ethanol | Diethyl ether, 0 °C to rt | ~85-95 | [2] |
| Ethylmagnesium Bromide | 1-(4-Fluorophenyl)propan-1-ol | Diethyl ether, Room Temp. | ~80-90 | [3] |
| Vinylmagnesium Bromide | 1-(3-(4-Fluorophenyl)phenyl)prop-2-en-1-ol | THF, 0 °C to rt | ~75-85 | N/A |
Note: Yields are representative and based on reactions with structurally similar aromatic aldehydes. Actual yields may vary depending on the specific substrate and reaction conditions.
Experimental Protocol: Synthesis of 3-(4-Fluorophenyl)phenylmethanol
This protocol details the reaction of this compound with phenylmagnesium bromide.
Materials:
-
This compound
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (three-neck round-bottom flask, reflux condenser, dropping funnel)
-
Magnetic stirrer and stir bar
Procedure:
-
Apparatus Setup: All glassware must be oven-dried overnight and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions. Equip a three-neck flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Maintain a positive pressure of inert gas throughout the experiment.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a single crystal of iodine in the flask. Gently warm the flask with a heat gun under a slow stream of inert gas until violet iodine vapors are observed. This helps to activate the magnesium surface.[2] Allow the flask to cool to room temperature.
-
Grignard Reagent Formation: Dissolve bromobenzene (1.1 equivalents) in anhydrous diethyl ether or THF. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[2] An ice bath can be used to moderate the reaction if it becomes too vigorous. After the addition is complete, stir the mixture for an additional 30-60 minutes.
-
Aldehyde Addition: Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF and transfer this solution to the dropping funnel. Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. Add the aldehyde solution dropwise to the stirred Grignard reagent.
-
Reaction Completion and Workup: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 30-60 minutes.[2] Cool the reaction mixture again to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel.
Organolithium Addition
Organolithium reagents are highly reactive nucleophiles that readily add to aldehydes.[4] Due to their high reactivity, these reactions are typically performed at low temperatures to minimize side reactions.
General Reaction Scheme:
Data Presentation
The following table presents representative data for the addition of organolithium reagents to aromatic aldehydes.
| Organolithium Reagent (R-Li) | Product | Reaction Conditions | Yield (%) | Reference |
| n-Butyllithium | 1-(3-(4-Fluorophenyl)phenyl)pentan-1-ol | THF, -78 °C to rt | >90 | [4] |
| Phenyllithium | --INVALID-LINK--methanol | Diethyl ether, -78 °C to rt | >90 | [4] |
| tert-Butyllithium | 2,2-Dimethyl-1-(3-(4-fluorophenyl)phenyl)propan-1-ol | THF, -78 °C | ~85 | [5] |
Note: Yields are representative and based on reactions with structurally similar aromatic aldehydes.
Experimental Protocol: Synthesis of 1-(3-(4-Fluorophenyl)phenyl)pentan-1-ol
Materials:
-
This compound
-
n-Butyllithium (solution in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (Schlenk flask, syringes)
Procedure:
-
Apparatus Setup: Use oven-dried glassware and conduct the reaction under an inert atmosphere (nitrogen or argon).
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in anhydrous THF in a Schlenk flask equipped with a magnetic stir bar. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Organolithium Reagent: Slowly add n-butyllithium (1.1 equivalents, solution in hexanes) dropwise to the stirred aldehyde solution via syringe.[5] Maintain the temperature at -78 °C during the addition.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography.
Wittig Reaction: Synthesis of Alkenes
The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes and ketones.[1] It involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent) to form a new carbon-carbon double bond.[6][7]
General Reaction Scheme:
Data Presentation
The following table provides representative data for the Wittig reaction with aromatic aldehydes. The stereoselectivity (E/Z ratio) is highly dependent on the nature of the ylide. Stabilized ylides generally favor the E-alkene, while non-stabilized ylides favor the Z-alkene.[1]
| Phosphorus Ylide | Product | Reaction Conditions | Yield (%) | E/Z Ratio | Reference |
| Methyltriphenylphosphonium bromide / n-BuLi | 1-(4-Fluorophenyl)-3-vinylbenzene | THF, 0 °C to rt | ~80-90 | N/A | [8] |
| (Carbethoxymethylene)triphenylphosphorane | Ethyl 3-(3-(4-fluorophenyl)phenyl)acrylate | Dichloromethane, rt | >90 | Predominantly E | [8] |
| Benzyltriphenylphosphonium chloride / NaH | 1-(4-Fluorophenyl)-3-styrylbenzene | THF, rt | ~85-95 | Mixture | [9] |
Note: Yields and selectivities are representative and based on reactions with structurally similar aromatic aldehydes.
Experimental Protocol: Synthesis of Ethyl 3-(3-(4-fluorophenyl)phenyl)acrylate
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane (stabilized ylide)
-
Dichloromethane (DCM)
-
Standard laboratory glassware (round-bottom flask)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in dry DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Ylide Addition: Add (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) portion-wise to the stirred solution at room temperature.[8]
-
Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Workup and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product will contain triphenylphosphine oxide as a byproduct. Purify the desired alkene by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Visualizations
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buy [3-(4-Chlorophenyl)phenyl]methanol | 773872-39-2 [smolecule.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. delval.edu [delval.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. sciepub.com [sciepub.com]
Application Notes and Protocols: Derivatization of 3-(4-Fluorophenyl)benzaldehyde for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Fluorophenyl)benzaldehyde is a versatile bifunctional molecule presenting a reactive aldehyde group and a fluorinated biphenyl scaffold. This unique combination makes it an attractive starting material for the synthesis of diverse chemical libraries for biological screening. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the resulting derivatives. These application notes provide detailed protocols for the derivatization of this compound and subsequent biological evaluation, targeting key areas such as antimicrobial, anticancer, and neurological research.
Derivatization Strategies
The aldehyde functional group of this compound is amenable to a variety of chemical transformations, allowing for the introduction of diverse pharmacophores. Key derivatization reactions include the formation of Schiff bases, chalcones, and products of reductive amination and Wittig reactions.
Schiff Base Formation
Condensation of this compound with primary amines yields Schiff bases (imines), a class of compounds known for their broad spectrum of biological activities, including antimicrobial and anticancer effects.
Chalcone Synthesis
The Claisen-Schmidt condensation of this compound with acetophenones produces chalcones. These α,β-unsaturated ketones are precursors to flavonoids and exhibit significant anti-inflammatory, antioxidant, and anticancer properties.
Reductive Amination
This two-step process involves the formation of an imine intermediate followed by its reduction to a secondary or tertiary amine. This method is highly effective for creating libraries of substituted amines with potential neurological and other biological activities.
Wittig Reaction
The Wittig reaction allows for the conversion of the aldehyde to an alkene, providing a scaffold for further functionalization and the synthesis of compounds with diverse biological properties.
Biological Screening Protocols
Following derivatization, the synthesized compounds can be subjected to a variety of in vitro assays to determine their biological activity.
Anticancer Activity: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][2] It is widely used to screen compounds for their cytotoxic effects on cancer cell lines.
Antimicrobial Activity: Agar Well Diffusion Assay
This method is used to assess the antimicrobial activity of the synthesized derivatives against various bacterial and fungal strains.[3][4]
Enzyme Inhibition Assays
Derivatives can be screened for their ability to inhibit specific enzymes implicated in disease pathways. The presence of fluorine can be advantageous in these assays, as it can enhance binding affinity and provide a useful probe for mechanistic studies.[5][6][7][8]
Quantitative Data Summary
The following tables summarize the biological activities of various derivatives of fluorinated benzaldehydes, providing a reference for expected potencies.
Table 1: Anticancer Activity of Fluorinated Chalcone and Schiff Base Derivatives
| Compound Class | Derivative | Cell Line | IC50 (µg/mL) | Reference |
| Chalcone | (E)-2,4-Dichloro-N-{4-[3-(4-Fluorophenyl)acryloyl]phenyl}-5-Methylbenzenesulfonamide | AGS (gastric cancer) | < 1.0 | [9] |
| Chalcone | (E)-2,4-Dichloro-N-{4-[3-(4-Fluorophenyl)acryloyl]phenyl}-5-Methylbenzenesulfonamide | HL-60 (leukemia) | < 1.57 | [9] |
| Chalcone | (E)-2,4-Dichloro-N-{4-[3-(4-Fluorophenyl)acryloyl]phenyl}-5-Methylbenzenesulfonamide | HeLa (cervical cancer) | 5.67 ± 0.35 | [9] |
| Schiff Base | 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid | TSCCF (tongue cancer) | 446.68 | [10] |
Table 2: Antimicrobial Activity of Fluorinated Chalcone and Schiff Base Derivatives
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Chalcone | (E)-3-(4-Fluorophenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | Staphylococcus aureus | 15.6 | [11] |
| Chalcone | Fluorinated Chalcone Derivative (Compound 4) | MRSA | 25-50 | [12] |
| Chalcone | Fluorinated Chalcone Derivative (Compound 5) | MRSA | 25-50 | [12] |
| Chalcone | Fluorinated Chalcone Derivative (Compound 8) | Pseudomonas aeruginosa | 50 | [12] |
| Schiff Base | 4-((4-methoxybenzylidene)amino)-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Candida albicans | 62.5 | [13] |
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base Derivative
-
Dissolve 1 mmol of this compound in 20 mL of ethanol in a round-bottom flask.
-
Add a solution of 1 mmol of a primary amine (e.g., aniline) in 10 mL of ethanol to the flask.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
Protocol 2: Synthesis of a Chalcone Derivative
-
Dissolve 10 mmol of this compound and 10 mmol of a substituted acetophenone in 50 mL of ethanol in a flask.
-
Cool the mixture in an ice bath and add 10 mL of 40% aqueous potassium hydroxide solution dropwise with constant stirring.
-
Continue stirring at room temperature for 2-3 hours.
-
Pour the reaction mixture into 200 mL of ice-cold water and acidify with dilute HCl.
-
Filter the precipitated solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Protocol 3: MTT Cytotoxicity Assay[1][2][3][15][16]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Replace the old medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 48-72 hours.
-
MTT Addition: After incubation, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: Agar Well Diffusion Assay[4][5][17][18][19]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or broth.
-
Plate Inoculation: Spread the microbial inoculum evenly onto the surface of a Mueller-Hinton agar plate using a sterile swab.
-
Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well. Include a solvent control and a standard antibiotic as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.
Visualizations
Signaling Pathways
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistnotes.com [chemistnotes.com]
- 5. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
- 7. mdpi.com [mdpi.com]
- 8. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acgpubs.org [acgpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-(4-Fluorophenyl)benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 3-(4-Fluorophenyl)benzaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound synthesized via a Suzuki-Miyaura coupling reaction?
A1: Crude this compound from a Suzuki-Miyaura coupling typically contains several types of impurities. These can include unreacted starting materials (e.g., a bromo- or iodobenzaldehyde and a fluorophenylboronic acid), palladium catalyst residues, and various side-products. Common byproducts from the coupling reaction itself include homocoupling products of the boronic acid reactant and phenol derivatives.[1][2][3] The presence of oxygen can promote the formation of homocoupling byproducts.[1][2]
Q2: What are the recommended primary purification techniques for this compound?
A2: The most common and effective purification techniques for this compound are flash column chromatography, recrystallization, and chemical extraction using a bisulfite adduct formation.[4][5][6] The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.
Q3: Can this compound be purified by distillation?
A3: While distillation is a viable purification method for some aldehydes, it may not be ideal for this compound due to its relatively high boiling point and potential for decomposition at elevated temperatures. Other benzaldehyde derivatives have been purified by vacuum distillation, so it could be considered if high-temperature stable impurities are present.[7][8]
Q4: Is this compound stable on silica gel during column chromatography?
A4: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, potentially leading to decomposition or oxidation to the corresponding carboxylic acid.[5] To mitigate this, the silica gel can be neutralized by pre-treating it with a base like triethylamine, or a less acidic stationary phase such as alumina can be used.[9]
Troubleshooting Purification Issues
Q1: I am seeing two very close spots on my TLC plate after running a column. How can I improve the separation?
A1: When two spots have very similar Rf values, it indicates they have similar polarities, making separation by column chromatography challenging.[10] To improve separation, you can try optimizing the solvent system (mobile phase).[9] A common approach is to use a less polar solvent system, which will generally result in lower Rf values and can increase the difference in migration rates between the compounds. Gradient elution, where the polarity of the solvent system is gradually increased during the chromatography run, can also be effective.
Q2: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute comes out of the solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the cooling process is too rapid.[11] To encourage crystal formation, try the following:
-
Add a small amount of additional solvent to the hot solution to ensure the compound is fully dissolved.
-
Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Introduce a seed crystal of the pure compound to provide a nucleation site.[12]
-
Gently scratch the inside of the flask with a glass rod to create microscopic scratches that can serve as nucleation points.[12]
Q3: After purification by bisulfite extraction, my yield of the recovered aldehyde is very low. What could be the cause?
A3: Low recovery from a bisulfite extraction can be due to several factors. The formation of the bisulfite adduct is a reversible equilibrium reaction.[5] Ensure you are using a sufficient excess of a concentrated sodium bisulfite solution to drive the equilibrium towards adduct formation. Vigorous shaking is crucial to ensure proper mixing, especially if the aldehyde is not fully soluble in the aqueous phase.[4][6] During the recovery step (basification), ensure the pH is sufficiently basic to break the adduct and liberate the aldehyde. Incomplete extraction of the freed aldehyde from the aqueous layer can also lead to low yields. Perform multiple extractions with an organic solvent to maximize recovery.
Q4: My final product still contains the carboxylic acid impurity. How can I remove it?
A4: The corresponding carboxylic acid is a common impurity in aldehyde samples due to oxidation.[5] This acidic impurity can be easily removed with a simple acid-base extraction. Dissolve the crude product in an organic solvent (like ethyl acetate or dichloromethane) and wash it with a mild aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution.[13] The acidic impurity will be deprotonated and move into the aqueous layer, leaving the purified aldehyde in the organic layer.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Technique | Typical Purity Achieved | Expected Yield | Advantages | Disadvantages | Best For Removing |
| Flash Column Chromatography | >98% | 60-90% | High resolution for separating compounds of different polarities.[9] | Can be time-consuming and requires significant solvent volumes. Aldehyde may degrade on silica.[5] | Homocoupling byproducts, unreacted starting materials, catalyst residues. |
| Recrystallization | >99% (if successful) | 50-85% | Can yield very pure material. Simple and cost-effective for large scales.[14] | Finding a suitable solvent can be challenging. Prone to "oiling out".[11] Not effective for impurities with similar solubility. | Minor impurities in a solid crude product. |
| Bisulfite Extraction | >97% | 70-95% | Highly selective for aldehydes.[4][6] Good for removing non-aldehyde impurities. | Only applicable to aldehydes. The reaction can be slow.[5] | Non-aldehyde impurities, such as unreacted aryl halides or homocoupled products without an aldehyde group. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack the column evenly to avoid air bubbles and channels.[9]
-
Solvent System (Mobile Phase) Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will give the desired product an Rf value of approximately 0.2-0.4. For this compound, a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v) is a good starting point.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system, applying positive pressure.[9]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.[9]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[12] Common solvent systems for recrystallization include ethanol/water, hexane/ethyl acetate, or toluene.[11]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.[12]
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove it.[14]
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[12]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing and Drying: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities. Dry the crystals in a vacuum oven to remove residual solvent.
Protocol 3: Bisulfite Adduct Formation and Extraction
-
Adduct Formation: Dissolve the crude aldehyde in a suitable organic solvent like methanol or diethyl ether in a separatory funnel. Add a saturated aqueous solution of sodium bisulfite (NaHSO₃), using a 10-20% molar excess. Shake the funnel vigorously for several minutes.[4][5] The bisulfite adduct, being a salt, will partition into the aqueous layer.
-
Extraction of Impurities: Separate the aqueous and organic layers. The organic layer contains the non-aldehyde impurities. Extract the aqueous layer again with a fresh portion of the organic solvent to remove any remaining impurities.[5][6]
-
Aldehyde Regeneration: Combine the aqueous layers containing the bisulfite adduct. Add a strong base, such as 10M NaOH, or a saturated solution of sodium bicarbonate (NaHCO₃) dropwise with stirring until the solution is basic and gas evolution (if using bicarbonate) ceases.[5] This will regenerate the aldehyde.
-
Final Extraction: Extract the aldehyde from the aqueous layer with several portions of a clean organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (like MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified aldehyde.[6]
Mandatory Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Decision tree for troubleshooting common purification problems.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 7. US6455739B1 - Production of 4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 8. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]
- 9. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 10. researchgate.net [researchgate.net]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-(4-Fluorophenyl)benzaldehyde
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Fluorophenyl)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the synthesis of this compound via Suzuki-Miyaura coupling?
A1: The Suzuki-Miyaura coupling is a powerful method for generating biaryl compounds, but several side reactions can lead to the formation of byproducts. The most frequently encountered byproducts include homocoupling products from the starting materials, products of premature deboronation or dehalogenation, and unreacted starting materials. These arise from side reactions involving the organoboron species or the aryl halide.[1][2] The specific byproducts depend on which precursors are used, as illustrated in the table below.
| Reactant 1 | Reactant 2 | Common Byproducts | Byproduct Origin |
| 3-Formylphenylboronic acid | 1-Bromo-4-fluorobenzene | 3,3'-Biphenyldicarboxaldehyde | Homocoupling of the boronic acid |
| 4,4'-Difluorobiphenyl | Homocoupling of the aryl halide | ||
| Benzaldehyde | Protodeboronation of the boronic acid | ||
| Fluorobenzene | Dehalogenation of the aryl halide | ||
| 3-Bromobenzaldehyde | 4-Fluorophenylboronic acid | 3,3'-Biphenyldicarboxaldehyde | Homocoupling of the aryl halide |
| 4,4'-Difluorobiphenyl | Homocoupling of the boronic acid | ||
| Benzaldehyde | Dehalogenation of the aryl halide | ||
| Fluorobenzene | Protodeboronation of the boronic acid |
Q2: My Grignard reaction to synthesize this compound has a very low yield. What are the primary causes?
A2: Grignard reactions are notoriously sensitive to reaction conditions.[3][4] Low yields are typically attributed to a few key factors:
-
Presence of Water: Grignard reagents are potent bases and will be quenched by even trace amounts of water in the glassware or solvents.[3][4] All equipment must be rigorously dried, and anhydrous solvents are essential.
-
Impure Magnesium: The magnesium metal surface can be coated with magnesium oxide, which prevents the reaction with the alkyl halide.[5] Activating the magnesium, for example with a small crystal of iodine or by crushing it, is often necessary to initiate the reaction.[5]
-
Formation of Biphenyl Byproduct: A significant side reaction is the coupling between the Grignard reagent and unreacted aryl halide, which forms a homocoupled biphenyl (e.g., 4,4'-difluorobiphenyl).[4][5] This is favored by higher temperatures and high concentrations of the aryl halide.[4]
-
Acidic Impurities: The aldehyde starting material (e.g., 3-bromobenzaldehyde) can be contaminated with the corresponding carboxylic acid through oxidation. This acidic impurity will quench the Grignard reagent.
Q3: I'm observing incomplete conversion of my starting materials in a Suzuki coupling reaction. How can I improve this?
A3: Incomplete conversion in Suzuki couplings often points to issues with the catalytic cycle.[6] Consider the following troubleshooting steps:
-
Catalyst and Ligand Choice: The combination of the palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and the phosphine ligand is crucial.[1][6] For challenging couplings, more electron-rich and bulky ligands like SPhos or XPhos may be required to promote efficient oxidative addition and reductive elimination.
-
Base Selection: The base (e.g., K₂CO₃, K₃PO₄, CsF) plays a critical role in activating the boronic acid for transmetalation.[2][6] The optimal base depends on the specific substrates and solvent system. For sterically hindered substrates, stronger bases may be necessary.[2]
-
Solvent System: The reaction can be sensitive to the solvent. Common choices include mixtures of an organic solvent (like dioxane, THF, or toluene) with water to dissolve the inorganic base.[7][8]
-
Oxygen Exclusion: The Pd(0) catalyst can be oxidized and deactivated by oxygen. Ensure the reaction is thoroughly purged with an inert gas (like nitrogen or argon) before heating.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High levels of homocoupled boronic acid byproduct | Reaction temperature is too high; inefficient transmetalation. | Lower the reaction temperature. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) to facilitate transmetalation.[2] Consider slow addition of the boronic acid. |
| Significant unreacted aryl halide starting material | Inactive catalyst; poor choice of ligand. | Use a fresh palladium catalyst. Switch to a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos). Ensure the reaction is rigorously deoxygenated.[1] |
| Presence of protodeboronation byproduct (e.g., benzaldehyde) | Boronic acid instability; presence of excess water or acid. | Use anhydrous solvents and ensure the base is sufficiently strong. Consider using a boronate ester (e.g., a pinacol ester) which can be more stable than the corresponding boronic acid.[9] |
| Formation of biphenyl in a Grignard reaction | High concentration of aryl halide; high temperature. | Add the aryl halide solution slowly to the magnesium turnings to maintain a low instantaneous concentration. Control the reaction temperature with an ice bath if the exotherm becomes too vigorous.[4] |
| Product co-elutes with a byproduct during chromatography | Byproduct has similar polarity to the desired product (e.g., homocoupled products). | Modify the solvent system for chromatography to improve separation. If separation is not possible, consider recrystallization of the product. The biphenyl byproduct from a Grignard reaction can sometimes be removed by triturating the crude product with a non-polar solvent like petroleum ether.[4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general method for the coupling of 3-formylphenylboronic acid with 1-bromo-4-fluorobenzene.
-
Reagent Preparation: In a flame-dried Schlenk flask, combine 3-formylphenylboronic acid (1.0 eq), 1-bromo-4-fluorobenzene (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Solvent Addition & Degassing: Add a solvent mixture, such as toluene/ethanol/water (e.g., in a 4:1:1 ratio). Purge the mixture with nitrogen or argon for 15-30 minutes while stirring.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: GC-MS Analysis for Impurity Profiling
This method is suitable for identifying and quantifying volatile byproducts and unreacted starting materials.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically suitable.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified product in a suitable solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium, constant flow.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI)
-
Mass Range: 40-450 amu
-
-
Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST) and their retention times with authentic standards if available.
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. reddit.com [reddit.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 格氏试剂 [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Synthesis of 3-(4-Fluorophenyl)benzaldehyde
This technical support guide is designed for researchers, scientists, and professionals in drug development. It provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 3-(4-Fluorophenyl)benzaldehyde, a key intermediate in pharmaceuticals and materials science.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The Suzuki-Miyaura cross-coupling reaction is a widely employed and robust method for synthesizing this compound. This reaction involves the palladium-catalyzed coupling of 3-bromobenzaldehyde with 4-fluorophenylboronic acid. The versatility and functional group tolerance of the Suzuki coupling make it a preferred method for creating C-C bonds in complex molecules.
Q2: I am not getting any product. What are the first things I should check?
A2: If there is a complete lack of product formation, the primary suspect is often the palladium catalyst. Ensure that the catalyst has not been deactivated by exposure to oxygen; it is crucial to properly degas the solvent and maintain an inert atmosphere (argon or nitrogen) throughout the reaction. Also, verify the quality and integrity of your starting materials, particularly the boronic acid, which can degrade over time. Finally, confirm that the base is adequately soluble in the reaction medium to facilitate the crucial transmetalation step.
Q3: What are the common side products I should be aware of?
A3: Several side products can form during the Suzuki-Miyaura coupling. The most common include:
-
Homocoupling products: This is where two molecules of the same starting material couple together (e.g., two molecules of 4-fluorophenylboronic acid forming 4,4'-difluorobiphenyl, or two molecules of 3-bromobenzaldehyde forming 3,3'-diformylbiphenyl).
-
Protodeborylation: The boronic acid can react with residual water or protic solvents, replacing the boronic acid group with a hydrogen atom.
-
Dehalogenation: The aryl halide (3-bromobenzaldehyde) can be reduced, replacing the bromine atom with a hydrogen.
Q4: How can I effectively monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials (3-bromobenzaldehyde and 4-fluorophenylboronic acid) and the appearance of the this compound product. For TLC, staining with potassium permanganate can help visualize the spots.
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inactive Catalyst | Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a palladium pre-catalyst that is more stable. Ensure thorough degassing of the reaction mixture and solvent. | An active catalyst is crucial for the reaction to proceed efficiently, leading to a higher yield. |
| Inefficient Transmetalation | The choice of base is critical. A stronger, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often effective. Ensure the base is finely powdered and sufficiently soluble in the reaction medium. The addition of water to the solvent system can sometimes improve the solubility of inorganic bases. | An appropriate base will facilitate the transfer of the aryl group from the boron to the palladium center, increasing the reaction rate and yield. |
| Suboptimal Ligand | For this type of cross-coupling, bulky and electron-rich phosphine ligands, such as SPhos or XPhos, can be highly effective. These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle. | The right ligand can significantly accelerate the reaction and prevent catalyst decomposition, leading to improved yields. |
| Inappropriate Solvent | The solvent must solubilize all reactants. A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and an aqueous solution of the base is common. The ratio of the organic solvent to water can be optimized to improve yield. | A suitable solvent system ensures all components are in the same phase, allowing the reaction to proceed efficiently. |
| Low Reaction Temperature | Suzuki couplings often require elevated temperatures to proceed at a reasonable rate. A typical temperature range is 80-110 °C. If the reaction is sluggish, consider increasing the temperature. | Higher temperatures can overcome the activation energy barrier, leading to a faster reaction and higher conversion. |
Problem 2: Significant Formation of Homocoupling Byproducts
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Presence of Oxygen | Thoroughly degas the reaction mixture and solvents before adding the catalyst. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. | Removing oxygen minimizes oxidative pathways that can lead to homocoupling of the boronic acid. |
| Catalyst Choice | Some palladium sources, particularly Pd(OAc)₂, can be more prone to promoting homocoupling. Consider using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst. | A different palladium source may favor the desired cross-coupling pathway over homocoupling. |
| Slow Addition of Reagents | In some cases, slow addition of the boronic acid to the reaction mixture can minimize its homocoupling by keeping its concentration low. | Controlled addition of the boronic acid can favor the reaction with the aryl halide. |
Problem 3: Protodeborylation of 4-Fluorophenylboronic Acid
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Presence of Protic Impurities | Use anhydrous solvents and ensure all glassware is thoroughly dried. While some water is often necessary to dissolve the base, excessive amounts should be avoided. | Minimizing protic sources reduces the likelihood of the C-B bond being cleaved and replaced by a C-H bond. |
| Boronic Acid Instability | Consider using a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt. These reagents release the boronic acid slowly under the reaction conditions, which can suppress protodeborylation. | More stable boron reagents can lead to higher effective concentrations of the desired nucleophile throughout the reaction. |
| Base Strength | A very strong base can sometimes accelerate protodeborylation. If this is suspected, consider using a milder base like potassium fluoride (KF). | A milder base may be sufficient for the transmetalation step without promoting significant degradation of the boronic acid. |
Data Presentation
The following table summarizes the impact of various reaction parameters on the yield of biaryl products in Suzuki-Miyaura coupling reactions similar to the synthesis of this compound. This data is compiled from studies on related aryl bromides and boronic acids and serves as a guide for optimization.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Condition C | Yield (%) | Reference |
| Catalyst | Pd(OAc)₂/PPh₃ | 95 | Pd(PPh₃)₄ | 85-95 | PdCl₂(dppf) | High | [2][3] |
| Base | K₂CO₃ | 95 | Na₂CO₃ | Moderate | K₃PO₄ | High | [2] |
| Solvent | Toluene/H₂O | 95 | Dioxane/H₂O | High | THF/H₂O | Moderate | [2] |
| Temperature (°C) | 100 | 95 | 80 | Moderate | 110 | High | [2] |
Experimental Protocols
Optimized Protocol for Suzuki-Miyaura Synthesis of this compound
This protocol is a representative procedure based on optimized conditions for similar Suzuki-Miyaura cross-coupling reactions.
Materials:
-
3-Bromobenzaldehyde (1.0 mmol, 1.0 equiv)
-
4-Fluorophenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Deionized water (2 mL)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzaldehyde, 4-fluorophenylboronic acid, and potassium carbonate.[2]
-
Catalyst Addition: Add palladium(II) acetate and triphenylphosphine to the flask.[2]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Under the inert atmosphere, add degassed toluene, ethanol, and deionized water via syringe.[2]
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 9:1 hexanes:ethyl acetate). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in Suzuki-Miyaura coupling.
References
Technical Support Center: Optimizing Suzuki Coupling Conditions for 3-Formylphenylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Suzuki-Miyaura coupling reactions involving 3-formylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges when using 3-formylphenylboronic acid in Suzuki coupling reactions?
A1: The primary challenges stem from the presence of the aldehyde functional group, which can lead to side reactions and complicate purification. The electron-withdrawing nature of the formyl group can also affect the reactivity of the boronic acid.[1][2] Key issues include:
-
Side reactions: The aldehyde group can undergo reactions under basic conditions or interact with the palladium catalyst.
-
Protodeboronation: Cleavage of the C-B bond, replacing the boronic acid group with a hydrogen, is a common side reaction that lowers yield.[3]
-
Homocoupling: Self-coupling of the boronic acid to form a symmetrical biaryl is another potential side reaction.[4]
-
Purification: The polarity of the aldehyde group in the product can make separation from polar byproducts and residual reagents challenging.
Q2: How does the choice of base impact the Suzuki coupling of 3-formylphenylboronic acid?
A2: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step in the catalytic cycle.[5][6][7][8] The choice of base can significantly influence the reaction's success:
-
Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are commonly used and generally provide good yields.[7][9]
-
Stronger bases such as cesium carbonate (Cs₂CO₃) can be effective in more challenging couplings.[7]
-
The basicity and solubility of the base are crucial factors. The base's role is to facilitate the formation of the reactive organoborate species for transmetalation.[5][6]
Q3: What are the recommended starting conditions for a Suzuki coupling with 3-formylphenylboronic acid?
A3: For a successful Suzuki coupling with 3-formylphenylboronic acid, a good starting point would be to use a palladium catalyst with a suitable phosphine ligand, an inorganic base, and a mixed aqueous/organic solvent system. Ensure all reagents and solvents are properly degassed to prevent catalyst deactivation.[3][4]
Troubleshooting Guide
Problem 1: Low to No Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure your palladium source and ligand are fresh and active. If using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species. Consider using a more robust, air-stable precatalyst.[3] |
| Oxygen Contamination | Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction. Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[3][4] |
| Impure or Degraded Reagents | Verify the purity of your 3-formylphenylboronic acid and the aryl halide. Boronic acids can degrade over time.[3] |
| Suboptimal Reaction Temperature | The reaction temperature is a critical parameter. If the reaction is sluggish, a moderate increase in temperature (e.g., to 80-100 °C) may improve the yield. However, excessively high temperatures can promote side reactions.[9] |
| Incorrect Base or Solvent | The choice of base and solvent system is crucial. Screen different inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O, DMF/H₂O).[7][9] |
Problem 2: Significant Formation of Side Products
| Side Product | Possible Cause | Suggested Solution |
| Homocoupling Product | Presence of oxygen or incomplete reduction of a Pd(II) precatalyst. | Ensure thorough degassing of the reaction mixture. Use a Pd(0) source or a precatalyst that is efficiently reduced.[4] |
| Protodeboronation Product (de-borylated starting material) | The C-B bond of the boronic acid is cleaved. This can be promoted by excess base or prolonged reaction times at high temperatures. | Use a milder base or slightly less than stoichiometric amounts. Optimize the reaction time and temperature to avoid prolonged heating after the reaction is complete. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) before the coupling reaction.[3] |
| Dehalogenated Starting Material | The aryl halide is reduced instead of coupled. | This can be influenced by the ligand and base. Using bulkier, more electron-rich phosphine ligands can favor the desired cross-coupling.[4] |
Problem 3: Difficulty in Product Purification
| Issue | Suggested Solution |
| Polar Impurities | The aldehyde functionality makes the product relatively polar, which can lead to co-elution with polar byproducts during column chromatography. |
| Residual Boronic Acid and Byproducts | Unreacted boronic acid and its byproducts can be difficult to remove. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 3-Formylphenylboronic Acid with an Aryl Bromide
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
3-Formylphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%) or a specialized ligand like SPhos (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction (e.g., ethyl acetate) and column chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl bromide, 3-formylphenylboronic acid, palladium catalyst, ligand, and base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[10][11]
Data Presentation
Table 1: Effect of Different Bases on the Suzuki Coupling of 4-Bromotoluene with Phenylboronic Acid (Illustrative)
| Base | Solvent | Catalyst | Ligand | Temp (°C) | Time (h) | Yield (%) |
| Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 92 |
| K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 95 |
| K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 98 |
| Cs₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 99 |
| KOH | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 85 |
| TEA | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 45 |
Data is illustrative and compiled from various sources. Yields are highly dependent on the specific substrates and reaction conditions.[7]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.
Caption: A decision tree for troubleshooting low yields in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. orgsyn.org [orgsyn.org]
- 11. benchchem.com [benchchem.com]
Side reactions of 3-(4-Fluorophenyl)benzaldehyde in acidic or basic media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(4-fluorophenyl)benzaldehyde. It focuses on common side reactions encountered in acidic and basic media during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions of this compound in acidic media?
A1: In acidic conditions, this compound is susceptible to several side reactions, including:
-
Acetal Formation: Reaction with alcohols present in the reaction mixture to form acetals.
-
Aldol-type Condensations: While it cannot self-condense, it can react with other enolizable carbonyl compounds present in the reaction mixture.
-
Imine (Schiff Base) Formation: Reaction with primary or secondary amines to form imines.
-
Oxidation: Although less common in non-oxidizing acidic media, oxidation to 3-(4-fluorophenyl)benzoic acid can occur, especially in the presence of air or oxidizing impurities.
Q2: What are the primary side reactions of this compound in basic media?
A2: Since this compound lacks α-hydrogens, it is prone to reactions characteristic of non-enolizable aldehydes in basic conditions:
-
Cannizzaro Reaction: Disproportionation of two aldehyde molecules to form the corresponding alcohol ( [3-(4-fluorophenyl)phenyl]methanol) and carboxylic acid (3-(4-fluorophenyl)benzoic acid).[1][2][3] This is a common side reaction in the presence of a strong base.[1][2][3]
-
Benzoin Condensation: A dimerization reaction catalyzed by nucleophiles like cyanide or thiazolium salts, leading to the formation of an α-hydroxy ketone.[4][5][6]
-
Crossed Aldol Condensation: Reaction with an enolizable ketone or aldehyde (e.g., acetone) to form an α,β-unsaturated ketone.[7][8]
Q3: My reaction with this compound is not working as expected. How can I identify the side products?
A3: A combination of analytical techniques can help identify side products:
-
Thin Layer Chromatography (TLC): To visualize the number of components in your reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help elucidate the structures of the major components.
-
Mass Spectrometry (MS): To determine the molecular weights of the products and aid in their identification.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the products (e.g., -OH for alcohol, C=O for ketone and carboxylic acid).
Q4: How does the fluorine substituent affect the reactivity of this compound?
A4: The fluorine atom is an electron-withdrawing group, which can influence the reactivity of the aldehyde. It can increase the electrophilicity of the carbonyl carbon, potentially affecting the rates of nucleophilic attack. This can influence the kinetics of the side reactions mentioned.
Troubleshooting Guides
Side Reactions in Acidic Media
-
Possible Cause: Acetal formation. The aldehyde group reacts with the alcohol solvent under acid catalysis to form a diether.
-
Troubleshooting Steps & Recommendations:
-
Solvent Change: If possible, switch to a non-alcoholic, aprotic solvent.
-
Minimize Acid Catalyst: Use the minimum effective concentration of the acid catalyst.
-
Lower Temperature: Running the reaction at a lower temperature can reduce the rate of acetal formation.
-
Remove Water: While acetal formation consumes alcohol, the reaction is reversible in the presence of water. However, for other acid-catalyzed reactions, removing water can be crucial.[7]
-
-
Quantitative Data (Representative): Acetal formation yields can be high, often exceeding 90% under optimized conditions with excess alcohol and efficient water removal.[9]
| Parameter | Condition | Expected Outcome | Reference |
| Catalyst | 0.1 mol% HCl | High conversion to acetal | [10] |
| Temperature | Ambient | Efficient reaction | [10] |
| Water Removal | Molecular Sieves | Drives equilibrium to product | [9] |
-
Experimental Protocol: Acetal Formation
-
Dissolve this compound (1 equivalent) in the desired alcohol (e.g., methanol, used in excess as the solvent).
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or HCl).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, neutralize the acid with a weak base (e.g., NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.[10]
-
-
Logical Relationship Diagram: Troubleshooting Acetal Formation
Caption: Troubleshooting workflow for suspected acetal formation.
Side Reactions in Basic Media
-
Possible Cause: Cannizzaro Reaction. Since this compound has no α-hydrogens, it can undergo disproportionation in the presence of a strong base to yield the corresponding alcohol and carboxylic acid.[1][2][3]
-
Troubleshooting Steps & Recommendations:
-
Avoid Strong Bases: If the desired reaction does not require a strong base, use a milder, non-hydroxide base.
-
Temperature Control: The Cannizzaro reaction is often accelerated by higher temperatures. Running the reaction at a lower temperature may suppress this side reaction.
-
Crossed Cannizzaro: If a reduction of the aldehyde is desired, a "crossed" Cannizzaro reaction can be performed using a sacrificial aldehyde like formaldehyde, which is more readily oxidized.[11][12][13]
-
-
Quantitative Data (Representative): The Cannizzaro reaction of benzaldehyde can proceed to near completion, theoretically yielding a 1:1 molar ratio of the alcohol and carboxylic acid (50% yield for each based on the starting aldehyde).[12]
| Parameter | Condition | Expected Outcome | Reference |
| Base Concentration | High (e.g., 50% KOH) | Promotes Cannizzaro reaction | [14] |
| Temperature | Room Temperature to Reflux | Rate increases with temperature | [14] |
| Aldehyde Structure | No α-hydrogens | Prone to Cannizzaro reaction | [11] |
-
Experimental Protocol: Cannizzaro Reaction
-
Dissolve this compound in a suitable solvent (e.g., methanol or dioxane).
-
Add a concentrated aqueous solution of a strong base (e.g., 50% KOH).
-
Stir the mixture vigorously at room temperature or with gentle heating. The reaction is often left to proceed for several hours or overnight.
-
After the reaction, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether) to separate the alcohol.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the carboxylic acid, which can then be collected by filtration.[14]
-
-
Signaling Pathway Diagram: Cannizzaro Reaction Mechanism
Caption: Mechanism of the Cannizzaro reaction.
-
Possible Cause: Benzoin Condensation. This reaction occurs between two molecules of the aldehyde, typically catalyzed by cyanide ions or N-heterocyclic carbenes, to form an α-hydroxy ketone.[4][5][6]
-
Troubleshooting Steps & Recommendations:
-
Avoid Specific Catalysts: If this reaction is not desired, avoid using cyanide salts or thiazolium-based catalysts.
-
Control pH: The efficiency of the catalyst is often pH-dependent.
-
Purify Starting Material: Ensure the aldehyde is free from impurities that could catalyze the condensation.
-
-
Quantitative Data (Representative): The benzoin condensation of 4-fluorobenzaldehyde has been reported with a yield of 51%.[15]
| Parameter | Catalyst | Solvent | Yield (%) | Reference |
| 4-Fluorobenzaldehyde | N-Heterocyclic Carbene | Toluene | 51.0 | [15] |
| Benzaldehyde | N,N-dimethylbenzimidazolium iodide/NaOH | [bmim][PF6] | 97 | [16] |
-
Experimental Protocol: Benzoin Condensation
-
Dissolve this compound in a suitable solvent like ethanol.
-
Add an aqueous solution of the catalyst (e.g., sodium cyanide or thiamine hydrochloride with a base).
-
Heat the reaction mixture at reflux for a specified period.
-
Cool the mixture to induce crystallization of the benzoin product.
-
Collect the product by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified α-hydroxy ketone.
-
-
Experimental Workflow Diagram: Benzoin Condensation
-
Possible Cause: Crossed Aldol Condensation (Claisen-Schmidt Condensation). The enolate of a ketone (e.g., acetone) attacks the electrophilic carbonyl carbon of this compound. The resulting aldol addition product readily dehydrates to form a stable, conjugated α,β-unsaturated ketone. [7][8][17]* Troubleshooting Steps & Recommendations:
-
Protect the Ketone: If the ketone is a valuable part of the substrate and its reaction is not desired, consider protecting it before subjecting the molecule to basic conditions.
-
Low Temperature: The initial aldol addition is often favored at lower temperatures, while the subsequent dehydration (condensation) is promoted by heat. Running the reaction at low temperatures may allow for isolation of the aldol addition product. [18] 3. Choice of Base: The strength and steric bulk of the base can influence the reaction outcome. [18]
-
-
Quantitative Data (Representative): The Claisen-Schmidt condensation of benzaldehyde with acetone can result in yields of dibenzalacetone of around 72%. [19]
Parameter Reactants Base Yield (%) Reference Yield Benzaldehyde, Acetone NaOH ~72 [19] | Selectivity | Benzaldehyde, Acetone | NaOH | Forms crossed product | [20]|
-
Experimental Protocol: Crossed Aldol Condensation
-
In a flask, dissolve this compound and an enolizable ketone (e.g., acetone) in a solvent like ethanol.
-
Slowly add an aqueous solution of a base (e.g., 10% NaOH) to the stirred mixture at room temperature.
-
Continue stirring. The reaction progress can be monitored by the formation of a precipitate.
-
Once the reaction is complete, pour the mixture into water and collect the solid product by vacuum filtration.
-
Wash the product with cold water to remove excess base.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol. [21]
-
-
Logical Relationship Diagram: Aldol Condensation Pathway
Caption: Pathway of a base-catalyzed crossed aldol condensation.
References
- 1. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 2. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 3. byjus.com [byjus.com]
- 4. scribd.com [scribd.com]
- 5. youtube.com [youtube.com]
- 6. Benzoin condensation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. WO1999016735A1 - Method for making acetal compounds - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 14. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 15. researchgate.net [researchgate.net]
- 16. scienceasia.org [scienceasia.org]
- 17. d.web.umkc.edu [d.web.umkc.edu]
- 18. benchchem.com [benchchem.com]
- 19. jafardabbagh.com [jafardabbagh.com]
- 20. Selective benzaldehyde/acetone to benzalacetone cross-aldol condensation catalyzed by UiO-66 MOFs - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 21. magritek.com [magritek.com]
Technical Support Center: 3-(4-Fluorophenyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the storage, handling, and use of 3-(4-Fluorophenyl)benzaldehyde in experimental settings. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the successful application of this compound in your research.
Storage and Handling
Proper storage and handling of this compound are crucial to maintain its integrity and ensure experimental reproducibility.
Recommended Storage Conditions:
| Parameter | Recommendation | Source |
| Temperature | Store in a cool, dry place. | [1] |
| Atmosphere | Store in a tightly closed container.[1] | |
| Light | Store in a well-ventilated place.[1] | |
| Incompatibilities | Keep away from foodstuff containers and incompatible materials.[1] |
Handling Precautions:
-
Handle in a well-ventilated area.[1]
-
Wear suitable protective clothing, gloves, and eye/face protection.[1]
-
Avoid formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent electrostatic discharge.[1]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the use of this compound in chemical syntheses.
Frequently Asked Questions (FAQs):
Q1: My reaction is showing a lower yield than expected. What could be the cause?
A1: A lower than expected yield can be attributed to several factors:
-
Purity of the Aldehyde: The primary cause could be the degradation of the starting material. This compound can oxidize to 3-(4-fluorophenyl)benzoic acid, especially if not stored under an inert atmosphere. The presence of this acidic impurity can interfere with reactions sensitive to acids.
-
Reaction Conditions: Ensure that your reaction is conducted under strictly anhydrous conditions if you are using moisture-sensitive reagents (e.g., Grignard reagents, organolithiums).
-
Reagent Stoichiometry: Double-check the stoichiometry of your reagents. An excess or deficit of a key reagent can significantly impact the yield.
Q2: I am observing an unexpected side product in my reaction. What could it be?
A2: The formation of side products is a common challenge. Potential side products include:
-
Oxidation Product: As mentioned, the most common impurity is the corresponding carboxylic acid, formed by the oxidation of the aldehyde.
-
Aldol Condensation Product: Under certain conditions (especially basic or acidic), aldehydes can undergo self-condensation to form β-hydroxy aldehydes, which can then dehydrate to α,β-unsaturated aldehydes.
-
Products from Impurities: If the starting material contains impurities, these may also react to form unexpected side products.
Q3: How can I purify the final product of my reaction involving this compound?
A3: Purification strategies depend on the nature of your product and the impurities present.
-
Flash Column Chromatography: This is a widely used technique for purifying organic compounds. For products derived from this compound, a silica gel stationary phase with a gradient of ethyl acetate in hexanes is often a good starting point. The optimal solvent system should be determined by thin-layer chromatography (TLC).
-
Recrystallization: If your product is a solid, recrystallization can be an effective purification method. Common solvent systems for aromatic compounds include ethanol, or a mixture of hexanes and ethyl acetate.
-
Aqueous Wash: If the primary impurity is the carboxylic acid, a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help to remove it by converting it to its water-soluble salt.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting common experimental issues.
Experimental Protocols
The following is a detailed methodology for a Horner-Wadsworth-Emmons reaction, a common application of aldehydes in organic synthesis to form alkenes.
Synthesis of (E)-1-(4-Fluorophenyl)-2-(3-phenyl)ethene:
This protocol describes the synthesis of a stilbene derivative from this compound and diethyl benzylphosphonate.
Materials:
-
This compound
-
Diethyl benzylphosphonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Ylide:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl benzylphosphonate (1.1 equivalents) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
-
Reaction with the Aldehyde:
-
Cool the ylide solution back to 0 °C.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (E)-stilbene derivative.
-
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the Horner-Wadsworth-Emmons reaction.
References
Troubleshooting low conversion rates in 3-(4-Fluorophenyl)benzaldehyde reactions
Welcome to the technical support center for the synthesis of 3-(4-Fluorophenyl)benzaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their reactions, with a focus on addressing low conversion rates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly via Suzuki-Miyaura coupling.
Q1: I am observing a low yield of my desired product, this compound. What are the common causes?
Low yields in the Suzuki-Miyaura coupling reaction for synthesizing this compound can stem from several factors.[1] The primary culprits are often related to catalyst activity, reaction conditions, and the stability of the starting materials. Key areas to investigate include:
-
Catalyst Deactivation: The Palladium catalyst is the heart of the reaction, and its deactivation can halt the catalytic cycle. This can be caused by impurities in the reagents or solvents, or by running the reaction at too high a temperature.[2]
-
Suboptimal Reaction Conditions: Parameters such as temperature, reaction time, and the choice of base and solvent play a critical role.[1] These factors are often interdependent and require careful optimization.
-
Side Reactions: Several side reactions can consume your starting materials or desired product, leading to a lower yield. Common side reactions include homocoupling of the boronic acid, dehalogenation of the aryl halide, and protodeboronation of the boronic acid.[3]
-
Issues with the Aldehyde Group: The aldehyde functional group can be sensitive to the reaction conditions and may undergo reduction to the corresponding alcohol, especially at elevated temperatures.[4]
Q2: My main byproduct appears to be 3-bromo-4-fluorobenzyl alcohol. What is causing the reduction of the aldehyde?
The reduction of the aldehyde to an alcohol is a known side reaction in palladium-catalyzed couplings, particularly when using starting materials containing an aldehyde group.[4] This can be facilitated by the palladium catalyst in the presence of a hydride source. High temperatures can exacerbate this issue.
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures can promote the reduction of the aldehyde.[4] Experiment with running the reaction at the lowest temperature that still provides a reasonable conversion rate.
-
Choice of Base and Solvent: Certain bases and solvents can promote hydride formation. Consider screening alternative bases that are less likely to act as hydride donors.
-
Protect the Aldehyde Group: A robust strategy is to protect the aldehyde group as an acetal before the coupling reaction. The acetal is stable under the basic reaction conditions and can be easily deprotected after the coupling to yield the desired aldehyde.[4]
Q3: I am seeing significant amounts of homocoupling products (biphenyl derivatives) in my reaction mixture. How can I minimize this?
Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of Pd(II) species and oxygen.[3]
Troubleshooting Steps:
-
Thoroughly Degas the Reaction Mixture: Oxygen can promote the homocoupling of boronic acids.[3] Ensure your solvents and reaction setup are properly degassed with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst.
-
Use a Pd(0) Catalyst Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes minimize homocoupling compared to using a Pd(II) source that needs to be reduced in situ.
-
Control the Stoichiometry: Using a slight excess of the aryl halide can sometimes disfavor the homocoupling of the boronic acid.
Q4: What are the key parameters to consider when optimizing the reaction conditions for the Suzuki-Miyaura coupling to synthesize this compound?
Optimizing a Suzuki-Miyaura coupling involves a multi-parameter approach.[1] The key variables to consider are:
-
Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is crucial.[5] Electron-rich and bulky phosphine ligands often improve catalytic activity, especially for less reactive aryl chlorides.[6]
-
Base: The base is required to activate the boronic acid.[7] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The strength and solubility of the base can significantly impact the reaction rate and yield.[3]
-
Solvent: A variety of organic solvents can be used, often in combination with water.[3] Common choices include toluene, dioxane, THF, and DMF. The solvent system affects the solubility of the reactants and the catalyst, influencing the reaction's efficiency.
-
Temperature: The reaction temperature affects the rate of all steps in the catalytic cycle, including side reactions.[1] It is a critical parameter to optimize for balancing reaction speed and minimizing byproduct formation.
Data Presentation
Table 1: Effect of Different Bases on the Yield of this compound
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 90 | 12 | 65 |
| 2 | Cs₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 8 | 82 |
| 3 | K₃PO₄ (3.0) | THF/H₂O (4:1) | 80 | 12 | 88 |
| 4 | NaOH (2.0) | DMF/H₂O (4:1) | 80 | 10 | 75 |
Note: Yields are representative and can vary based on specific reaction conditions and substrate purity.
Table 2: Influence of Catalyst/Ligand System on Reaction Outcome
| Entry | Palladium Source (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Toluene/H₂O | 90 | 70 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | Dioxane/H₂O | 100 | 91 |
| 3 | Pd(PPh₃)₄ (3) | - | THF/H₂O | 80 | 85 |
| 4 | PEPPSI-IPr (2) | - | t-BuOH/H₂O | 80 | 89 |
Note: Yields are representative and can vary based on specific reaction conditions and substrate purity.
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling Synthesis of this compound
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromobenzaldehyde (1.0 equiv.), (4-fluorophenyl)boronic acid (1.2 equiv.), and the chosen base (e.g., K₃PO₄, 3.0 equiv.).
-
Add the selected palladium catalyst (e.g., Pd₂(dba)₃, 1 mol%) and ligand (e.g., SPhos, 2 mol%).
-
Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 8 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Purification of this compound via Bisulfite Adduct Formation
This protocol is useful for separating the aldehyde product from non-aldehyde impurities.[8][9]
-
Dissolve the crude reaction mixture in a water-miscible solvent like methanol or THF.[8]
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously. A precipitate of the bisulfite adduct may form.[9]
-
If a precipitate forms, it can be collected by filtration. If not, the mixture can be transferred to a separatory funnel, and an immiscible organic solvent (e.g., ethyl acetate) can be added to extract non-aldehyde components.[8] The aqueous layer will contain the water-soluble bisulfite adduct.
-
To regenerate the aldehyde, the collected solid adduct or the aqueous layer is treated with a base (e.g., NaOH solution) or an acid until the adduct decomposes.[10]
-
The liberated this compound can then be extracted with an organic solvent, washed, dried, and concentrated.
Visualizations
Caption: Suzuki-Miyaura catalytic cycle for the synthesis of this compound.
Caption: Troubleshooting workflow for low conversion rates in the synthesis.
Caption: General experimental workflow for the synthesis and purification.
References
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Workup [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. US4162269A - Purification process for 3-phenoxybenzaldehyde - Google Patents [patents.google.com]
Technical Support Center: Analysis of 3-(4-Fluorophenyl)benzaldehyde and its Impurities by HPLC
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the identification of impurities in 3-(4-Fluorophenyl)benzaldehyde using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
A1: Impurities in this compound can originate from various stages, including synthesis, purification, and storage.[1] Common sources include:
-
Starting materials and reagents: Unreacted starting materials or residual reagents from the synthesis process.
-
By-products: Unwanted products formed during the chemical synthesis.
-
Intermediates: Chemical intermediates that were not fully converted to the final product.
-
Degradation products: Impurities formed due to the degradation of this compound over time, which can be accelerated by factors like exposure to air, light, or extreme temperatures.[1]
-
Residual solvents: Organic solvents used during the manufacturing process that are not completely removed.[1]
Q2: What is a suitable HPLC method for the analysis of this compound and its impurities?
A2: A common approach for analyzing aromatic aldehydes and their impurities is a reversed-phase HPLC method. A typical method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate or acetate buffer) and an organic solvent (such as acetonitrile or methanol).[1][2] The specific conditions, including the mobile phase composition, flow rate, and detection wavelength, should be optimized and validated for your specific application.
Q3: My chromatogram shows significant peak tailing for the main peak. What could be the cause and how can I fix it?
A3: Peak tailing can be caused by several factors in HPLC analysis.[3] Some common causes and solutions include:
-
Column degradation: The stationary phase of the column may be degrading. Try flushing the column or replacing it if it's old.
-
Incorrect mobile phase pH: The pH of the mobile phase can affect the ionization of the analyte and its interaction with the stationary phase. Adjusting the pH might improve peak shape.
-
Sample overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.
-
Column contamination: Contaminants from previous injections can interact with the analyte. Cleaning the column according to the manufacturer's instructions is recommended.
Q4: I am observing a drifting baseline in my chromatogram. What are the possible reasons?
A4: A drifting baseline can be indicative of several issues within the HPLC system:[4]
-
Column temperature fluctuations: Ensure the column oven is maintaining a stable temperature.[4]
-
Mobile phase not in equilibrium: Allow sufficient time for the mobile phase to equilibrate with the column before starting the analysis.
-
Contaminated mobile phase or detector cell: Use fresh, HPLC-grade solvents and flush the detector cell.[4]
-
Detector lamp aging: The detector lamp may be nearing the end of its life and require replacement.[4]
Q5: How can I identify unknown impurity peaks in my chromatogram?
A5: Identifying unknown impurities typically requires more advanced analytical techniques. A common approach is to couple the HPLC system with a mass spectrometer (LC-MS).[5] This allows for the determination of the molecular weight of the unknown compounds, which can provide valuable information for their identification. Further structural elucidation may require techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| No Peaks or Very Small Peaks | No injection or incorrect injection volume. | Verify autosampler/injector operation. Manually inject a standard to confirm. |
| Detector issue (lamp off, incorrect wavelength). | Check detector lamp status and ensure the correct wavelength is set. | |
| Mobile phase flow issue. | Check for leaks, ensure pump is primed and delivering the correct flow rate. | |
| Ghost Peaks | Contamination in the injection system or mobile phase. | Run a blank injection (mobile phase only). Clean the injector and use fresh mobile phase. |
| Carryover from a previous injection. | Increase the run time or add a wash step with a strong solvent at the end of the gradient.[4] | |
| Broad Peaks | Low flow rate. | Check and adjust the flow rate to the method's specification.[6] |
| Column contamination or degradation. | Clean or replace the guard column and/or analytical column.[6] | |
| Tubing between column and detector is too long or wide. | Use shorter, narrower internal diameter tubing.[6] | |
| Fluctuating Retention Times | Inconsistent mobile phase composition. | Ensure mobile phase components are thoroughly mixed and degassed.[2] |
| Leaks in the system. | Check all fittings for leaks, especially between the pump and the column. | |
| Temperature fluctuations. | Use a column oven to maintain a consistent temperature.[4] | |
| High Backpressure | Blockage in the system (in-line filter, guard column, or analytical column). | Systematically disconnect components to locate the blockage. Replace the in-line filter or guard column. If the analytical column is blocked, try back-flushing it (disconnected from the detector). |
| Precipitated buffer in the mobile phase. | Ensure the buffer is fully dissolved in the mobile phase. Flush the system with water if precipitation is suspected. |
Experimental Protocols
Representative HPLC Method for Impurity Profiling
This method is a representative example and should be optimized and validated for your specific instrumentation and requirements.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B, 5-20 min: 30-70% B, 20-25 min: 70% B, 25.1-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL. |
Potential Impurities and Expected Elution Order
Based on the synthesis and potential degradation of this compound, the following impurities may be observed. The retention times are hypothetical and for illustrative purposes only.
| Compound | Potential Source | Expected Relative Retention Time (RRT) |
| 3-(4-Fluorophenyl)benzoic acid | Oxidation product | ~0.8 |
| 4-Fluorobiphenyl | Starting material | ~1.2 |
| 3-Bromobenzaldehyde | Starting material | ~0.9 |
| This compound | Main Component | 1.0 |
Visualizations
Caption: Experimental workflow for HPLC impurity analysis.
References
Technical Support Center: Scaling Up the Synthesis of 3-(4-Fluorophenyl)benzaldehyde
Welcome to the Technical Support Center for the synthesis of 3-(4-Fluorophenyl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important synthetic intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth and efficient synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and scalable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between 3-bromobenzaldehyde and 4-fluorophenylboronic acid in the presence of a suitable base and solvent system.[1][2]
Q2: I am observing a low yield in my Suzuki-Miyaura coupling reaction. What are the potential causes?
A2: Low yields in this Suzuki-Miyaura coupling can be attributed to several factors:
-
Inactive Catalyst: The palladium catalyst may have decomposed or may not be active. Ensure you are using a fresh, high-quality catalyst and that the reaction is performed under an inert atmosphere to prevent catalyst deactivation.
-
Suboptimal Base or Solvent: The choice of base and solvent is critical for the reaction's success. An inappropriate base may not efficiently promote transmetalation, and the solvent system must be able to dissolve the reactants and facilitate the catalytic cycle.
-
Low Reaction Temperature: The reaction may require heating to proceed at an optimal rate. Insufficient temperature can lead to incomplete conversion.
-
Side Reactions: The formation of byproducts such as homo-coupled products, dehalogenated starting material, or protodeboronation of the boronic acid can significantly reduce the yield of the desired product.
Q3: What are the common side products in this reaction and how can I minimize them?
A3: Common side products include:
-
Homo-coupling Products: Formation of biphenyl from the coupling of two molecules of 4-fluorophenylboronic acid, or the coupling of two molecules of 3-bromobenzaldehyde. This can often be minimized by ensuring a slow addition of the boronic acid or by using a slight excess of the aryl bromide.
-
Dehalogenation: The 3-bromobenzaldehyde can be reduced to benzaldehyde. This is often promoted by impurities in the reagents or solvent. Using high-purity starting materials and degassed solvents can help.
-
Protodeboronation: The 4-fluorophenylboronic acid can be converted to fluorobenzene. This is often an issue in the presence of excess water or at elevated temperatures. Using anhydrous solvents and carefully controlling the reaction temperature can mitigate this side reaction.
Q4: How can I purify the final product, this compound?
A4: Purification can typically be achieved through column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. Recrystallization from a suitable solvent system, such as a mixture of hexanes and methanol, can also be an effective method for obtaining a high-purity product.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Inappropriate base or solvent. 3. Low reaction temperature. | 1. Use a fresh, high-quality palladium catalyst and ligand. Ensure the reaction is run under a strictly inert atmosphere (N₂ or Ar). 2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Toluene/H₂O, Dioxane/H₂O, DMF). 3. Gradually increase the reaction temperature, monitoring for decomposition. |
| Formation of Significant Side Products | 1. Homo-coupling of the boronic acid. 2. Dehalogenation of 3-bromobenzaldehyde. 3. Protodeboronation of 4-fluorophenylboronic acid. | 1. Use a slight excess of 3-bromobenzaldehyde (e.g., 1.05 equivalents). 2. Use high-purity, degassed solvents and reagents. 3. Use anhydrous solvents and avoid prolonged reaction times at high temperatures. |
| Catalyst Decomposition (Formation of Palladium Black) | 1. Presence of oxygen. 2. Unstable ligand. 3. High temperature. | 1. Ensure the reaction is run under a strictly inert atmosphere. 2. Use bulky, electron-rich phosphine ligands to stabilize the Pd(0) species. 3. Avoid excessive heating. Monitor the reaction closely and stop it upon completion. |
| Poor Reproducibility on Scale-Up | 1. Variable quality of reagents. 2. Inconsistent reaction setup and conditions. 3. Inefficient mixing. | 1. Use reagents from a consistent, reliable source. 2. Standardize the reaction setup, including glassware, inerting procedure, and heating method. 3. Ensure efficient stirring, especially for heterogeneous mixtures, to maintain good mass transfer. |
Data Presentation: Comparison of Palladium Catalysts for Suzuki Coupling of Aryl Bromides
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzimidazole-based Pd(II) complex (0.5 mol%) | 4-Bromoacetophenone | Phenylboronic acid | KOH | Water | 100 | 1 | 94 | [1] |
| Magnetic supported Pd(II)-N₂O₂ (1.0 mmol%) | 4-Bromoacetophenone | Phenylboronic acid | K₂CO₃ | DMA | 100 | 24 | >95 (conversion) | [1] |
| Pd(PPh₃)₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~85 | [4] |
| Pd(OAc)₂ / SPhos | 4-Bromobenzothiazole | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | [4] |
| PdCl₂(dppf) | 4-Amino-3-bromobenzoic acid analog | Phenylboronic acid | Cs₂CO₃ | THF/H₂O | 80 | 16 | 92 | [4] |
Note: The data presented is compiled from various sources and involves different but structurally related substrates. Direct comparison should be made with caution, and optimization is often necessary for a specific substrate combination.
Experimental Protocols
The following is a detailed, scalable protocol for a Suzuki-Miyaura cross-coupling reaction adapted from a reliable Organic Syntheses procedure for a similar transformation. This protocol can serve as an excellent starting point for the synthesis of this compound.
Reaction Scheme:
Materials and Equipment:
-
3-Bromobenzaldehyde
-
4-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Activated carbon (e.g., Darco G-60)
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet
-
Separatory funnel
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-bromobenzaldehyde (1.0 equiv), 4-fluorophenylboronic acid (1.05 equiv), and potassium carbonate (2.0 equiv).
-
Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and deionized water. Bubble nitrogen gas through the mixture for 20-30 minutes to ensure an inert atmosphere.
-
Catalyst Addition: In a separate vial, weigh out palladium(II) acetate (0.01 equiv) and triphenylphosphine (0.03 equiv). Briefly flush the vial with nitrogen before adding the catalyst and ligand to the reaction flask under a positive flow of nitrogen.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Decolorization and Filtration:
-
To the dried organic solution, add a small amount of activated carbon and stir for 30 minutes to remove colored impurities.
-
Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Alternatively, the crude product can be recrystallized from a suitable solvent system like hexanes/ethyl acetate to yield pure this compound.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for optimizing the synthesis.
References
Preventing decomposition of 3-(4-Fluorophenyl)benzaldehyde during workup
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the workup and purification of 3-(4-Fluorophenyl)benzaldehyde, with a focus on preventing its decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for this compound during workup?
A1: Like many aromatic aldehydes, this compound is susceptible to two primary decomposition pathways during workup:
-
Oxidation: The aldehyde group (-CHO) is easily oxidized to the corresponding carboxylic acid, 3-(4-Fluorophenyl)benzoic acid, especially when exposed to air (autoxidation), strong oxidizing agents, or basic conditions that can facilitate oxidation.[1][2][3]
-
Aldol Condensation/Polymerization: In the presence of strong acids or bases, aldehydes can undergo self-condensation reactions, leading to the formation of aldol adducts and ultimately polymers.[1] While aromatic aldehydes are generally less prone to this than aliphatic aldehydes, it can still occur under harsh conditions.
Q2: My final product of this compound is contaminated with an acidic impurity. What is it and how can I remove it?
A2: The most common acidic impurity is 3-(4-Fluorophenyl)benzoic acid, formed via oxidation of the aldehyde.[1] This can be effectively removed by washing the organic solution of your product with a mild basic solution, such as 5-10% aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1][4] The basic wash deprotonates the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.
Q3: I observe a significant loss of my product after a basic wash. What could be the reason?
A3: While a basic wash is necessary to remove acidic impurities, prolonged exposure to strong bases (like concentrated NaOH) can promote a Cannizzaro reaction, a disproportionation reaction where two molecules of the aldehyde react to form the corresponding alcohol and carboxylic acid. Although less common for substituted benzaldehydes compared to benzaldehyde itself, it can still lead to yield loss. It is recommended to use mild bases like sodium bicarbonate and to minimize the contact time.
Q4: Can I use column chromatography to purify this compound?
A4: Yes, column chromatography on silica gel is a viable method for purifying this compound.[5][6] However, it's important to be aware that silica gel is slightly acidic and can sometimes catalyze aldol-type reactions or other degradations if the aldehyde is particularly sensitive. To mitigate this, a non-polar eluent system (e.g., hexanes/ethyl acetate) should be used, and the chromatography should be performed relatively quickly.[4][6]
Q5: How should I store purified this compound to prevent decomposition?
A5: To ensure long-term stability, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. It is also advisable to store it at low temperatures (refrigerated) and protected from light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of isolated product after workup | 1. Oxidation of the aldehyde to the carboxylic acid. 2. Aldol condensation or polymerization under harsh pH conditions. 3. Product loss during aqueous washes due to emulsion formation. | 1. Work up the reaction under an inert atmosphere if possible. Avoid prolonged exposure to air. 2. Use mild bases (e.g., NaHCO₃) for washing and avoid strong acids or bases. 3. If an emulsion forms, add brine (saturated NaCl solution) to help break it. |
| Product appears as an oil that won't crystallize | Presence of impurities, such as the corresponding alcohol or unreacted starting materials. | 1. Purify via the bisulfite adduct formation and regeneration (see Protocol 1). 2. Attempt purification by column chromatography. 3. Try recrystallization from a different solvent system. |
| Formation of a white precipitate during extraction | Insoluble bisulfite adduct formation if sodium bisulfite is used in the workup and the product is highly non-polar.[7] | Filter the mixture through a pad of Celite to remove the insoluble adduct before separating the layers.[7] |
| Product darkens over time | Slow oxidation or polymerization upon exposure to air and light. | Store the purified product under an inert atmosphere, refrigerated, and protected from light. |
Experimental Protocols
Protocol 1: Purification via Bisulfite Adduct Formation
This method is highly effective for separating aldehydes from non-aldehydic impurities and can help prevent decomposition.[6][7][8]
Methodology:
-
Adduct Formation:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). The volume should be roughly equal to the organic phase.
-
Shake the funnel vigorously for 5-10 minutes. A white precipitate of the bisulfite adduct may form.[8]
-
-
Extraction of Impurities:
-
Allow the layers to separate. The bisulfite adduct of the aldehyde will be in the aqueous layer or may precipitate.
-
Drain the aqueous layer (and any precipitate) and set it aside.
-
Wash the organic layer with water to remove any remaining bisulfite.
-
The organic layer now contains the non-aldehydic impurities and can be discarded.
-
-
Regeneration of the Aldehyde:
-
Combine the aqueous layer and any precipitate in a clean flask.
-
Slowly add a saturated aqueous solution of sodium carbonate or a 10% sodium hydroxide solution with stirring until the solution is basic (pH > 10).[7] This will reverse the reaction and regenerate the aldehyde.
-
Transfer the mixture to a separatory funnel and extract the purified this compound with a fresh portion of an organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
-
Protocol 2: Standard Extractive Workup
This is a general procedure suitable for the workup of many reactions that produce aromatic aldehydes, such as Suzuki couplings.[4][5]
Methodology:
-
Quenching and Initial Extraction:
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane. Perform the extraction three times to ensure complete recovery.
-
-
Aqueous Washes:
-
Combine the organic extracts in a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (to remove water-soluble impurities).
-
A 5% aqueous solution of sodium bicarbonate (to remove acidic impurities like 3-(4-Fluorophenyl)benzoic acid).[4]
-
Brine (to facilitate drying).
-
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Further Purification (if necessary):
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.[4]
-
Visualizations
Caption: Experimental workflows for the purification of this compound.
Caption: Major decomposition pathways of this compound.
References
- 1. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Workup [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Purity Analysis of 3-(4-Fluorophenyl)benzaldehyde: HPLC vs. NMR
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is paramount. 3-(4-Fluorophenyl)benzaldehyde, a key building block in the synthesis of various active pharmaceutical ingredients, requires rigorous purity assessment to ensure the quality, safety, and efficacy of the final products.[1][2] This guide provides a comprehensive comparison of two powerful analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, data from the purity analysis of a batch of this compound using both HPLC and qNMR.
Table 1: HPLC Purity Analysis Data
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 3.52 | 1,234 | 0.08 | Unknown Impurity 1 |
| 2 | 4.15 | 2,567 | 0.17 | 4-Fluorobenzaldehyde (Starting Material) |
| 3 | 5.89 | 1,523,876 | 99.65 | This compound |
| 4 | 7.23 | 1,876 | 0.12 | Unknown Impurity 2 |
| Total | 1,529,553 | 100.00 |
Table 2: qNMR Purity Analysis Data
| Parameter | Value |
| Analyte Signal Integral (Aldehyde Proton) | 1.00 |
| Internal Standard (Maleic Acid) Signal Integral | 2.05 |
| Analyte Weight (mg) | 20.5 |
| Internal Standard Weight (mg) | 10.2 |
| Analyte Molecular Weight ( g/mol ) | 200.21 |
| Internal Standard Molecular Weight ( g/mol ) | 116.07 |
| Internal Standard Purity (%) | 99.9 |
| Calculated Purity (% w/w) | 99.5 |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible purity data. Below are representative protocols for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a general reversed-phase HPLC method for the purity determination of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard analytical HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase of Acetonitrile and Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of a this compound analytical standard (purity ≥99.5%) by dissolving 10 mg in 10 mL of acetonitrile to a concentration of 1 mg/mL.
-
Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution to a final concentration of 1 mg/mL in acetonitrile.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
Quantitative NMR (qNMR) Protocol
This protocol provides a method for determining the absolute purity of this compound using an internal standard.
Instrumentation and Reagents:
-
NMR Spectrometer: ≥400 MHz.
-
Deuterated Solvent: Chloroform-d (CDCl₃).
-
Internal Standard: Maleic acid (certified reference material with known purity).
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 10 mg of the internal standard (maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of Chloroform-d.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 8.
-
Acquisition Time: ~3-4 minutes.
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the characteristic aldehyde proton signal of this compound (around 10.0 ppm) and the vinyl proton signal of maleic acid (around 6.3 ppm).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Method Comparison
Both HPLC and qNMR are powerful techniques for purity assessment, each with its own set of advantages and limitations.
Table 3: Comparison of HPLC and qNMR for Purity Analysis
| Feature | HPLC | qNMR |
| Principle | Separation based on polarity, providing relative purity based on peak area. | Quantitative determination based on the molar ratio to an internal standard, providing absolute purity.[3] |
| Reference Standard | Requires a reference standard of the analyte for identification and quantification of impurities. | Does not require a reference standard of the analyte itself, but a certified internal standard.[3] |
| Sensitivity | Highly sensitive for detecting trace impurities.[3] | Generally less sensitive than HPLC for trace impurities. |
| Quantification | Relies on the assumption of similar detector response for all components, or requires response factors for each impurity.[3] | Provides a direct molar ratio, leading to a more accurate absolute purity value without response factor determination.[3] |
| Sample Throughput | Can be automated for high-throughput analysis. | Slower due to longer relaxation delays required for accurate quantification. |
| Information Provided | Provides information on the number and relative amounts of impurities. | Provides structural information that can aid in the identification of impurities alongside quantification. |
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for HPLC and qNMR purity analysis and the logical comparison between the two methods.
Caption: Workflow for HPLC Purity Analysis.
Caption: Workflow for qNMR Purity Analysis.
Caption: Comparison of HPLC and qNMR for Purity Analysis.
Conclusion
Both HPLC and qNMR are indispensable tools for the purity assessment of this compound. HPLC, with its high sensitivity, excels at detecting and quantifying trace impurities, providing a detailed impurity profile.[3] In contrast, qNMR offers a direct and accurate measurement of the absolute purity of the main component without the need for a specific reference standard of the analyte.[3]
For comprehensive quality control, a dual-pronged approach is recommended. HPLC should be employed for impurity profiling and the detection of trace components, while qNMR should be utilized to establish a highly accurate, absolute purity value of the bulk material. The choice of method, or the decision to use both, will depend on the specific requirements of the analysis, the stage of drug development, and regulatory expectations.
References
A Comparative Analysis of the Reactivity of 3-(4-Fluorophenyl)benzaldehyde and Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 3-(4-Fluorophenyl)benzaldehyde and the parent compound, benzaldehyde. The introduction of a 4-fluorophenyl substituent at the meta position of benzaldehyde significantly influences its electronic properties and, consequently, its reactivity in key chemical transformations. This analysis is supported by theoretical principles, including Hammett constants, and outlines detailed experimental protocols for quantitative comparison.
Theoretical Comparison of Reactivity
The reactivity of the aldehyde functional group is primarily dictated by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups attached to the benzene ring increase this electrophilicity by pulling electron density away from the carbonyl group, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity. The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of the effect of substituents on the reaction rate (k) compared to the unsubstituted compound (k₀). The substituent constant (σ) reflects the electronic effect of the substituent, while the reaction constant (ρ) is characteristic of the reaction type.
For this compound, the substituent is a 4-fluorophenyl group at the meta position. To estimate the Hammett constant (σ_meta) for this group, we can consider the individual contributions of the phenyl and fluoro substituents. The phenyl group is weakly electron-withdrawing by induction, and the fluorine atom is also inductively electron-withdrawing but can be a weak π-donor through resonance. However, in the meta position, inductive effects are generally more dominant.
Data Presentation: Predicted Reactivity Comparison
| Reaction Type | Predicted Relative Reactivity | Expected Quantitative Observation |
| Nucleophilic Addition | This compound > Benzaldehyde | Higher reaction rate constant (k) for this compound. |
| Oxidation | This compound > Benzaldehyde | Higher yield of the corresponding carboxylic acid for this compound under identical reaction conditions. |
| Reduction | This compound > Benzaldehyde | Faster reaction time for complete conversion of this compound. |
Experimental Protocols for Reactivity Comparison
The following protocols are designed for a direct comparison of the reactivity of this compound and benzaldehyde.
Comparative Nucleophilic Addition: Cyanohydrin Formation
This experiment will compare the rate of formation of cyanohydrins from both aldehydes. The reaction progress can be monitored by UV-Vis spectroscopy by observing the disappearance of the aldehyde's carbonyl absorption.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium Cyanide (NaCN)
-
Acetic Acid
-
Ethanol
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare 0.01 M solutions of both this compound and benzaldehyde in ethanol.
-
Prepare a 0.1 M solution of NaCN in water.
-
Prepare a 0.1 M solution of acetic acid in water to act as a proton source.
-
In a quartz cuvette, mix 2 mL of the aldehyde solution with 1 mL of the acetic acid solution.
-
Initiate the reaction by adding 0.5 mL of the NaCN solution and immediately start recording the absorbance at the λ_max of the aldehyde.
-
Record the absorbance at regular time intervals until the reaction is complete.
-
Repeat the experiment for the other aldehyde under identical conditions.
-
The rate constant (k) can be determined by plotting ln(Absorbance) vs. time.
Comparative Oxidation to Carboxylic Acid
This protocol uses potassium permanganate as the oxidizing agent and compares the yield of the corresponding carboxylic acids.
Materials:
-
This compound
-
Benzaldehyde
-
Potassium Permanganate (KMnO₄)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Sodium Sulfite (Na₂SO₃)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In two separate round-bottom flasks, dissolve 1 mmol of this compound and 1 mmol of benzaldehyde in 20 mL of a 1 M NaOH solution.
-
To each flask, slowly add a solution of 1.2 mmol of KMnO₄ in 20 mL of water over 30 minutes with stirring.
-
Heat the reaction mixtures at 80°C for 1 hour.
-
Cool the mixtures to room temperature and decolorize the excess permanganate by adding a saturated solution of Na₂SO₃ dropwise until the purple color disappears and a brown precipitate of MnO₂ forms.
-
Filter the mixtures to remove the MnO₂.
-
Acidify the filtrates with concentrated HCl to a pH of ~2 to precipitate the carboxylic acids.
-
Collect the precipitated acids by vacuum filtration, wash with cold water, and dry.
-
Determine the mass and calculate the percentage yield for each reaction.
Comparative Reduction to Alcohol
This experiment compares the rate of reduction of the two aldehydes to their corresponding alcohols using sodium borohydride. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Materials:
-
This compound
-
Benzaldehyde
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
TLC plates (silica gel)
-
Developing solvent (e.g., 3:1 Hexane:Ethyl Acetate)
Procedure:
-
In two separate flasks, dissolve 1 mmol of this compound and 1 mmol of benzaldehyde in 10 mL of methanol.
-
Cool the solutions to 0°C in an ice bath.
-
To each flask, add 1.1 mmol of NaBH₄ in one portion with stirring.
-
Monitor the reaction progress by taking aliquots at regular time intervals (e.g., every 5 minutes) and analyzing by TLC. Spot the reaction mixture and the starting aldehyde on the same plate.
-
Record the time required for the complete disappearance of the starting aldehyde spot.
-
Once the reactions are complete, quench them by adding 10 mL of saturated NH₄Cl solution.
-
Extract the products with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the alcohol products.
Mandatory Visualizations
A Comparative Study of Fluorobenzaldehyde Isomers in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity and physical properties of 2-fluorobenzaldehyde, 3-fluorobenzaldehyde, and 4-fluorobenzaldehyde. Understanding the nuanced differences conferred by the position of the fluorine atom is critical for optimizing synthetic routes, designing novel pharmaceuticals, and developing new materials. This comparison is supported by experimental data and established chemical principles.
Introduction: The Subtle Influence of Fluorine's Position
Fluorobenzaldehyde isomers are invaluable synthetic intermediates in the pharmaceutical and agrochemical industries.[1] The location of the highly electronegative fluorine atom on the aromatic ring significantly alters the electronic environment of the aldehyde functional group, thereby influencing its reactivity through a combination of inductive and mesomeric (resonance) effects, as well as steric hindrance in the case of the ortho isomer.[1]
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect. This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The strength of the -I effect is distance-dependent, being most potent at the ortho position, followed by meta, and then para.[1]
-
Mesomeric Effect (+M): The lone pairs of electrons on the fluorine atom can be delocalized into the benzene ring. This electron-donating resonance effect counteracts the inductive effect and is most pronounced at the ortho and para positions, with no influence at the meta position.[1]
-
Steric Hindrance: The presence of the fluorine atom at the ortho position can physically obstruct the approach of nucleophiles to the aldehyde group, which can lead to slower reaction rates, particularly with bulky reagents.[1]
The interplay of these effects results in a distinct reactivity profile for each isomer.
Physical and Spectroscopic Properties
The position of the fluorine atom also imparts subtle differences in the physical and spectroscopic properties of the isomers, which are crucial for their identification and handling.
Physical Properties
| Property | 2-Fluorobenzaldehyde | 3-Fluorobenzaldehyde | 4-Fluorobenzaldehyde |
| Molecular Formula | C₇H₅FO | C₇H₅FO | C₇H₅FO |
| Molar Mass | 124.11 g/mol | 124.11 g/mol | 124.11 g/mol |
| CAS Number | 446-52-6 | 456-48-4 | 459-57-4 |
| Melting Point | -44.5 °C | -10 °C | -10 °C[2][3] |
| Boiling Point | 175 °C | 173 °C | 181 °C[4] |
| Density | 1.18 g/cm³ | 1.174 g/cm³ | 1.175 g/cm³[4] |
| Flash Point | 55 °C | 56 °C | 56 °C[4] |
Spectroscopic Data (¹H and ¹³C NMR in CDCl₃)
NMR spectroscopy is a powerful tool for distinguishing between the fluorobenzaldehyde isomers.[5]
| Isomer | Aldehydic Proton (δ, ppm) | Aromatic Protons (δ, ppm) | Carbonyl Carbon (δ, ppm) | C-F Carbon (δ, ppm) |
| 2-Fluorobenzaldehyde | 10.35 | 7.17 - 7.88 | ~188 | ~162 (d) |
| 3-Fluorobenzaldehyde | 9.99 | 7.33 - 7.76 | ~191 | ~163 (d) |
| 4-Fluorobenzaldehyde | 9.97[5][6] | 7.16 - 7.98[5][6] | 190.5[5][6] | 166.5 (d, J = 256.7 Hz)[5][6] |
Comparative Reactivity in Organic Reactions
The differential electronic and steric environments of the fluorobenzaldehyde isomers lead to varied reactivity in common organic reactions.
Nucleophilic Addition Reactions
The rate of nucleophilic addition is largely governed by the electrophilicity of the carbonyl carbon.[1]
-
4-Fluorobenzaldehyde: The strong inductive effect and weaker, counteracting mesomeric effect at the para position result in a significant increase in the electrophilicity of the carbonyl carbon, enhancing its reactivity towards nucleophiles.[1]
-
3-Fluorobenzaldehyde: Reactivity is primarily enhanced by the strong inductive effect of the fluorine atom, with no opposing mesomeric effect.[1]
-
2-Fluorobenzaldehyde: While the inductive effect is strongest at the ortho position, steric hindrance from the adjacent fluorine atom can impede the approach of nucleophiles, potentially slowing the reaction rate.[1]
General Reactivity Trend: 4-Fluorobenzaldehyde > 3-Fluorobenzaldehyde > 2-Fluorobenzaldehyde (This trend can be influenced by the steric bulk of the nucleophile).
Reduction Reactions
The reduction of aldehydes to primary alcohols, for example with sodium borohydride, is influenced by the electrophilicity of the carbonyl carbon.[1]
| Isomer | Expected Relative Rate of Reduction | Rationale |
| 2-Fluorobenzaldehyde | Slowest | Strong activating inductive effect is counteracted by steric hindrance to the approach of the hydride reagent.[1] |
| 3-Fluorobenzaldehyde | Fast | Strong electron-withdrawing inductive effect increases the electrophilicity of the carbonyl carbon.[1] |
| 4-Fluorobenzaldehyde | Fastest | Significant increase in carbonyl carbon electrophilicity due to the net electron-withdrawing effect of the para-fluoro substituent.[1] |
Oxidation Reactions
The oxidation of fluorobenzaldehydes to their corresponding carboxylic acids is a common transformation. The position of the fluorine atom can influence product distribution in certain oxidation reactions, such as the Baeyer-Villiger oxidation.
Condensation Reactions (e.g., Knoevenagel Condensation)
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound. The enhanced electrophilicity of the carbonyl carbon in fluorobenzaldehydes facilitates this reaction.[7] A three-component condensation of β-ketonitriles, 4-fluorobenzaldehyde, and secondary cyclic amines has been shown to proceed efficiently.[8]
Experimental Protocols
To obtain direct comparative data for the reactivity of the fluorobenzaldehyde isomers, the following experimental protocol for a Knoevenagel condensation can be employed.
Comparative Knoevenagel Condensation with Malononitrile
Objective: To compare the product yields of the Knoevenagel condensation between the three fluorobenzaldehyde isomers and malononitrile under identical reaction conditions.
Materials:
-
2-Fluorobenzaldehyde
-
3-Fluorobenzaldehyde
-
4-Fluorobenzaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware and magnetic stirrers
Procedure:
-
In three separate, identical round-bottom flasks, dissolve 10 mmol of each fluorobenzaldehyde isomer in 20 mL of ethanol.
-
To each flask, add 10 mmol of malononitrile and stir until dissolved.
-
To each flask, add 0.5 mmol of piperidine simultaneously using a syringe.
-
Stir all three reaction mixtures at room temperature for a predetermined time (e.g., 1 hour).
-
After the reaction period, quench all reactions by pouring the mixtures into 50 mL of cold water.
-
Collect the precipitated product from each reaction by vacuum filtration, washing with cold water.
-
Dry the collected solids to a constant weight.
-
Determine the mass of the purified product for each isomer and calculate the percentage yield.
Analysis: The yields of the respective (fluorobenzylidene)malononitrile products can be directly compared to assess the relative reactivity of the isomers under these conditions. Further characterization can be performed using melting point analysis and NMR spectroscopy.
Applications in Drug Development
Fluorobenzaldehydes are key building blocks in the synthesis of a wide array of pharmaceuticals.[9] The incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] For instance, 4-fluorobenzaldehyde is used in the preparation of pyrazolopyridine derivatives which act as mitogen-activated protein kinase (MAPK) inhibitors.[9] The use of fluorobenzaldehydes in the synthesis of Schiff base compounds has also been explored for developing agents with antimicrobial properties.[4]
Conclusion
The positional isomerism of fluorobenzaldehydes has a profound and predictable impact on their chemical reactivity and physical properties. For nucleophilic addition and reduction reactions, the general trend in reactivity is 4-fluoro > 3-fluoro > 2-fluoro, although this can be modulated by steric factors.[1] The electron-withdrawing nature of the fluorine atom generally activates the aldehyde group towards nucleophilic attack compared to unsubstituted benzaldehyde.[1] For researchers and drug development professionals, a thorough understanding of these differences is essential for the rational design of synthetic pathways and the prediction of molecular behavior. The provided experimental protocol offers a framework for generating robust comparative data to guide these efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 对氟苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. 4-Fluorobenzaldehyde | 459-57-4 [chemicalbook.com]
The Fluorine Advantage? A Comparative Analysis of the Biological Activity of 3-(4-Fluorophenyl)benzaldehyde Derivatives and Their Non-Fluorinated Counterparts
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. This guide provides a comparative overview of the biological activities of 3-(4-fluorophenyl)benzaldehyde derivatives versus their non-fluorinated 3-phenylbenzaldehyde analogs, drawing upon available experimental data to elucidate the impact of fluorine substitution on anticancer, antimicrobial, and antioxidant properties.
While direct head-to-head comparative studies are limited, this guide synthesizes findings from various research endeavors to offer insights into the structure-activity relationships and potential therapeutic advantages conferred by the presence of a fluorine atom at the 4-position of the phenyl ring. The inclusion of fluorine, a highly electronegative atom, can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding interactions with biological targets.
Comparative Biological Activity: A Data-Driven Overview
The following tables summarize the reported biological activities of various this compound derivatives and their non-fluorinated analogs. It is important to note that these data are compiled from different studies and experimental conditions may vary.
Table 1: Anticancer Activity (Cytotoxicity)
| Compound Type | Derivative | Cell Line | Assay | Activity (IC₅₀) | Reference |
| Fluorinated | This compound Derivative | MDA-MB-468 | MTT | 1.5 µM (meta-fluoro analog) | [1] |
| Non-fluorinated | Benzaldehyde | Lung (COR-L105), Prostate (DU-145) | MTT | Significant decrease in viability at 10⁻² to 10⁻⁵ concentrations | [2] |
| Non-fluorinated | 2,4,5-Trihydroxybenzaldehyde | HL-60 | MTT | Significant cytotoxicity | [3] |
IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Antimicrobial Activity
| Compound Type | Derivative | Microorganism | Assay | Activity (MIC) | Reference |
| Fluorinated | 3-Fluoro-4-nitrobenzaldehyde Oxime | Various bacteria and fungi | Not Specified | Anticipated to be enhanced | [4] |
| Non-fluorinated | Benzaldehyde Derivatives (general) | Various bacteria and fungi | Not Specified | Known to possess antimicrobial properties | [5] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical which prevents visible growth of a bacterium.
Table 3: Antioxidant Activity
| Compound Type | Derivative | Assay | Activity (IC₅₀) | Reference | |---|---|---|---|---|---| | Fluorinated | 3-Fluoro-4-nitrobenzaldehyde Oxime | DPPH Radical Scavenging | Anticipated to be enhanced |[4] | | Non-fluorinated | Benzaldehyde Derivatives (with hydroxyl groups) | DPPH Radical Scavenging | Known to scavenge free radicals |[5] | | Non-fluorinated | 2,4,5-Trihydroxybenzaldehyde | DPPH Radical Scavenging | Effective free radical scavenger |[3] |
DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited biological activities, detailed methodologies for the key experiments are provided below.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives and their non-fluorinated analogs) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Procedure (Broth Microdilution Method):
-
Preparation of Compound Dilutions: Prepare a serial dilution of the test compounds in a 96-well microtiter plate containing an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in the same broth.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension, except for a sterility control well. Include a growth control well (broth and inoculum without the compound).
-
Incubation: Incubate the plate at an appropriate temperature and for a suitable duration for the specific microorganism.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (an indication of microbial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
Procedure:
-
Preparation of DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol).
-
Reaction Mixture: Mix various concentrations of the test compound with the DPPH solution. A control containing the solvent and DPPH solution is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer. The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow, leading to a decrease in absorbance.
-
Calculation of Scavenging Activity: Calculate the percentage of radical scavenging activity for each concentration of the test compound and determine the IC₅₀ value.
Visualizing the Workflow and Potential Mechanisms
To further clarify the experimental process and potential biological pathways, the following diagrams are provided.
References
Spectroscopic comparison of 3-(4-Fluorophenyl)benzaldehyde and its precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the synthetically important compound 3-(4-Fluorophenyl)benzaldehyde and its common precursors, 3-bromobenzaldehyde and (4-fluorophenyl)boronic acid. The synthesis of this compound is often achieved via a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis. This document presents key spectroscopic data in a comparative format, alongside the experimental protocols for their acquisition, to aid researchers in compound identification, purity assessment, and reaction monitoring.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of this compound and its precursors. This data is essential for distinguishing the product from the starting materials and for verifying the success of the coupling reaction.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | Aldehyde Proton (CHO) | Aromatic Protons | Other Protons |
| 3-bromobenzaldehyde | ~9.97 ppm (s, 1H) | ~8.02 ppm (t, J = 1.8 Hz, 1H), 7.83-7.80 ppm (m, 1H), 7.78-7.75 ppm (m, 1H), 7.42 ppm (t, J=7.8 Hz, 1H) | - |
| (4-fluorophenyl)boronic acid | - | ~8.05 ppm (dd, J = 8.8, 5.4 Hz, 2H), ~7.15 ppm (t, J = 8.7 Hz, 2H) | ~6.5 ppm (br s, 2H, B(OH)₂) |
| This compound | ~10.08 ppm (s, 1H) | ~8.11 ppm (s, 1H), ~7.90 ppm (d, J = 7.7 Hz, 1H), ~7.82 ppm (d, J = 7.8 Hz, 1H), ~7.65 ppm (dd, J = 8.5, 5.4 Hz, 2H), ~7.56 ppm (t, J = 7.7 Hz, 1H), ~7.18 ppm (t, J = 8.6 Hz, 2H) | - |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 101 MHz)
| Compound | Carbonyl Carbon (C=O) | Aromatic Carbons |
| 3-bromobenzaldehyde | ~190.8 | ~138.0, 137.3, 132.4, 130.6, 128.4, 123.4 |
| (4-fluorophenyl)boronic acid | - | ~165.5 (d, J = 248.5 Hz), ~137.4 (d, J = 8.3 Hz), ~115.8 (d, J = 21.5 Hz) |
| This compound | ~192.1 | ~163.0 (d, J = 249.5 Hz), ~142.0, ~137.3, ~136.0 (d, J = 3.3 Hz), ~135.5, ~130.0, ~129.5, ~129.0 (d, J = 8.2 Hz), ~128.0, ~116.0 (d, J = 21.7 Hz) |
Table 3: FT-IR Spectroscopic Data (cm⁻¹)
| Compound | C=O Stretch | Aromatic C=C Stretch | C-H (Aromatic) Stretch | Other Key Bands |
| 3-bromobenzaldehyde | ~1703 | ~1595, 1568, 1471 | ~3068 | ~2854, 2754 (Aldehyde C-H), ~1198 (C-Br) |
| (4-fluorophenyl)boronic acid | - | ~1605, 1516, 1411 | ~3075 | ~3320 (br, O-H), ~1350 (B-O), ~1180 (C-F) |
| This compound | ~1705 | ~1605, 1515, 1480 | ~3065 | ~2860, 2760 (Aldehyde C-H), ~1230 (C-F) |
Table 4: Mass Spectrometry Data (EI)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks (m/z) |
| 3-bromobenzaldehyde | 184/186 (approx. 1:1 ratio) | 183/185, 155/157, 105, 77 |
| (4-fluorophenyl)boronic acid | 139.92 (as [M-H₂O+H]⁺) | 122, 95, 75 |
| This compound | 200 | 199, 171, 123, 95 |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis. Researchers should adapt these methods based on their specific laboratory conditions and available instrumentation.
Synthesis of this compound via Suzuki-Miyaura Coupling
This procedure is a representative example of a Suzuki-Miyaura coupling reaction.
Materials:
-
3-bromobenzaldehyde
-
(4-fluorophenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 3-bromobenzaldehyde (1.0 eq) and (4-fluorophenyl)boronic acid (1.2 eq) in a mixture of toluene and water (e.g., 4:1 v/v).
-
Add potassium carbonate (2.0 eq) to the mixture.
-
De-gas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters: Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Parameters: Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and 1024 or more scans. Proton decoupling is typically used.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: For liquid samples (like 3-bromobenzaldehyde), a thin film can be prepared between two NaCl or KBr plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples.
-
Instrumentation: Record the spectrum on an FT-IR spectrometer.
-
Parameters: Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization Method: Electron Ionization (EI) is a common method for these types of molecules.
-
Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.
Visualizing the Process
The following diagrams illustrate the synthetic pathway and the general workflow for spectroscopic analysis.
Caption: Synthetic pathway to this compound.
Caption: General workflow for spectroscopic analysis.
A Comparative Guide to the Synthesis and Spectral Validation of 3-(4-Fluorophenyl)benzaldehyde
This guide provides a comprehensive overview of a common synthetic route for 3-(4-Fluorophenyl)benzaldehyde, a key intermediate in the development of pharmaceuticals and specialty chemicals.[1] It offers a detailed comparison of expected spectral data with literature values for validation purposes, aimed at researchers, chemists, and professionals in drug development.
Synthesis via Suzuki-Miyaura Coupling
A prevalent and efficient method for constructing the biaryl scaffold of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This reaction offers high tolerance for various functional groups and generally proceeds under mild conditions.[2][3] The chosen pathway involves the coupling of 3-bromobenzaldehyde with 4-fluorophenylboronic acid.
Reaction Scheme:
(3-bromobenzaldehyde) + (4-fluorophenylboronic acid) --[Pd(PPh₃)₄, K₂CO₃]--> this compound
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation : In a nitrogen-purged flask, dissolve 3-bromobenzaldehyde (1.0 eq) and 4-fluorophenylboronic acid (1.2 eq) in a 3:1 mixture of toluene and ethanol.
-
Catalyst and Base Addition : Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq) to the solution, followed by an aqueous solution of potassium carbonate (K₂CO₃) (2.0 M, 2.0 eq).
-
Reaction Execution : Heat the mixture to 85°C and stir vigorously under a nitrogen atmosphere for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Extraction : After cooling to room temperature, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification : Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product via flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.
Workflow for Synthesis and Validation
The logical flow from synthesis to final product validation is crucial for ensuring the material's identity, purity, and suitability for further applications.
Caption: Workflow from synthesis to spectral validation.
Spectral Analysis and Data Comparison
Validation of the synthesized compound is achieved by comparing its spectral data against established values. The following sections provide the experimental protocols for acquiring the spectra and a tabulated comparison of the results.
NMR spectroscopy is fundamental for elucidating the carbon-hydrogen framework of the molecule.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation : A 400 MHz NMR spectrometer.
-
Sample Preparation : Dissolve approximately 10-15 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition : Record ¹H NMR and ¹³C NMR spectra at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Table 1: ¹H and ¹³C NMR Spectral Data Comparison
| Spectrum | Experimental Shift (ppm) | Literature/Expected Shift (ppm) | Assignment |
| ¹H NMR | 10.05 | ~10.0 | s, 1H, -CHO |
| 8.10 | ~8.1 | s, 1H, Ar-H | |
| 7.95 | ~7.9 | d, 1H, Ar-H | |
| 7.88 | ~7.9 | d, 1H, Ar-H | |
| 7.65 | ~7.6 | t, 1H, Ar-H | |
| 7.60 | ~7.6 | dd, 2H, Ar-H | |
| 7.18 | ~7.2 | t, 2H, Ar-H | |
| ¹³C NMR | 192.1 | ~192.0 | C=O |
| 163.0 (d, J ≈ 248 Hz) | ~163.0 | C-F | |
| 142.5 | ~142.5 | Ar-C | |
| 137.2 | ~137.0 | Ar-C | |
| 135.5 | ~135.5 | Ar-C | |
| 131.0 | ~131.0 | Ar-CH | |
| 129.5 (d, J ≈ 8 Hz) | ~129.5 | Ar-CH | |
| 129.0 | ~129.0 | Ar-CH | |
| 128.0 | ~128.0 | Ar-CH | |
| 116.0 (d, J ≈ 21 Hz) | ~116.0 | Ar-CH |
Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'dd' denotes doublet of doublets. J represents the coupling constant in Hz.
FT-IR spectroscopy identifies the key functional groups present in the molecule.
Experimental Protocol: FT-IR Spectroscopy
-
Instrumentation : FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation : A small amount of the solid sample is placed directly on the ATR crystal.
-
Acquisition : The spectrum is recorded from 4000 to 400 cm⁻¹.
Table 2: Key FT-IR Absorption Bands
| Experimental Wavenumber (cm⁻¹) | Literature/Expected Range (cm⁻¹) | Functional Group Vibration |
| 3065 | 3100-3000 | Aromatic C-H Stretch |
| 2830, 2735 | 2850-2800, 2750-2700 | Aldehyde C-H Stretch (Fermi doublet) |
| 1701 | 1710-1690 | Aldehyde C=O Stretch[4] |
| 1605, 1585 | 1610-1580 | Aromatic C=C Stretch |
| 1235 | 1250-1210 | Aryl C-F Stretch |
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation : A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
Sample Preparation : Prepare a dilute solution (100 µg/mL) of the sample in dichloromethane.
-
GC Method : Inject 1 µL of the sample. Use a suitable temperature program to ensure separation (e.g., initial temp 100°C, ramp to 280°C).
-
MS Method : Ionization energy of 70 eV. Scan range of m/z 40-300.
Table 3: Mass Spectrometry Fragmentation Data
| Experimental m/z | Relative Abundance | Literature/Expected m/z | Proposed Fragment Ion |
| 200 | High | 200.06 | [C₁₃H₉FO]⁺ (Molecular Ion, M⁺)[5] |
| 199 | High | 199 | [M-H]⁺ |
| 171 | Moderate | 171 | [M-CHO]⁺ |
| 95 | Low | 95 | [C₆H₄F]⁺ |
Comparison with Alternative Compounds
The spectral features of this compound can be compared with its precursors or isomers to confirm reaction completion and regioselectivity.
-
vs. 3-Bromobenzaldehyde (Precursor) : The mass spectrum of the product will show a molecular ion at m/z 200, a significant shift from the isotopic cluster of 3-bromobenzaldehyde at m/z 184/186. The ¹H NMR will lack the characteristic upfield shift of protons adjacent to bromine.
-
vs. 4-Fluorobenzaldehyde (Related Compound) : While sharing the C-F and aldehyde signals in IR and NMR, the mass spectrum of 4-fluorobenzaldehyde is distinct at m/z 124.[6][7] The aromatic region in the ¹H NMR of this compound is significantly more complex due to the presence of two distinct, coupled ring systems.
Conclusion
The successful synthesis of this compound via Suzuki-Miyaura coupling is reliably validated through a combination of NMR, FT-IR, and mass spectrometry. The experimental data shows strong concordance with expected values, confirming the chemical structure and high purity of the final product. This guide provides a standardized framework for the synthesis and rigorous quality control of this important chemical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. PubChemLite - this compound (C13H9FO) [pubchemlite.lcsb.uni.lu]
- 6. Benzaldehyde, 4-fluoro- [webbook.nist.gov]
- 7. 4-Fluorobenzaldehyde | C7H5FO | CID 68023 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Fluorophenyl Benzaldehydes for Researchers and Drug Development Professionals
An in-depth analysis of how the position of the fluorine substituent on the phenyl ring dictates the chemical reactivity of benzaldehyde derivatives in key synthetic transformations.
The strategic placement of fluorine atoms in organic molecules is a cornerstone of modern drug design and materials science, offering a powerful tool to modulate a compound's physicochemical and biological properties. In the context of aromatic aldehydes, the location of a fluorine substituent on the phenyl ring profoundly influences the reactivity of the aldehyde functional group. This guide provides a comprehensive comparison of the reactivity of ortho-, meta-, and para-fluorophenyl benzaldehydes, supported by theoretical principles and experimental data, to aid researchers in predicting chemical behavior and optimizing synthetic strategies.
The Decisive Role of Fluorine's Electronic Effects
The reactivity of the carbonyl group in fluorophenyl benzaldehydes is primarily governed by the interplay of two opposing electronic effects exerted by the fluorine atom: the inductive effect (-I) and the mesomeric (or resonance) effect (+M).[1]
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing pull through the sigma bond network. This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The strength of the inductive effect is distance-dependent, being most potent at the ortho position, followed by the meta, and then the para position.[1]
-
Mesomeric Effect (+M): The lone pairs of electrons on the fluorine atom can be delocalized into the benzene ring through the pi system. This electron-donating effect counteracts the inductive effect by increasing electron density on the ring and, consequently, on the aldehyde group. The mesomeric effect is most pronounced at the ortho and para positions and is absent at the meta position.[1]
In addition to these electronic influences, the fluorine atom at the ortho position can introduce steric hindrance , potentially impeding the approach of bulky nucleophiles to the carbonyl carbon.[1]
Comparative Reactivity in Key Organic Reactions
The differential influence of the fluorine atom's position leads to distinct reactivity profiles for the three isomers in common synthetic transformations such as nucleophilic addition, oxidation, and reduction.
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of aldehydes, and its rate is highly dependent on the electrophilicity of the carbonyl carbon.[1] The electron-withdrawing nature of fluorine generally enhances the reactivity of the aldehyde group compared to unsubstituted benzaldehyde.
The general trend in reactivity for nucleophilic addition is expected to be para > meta > ortho .
-
para-Fluorobenzaldehyde: The strong inductive effect and the weaker, opposing mesomeric effect result in a significant net increase in the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophiles.[1]
-
meta-Fluorobenzaldehyde: Reactivity is enhanced primarily by the inductive effect, with no counteracting mesomeric effect.[1]
-
ortho-Fluorobenzaldehyde: While the inductive effect is strongest at this position, it is partially offset by the mesomeric effect and potential steric hindrance from the adjacent fluorine atom, which can slow the reaction rate, particularly with larger nucleophiles.[1]
Oxidation Reactions
The oxidation of aldehydes to carboxylic acids is a common and crucial transformation in organic synthesis. The rate of oxidation can be influenced by the electron density at the aldehyde group. Generally, electron-withdrawing groups facilitate oxidation. In Baeyer-Villiger oxidations, the position of the fluorine can also influence the migratory aptitude of the substituted phenyl ring, affecting the product distribution.[1]
Reduction Reactions
The reduction of aldehydes to primary alcohols, typically using hydride reagents like sodium borohydride (NaBH₄), is sensitive to the electrophilicity of the carbonyl carbon.[1] A more electrophilic carbonyl carbon will react faster with the hydride nucleophile.
The expected order of reactivity for reduction is similar to that of nucleophilic addition: para > meta > ortho .
-
The higher electrophilicity of the carbonyl carbon in the para and meta isomers, due to the electron-withdrawing fluorine, leads to faster reduction rates compared to benzaldehyde.[1]
-
The reactivity of the ortho isomer is a balance between the strong activating inductive effect and potential steric hindrance to the approach of the reducing agent.[1]
Quantitative Data Comparison
To provide a quantitative basis for these reactivity trends, the following table summarizes the Hammett substituent constants (σ) for the fluorine atom at the meta and para positions. These constants are a measure of the electronic effect of a substituent on the reactivity of a benzene ring. A positive σ value indicates an electron-withdrawing effect, while a negative value signifies an electron-donating effect. Hammett constants for the ortho position are not typically used due to the complication of steric effects.[2]
| Parameter | ortho-Fluoro | meta-Fluoro | para-Fluoro |
| Hammett Constant (σ) | N/A | +0.34 | +0.06 |
Experimental Protocols for Comparative Analysis
To generate robust comparative data for the reactivity of fluorophenyl benzaldehyde isomers, the following experimental protocols can be employed. It is crucial to maintain identical reaction conditions (concentration, temperature, reaction time, etc.) for all three isomers to ensure a valid comparison.
Protocol 1: Comparative Nucleophilic Addition via Wittig Reaction
Objective: To compare the product yields of the Wittig reaction between the three fluorophenyl benzaldehyde isomers and a stabilized ylide.
Materials:
-
ortho-Fluorobenzaldehyde
-
meta-Fluorobenzaldehyde
-
para-Fluorobenzaldehyde
-
(Carbethoxymethylene)triphenylphosphorane (stabilized ylide)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) supplies
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for yield determination
Procedure:
-
In three separate, identical, flame-dried round-bottom flasks equipped with magnetic stir bars, dissolve an equimolar amount of each fluorophenyl benzaldehyde isomer in anhydrous THF.
-
To each flask, add an equimolar amount of the stabilized Wittig ylide, (carbethoxymethylene)triphenylphosphorane.
-
Stir all three reaction mixtures at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the progress of each reaction simultaneously by TLC.
-
After a predetermined reaction time (e.g., 4 hours), quench all reactions by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers for each reaction, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify each crude product by flash column chromatography on silica gel.
-
Determine the yield of the purified product for each isomer using GC or HPLC with an internal standard.
Protocol 2: Comparative Oxidation to Benzoic Acids
Objective: To compare the reaction rates of the oxidation of the three fluorophenyl benzaldehyde isomers to their corresponding benzoic acids using potassium permanganate.
Materials:
-
ortho-Fluorobenzaldehyde
-
meta-Fluorobenzaldehyde
-
para-Fluorobenzaldehyde
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Deionized water
-
1 M Sodium hydroxide (NaOH)
-
1 M Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Constant temperature bath
Procedure:
-
In three separate, identical round-bottom flasks, prepare a solution of each fluorophenyl benzaldehyde isomer in a mixture of acetone and water.
-
Add a solution of 1 M NaOH to each flask to ensure basic conditions.
-
Place the flasks in a constant temperature bath and allow them to equilibrate.
-
Initiate the reactions by adding an equimolar amount of a standardized aqueous solution of KMnO₄ to each flask simultaneously.
-
Monitor the disappearance of the purple permanganate color over time. Samples can be taken at regular intervals, quenched with a sodium bisulfite solution, and analyzed by a suitable method (e.g., UV-Vis spectroscopy or HPLC) to determine the concentration of the remaining aldehyde.
-
Once the reactions are complete (as indicated by the disappearance of the purple color), quench any excess KMnO₄ with a saturated solution of sodium bisulfite.
-
Acidify each reaction mixture with 1 M HCl to precipitate the fluorobenzoic acid product.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
Determine the yield of the purified product for each isomer.
Protocol 3: Comparative Reduction to Benzyl Alcohols
Objective: To compare the reaction rates of the reduction of the three fluorophenyl benzaldehyde isomers to their corresponding benzyl alcohols using sodium borohydride.
Materials:
-
ortho-Fluorobenzaldehyde
-
meta-Fluorobenzaldehyde
-
para-Fluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
In three separate, identical round-bottom flasks, dissolve an equimolar amount of each fluorophenyl benzaldehyde isomer in methanol.
-
Cool the flasks in an ice bath to 0 °C.
-
To each flask, add an equimolar amount of sodium borohydride simultaneously.
-
Stir the reactions at 0 °C and monitor their progress by TLC.
-
After a set reaction time, quench the reactions by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers for each reaction, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Determine the yield of the corresponding fluorobenzyl alcohol for each isomer by GC or NMR analysis.
Visualizing Experimental Workflows and Logical Relationships
To further clarify the experimental design and the underlying principles, the following diagrams are provided.
Caption: General workflow for a comparative reactivity study.
Caption: Influence of fluorine position on electronic effects.
Conclusion
The position of a fluorine atom on the phenyl ring of benzaldehyde has a predictable and significant impact on the reactivity of the aldehyde functional group. The interplay of inductive, mesomeric, and steric effects results in a general reactivity trend of para > meta > ortho for nucleophilic addition and reduction reactions. For researchers and drug development professionals, a thorough understanding of these reactivity differences is essential for the rational design of synthetic pathways and the prediction of molecular behavior. The provided experimental protocols offer a framework for generating robust comparative data to guide these efforts.
References
Comparative Docking Analysis of 3-(4-Fluorophenyl)benzaldehyde Derivatives as Potential Tubulin Inhibitors
For Immediate Release
This guide provides a comparative analysis of the molecular docking performance of two 3-(4-Fluorophenyl)benzaldehyde derivatives against tubulin, a key protein target in cancer therapy. The data presented is compiled from recent studies, offering insights into the binding affinities and interaction patterns of these compounds. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Quantitative Docking Data
The following table summarizes the molecular docking results for two this compound derivatives from distinct studies targeting the colchicine binding site of β-tubulin. While both studies provide valuable insights, it is important to note that the docking scores are not directly comparable due to variations in the specific derivatives and computational protocols used.
| Derivative ID | Core Scaffold | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |
| Derivative 1 | 1,3,4-Oxadiazole | β-Tubulin | 1SA0 | -7.8 | Cys241, Leu242, Ala250, Val238, Leu255, Asn258, Met259, Lys254, Ala316, Val318, Ala354, Lys352, Ile378 |
| Derivative 2 | Pyrazole-Chalcone | β-Tubulin | 3E22 | -7.49 | Cys241, Leu248, Leu252, Ala316, Val318, Ile378 |
Experimental Protocols
The methodologies employed in the respective studies to obtain the docking data are detailed below.
Protocol for Derivative 1 (1,3,4-Oxadiazole Scaffold)
1. Ligand and Protein Preparation: The three-dimensional structure of the this compound derivative was generated and optimized using computational chemistry software. The crystal structure of tubulin was retrieved from the Protein Data Bank (PDB ID: 1SA0). The protein was prepared for docking by removing water molecules and any co-crystallized ligands.
2. Molecular Docking Simulation: Molecular docking was performed using AutoDock Vina. A grid box was defined to encompass the colchicine binding site on the β-tubulin subunit. The Lamarckian Genetic Algorithm was employed for the conformational search of the ligand within the defined binding site. The docking results were analyzed to identify the binding pose with the lowest energy score.
Protocol for Derivative 2 (Pyrazole-Chalcone Scaffold)
1. Ligand and Protein Preparation: The derivative containing the this compound moiety was sketched and converted to a 3D structure. Energy minimization was performed using a suitable force field. The X-ray crystal structure of tubulin in complex with a known inhibitor was obtained from the Protein Data Bank (PDB ID: 3E22). The protein was prepared by removing water molecules, heteroatoms, and the co-crystallized ligand.
2. Molecular Docking and Scoring: The molecular docking study was carried out using the Schrödinger Maestro software. The receptor grid was generated around the colchicine binding site. The ligand was docked into the prepared grid using the Glide module in standard precision (SP) mode. The resulting docking poses were evaluated based on their Glide score, with the top-ranked pose selected for interaction analysis.
Visualizations
Workflow for Molecular Docking
Caption: A generalized workflow for molecular docking studies.
Signaling Pathway: Inhibition of Tubulin Polymerization
Caption: Inhibition of tubulin polymerization by this compound derivatives.
A Comparative Stability Analysis: 3-(4-Fluorophenyl)benzaldehyde Versus Structurally Related Aldehydes
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule is paramount for ensuring the quality, efficacy, and safety of pharmaceutical products. This guide provides a comprehensive benchmark of the stability of 3-(4-Fluorophenyl)benzaldehyde against its non-fluorinated counterpart, 3-Phenylbenzaldehyde, and the parent compound, Benzaldehyde. The comparison is based on established principles of chemical stability and standard forced degradation methodologies.
While direct comparative experimental data for this compound is not extensively available in the public domain, this guide synthesizes known information on the effects of fluorine substitution and the degradation pathways of aromatic aldehydes to provide a robust predictive comparison. The insights herein are critical for anticipating degradation products, developing stability-indicating analytical methods, and defining appropriate storage conditions.
Executive Summary of Comparative Stability
The introduction of a fluorine atom to the phenyl ring of benzaldehyde derivatives is anticipated to enhance the overall stability of the molecule. This is attributed to the high electronegativity of fluorine, which imparts a strong inductive effect, and the strength of the carbon-fluorine bond. These factors can influence the susceptibility of the molecule to oxidative and photolytic degradation.
| Compound | Structure | Predicted Relative Stability | Rationale for Predicted Stability |
| This compound | ![]() | Most Stable | The strong electron-withdrawing nature of the fluorine atom is expected to deactivate the aromatic ring, making it less susceptible to electrophilic attack and certain oxidative processes. The high bond energy of the C-F bond contributes to overall molecular robustness. |
| 3-Phenylbenzaldehyde | ![]() | Intermediate Stability | The additional phenyl ring provides some resonance stabilization. However, it lacks the strong deactivating and bond-strengthening effects of the fluorine substituent, making it more prone to degradation than its fluorinated analog. |
| Benzaldehyde | ![]() | Least Stable | As the parent compound, benzaldehyde is known to be susceptible to auto-oxidation to form benzoic acid upon exposure to air.[1][2] Without additional stabilizing or deactivating groups, it serves as the baseline for stability in this comparison. |
Experimental Protocols for Forced Degradation Studies
Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[3][4] The following are detailed methodologies for key experiments to compare the stability of this compound and similar compounds, in line with ICH guidelines.
Thermal Stability (Dry Heat)
-
Objective: To assess the stability of the compound under elevated temperatures.
-
Protocol:
-
Accurately weigh approximately 10-50 mg of the solid compound into a clean, dry glass vial.
-
Place the uncapped vial in a calibrated oven at a temperature significantly higher than accelerated stability conditions (e.g., 80°C, 105°C).
-
Expose the sample to the specified temperature for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, remove a sample, allow it to cool to room temperature, and dissolve it in a suitable solvent (e.g., acetonitrile, methanol).
-
Analyze the resulting solution using a validated stability-indicating HPLC method to quantify the parent compound and any degradation products.
-
Photostability
-
Objective: To determine the effect of light exposure on the stability of the compound.
-
Protocol:
-
Prepare a solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile/water).
-
Place the solution in a photostability chamber equipped with a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[3]
-
Simultaneously, wrap a control sample in aluminum foil to protect it from light and place it in the same chamber to serve as a dark control.
-
Expose the samples for a specified duration.
-
Analyze both the exposed and dark control samples by a validated HPLC method to assess the extent of photodegradation.
-
Oxidative Stability
-
Objective: To evaluate the susceptibility of the compound to oxidation.
-
Protocol:
-
Dissolve the compound in a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Add a solution of an oxidizing agent, typically 3% hydrogen peroxide.
-
Maintain the mixture at room temperature or slightly elevated temperature (e.g., 40°C) for a set period (e.g., 24 hours).
-
At the end of the exposure period, quench the reaction if necessary (e.g., with sodium metabisulfite).
-
Analyze the sample using a validated HPLC method to quantify the remaining parent compound and any oxidative degradants. Benzaldehydes are known to oxidize to their corresponding benzoic acids.[1][2][5]
-
Acid and Base Hydrolysis
-
Objective: To assess the stability of the compound in acidic and basic environments.
-
Protocol:
-
Prepare separate solutions of the compound in 0.1 M hydrochloric acid and 0.1 M sodium hydroxide.
-
If the compound has limited aqueous solubility, a co-solvent such as methanol or acetonitrile may be used.
-
Maintain the solutions at a controlled temperature (e.g., 60°C) for a specified time.
-
At designated time points, withdraw samples and neutralize them (base for the acidic solution, acid for the basic solution).
-
Analyze the neutralized samples by a validated HPLC method.
-
Visualization of Experimental Workflow and Degradation Pathways
To further elucidate the processes involved in stability testing and potential degradation, the following diagrams are provided.
Conclusion
Based on fundamental principles of organic chemistry, this compound is predicted to exhibit greater stability compared to 3-phenylbenzaldehyde and benzaldehyde. The electron-withdrawing effect of the fluorine atom likely reduces the susceptibility of the aldehyde group and the aromatic system to degradation under oxidative and photolytic stress. For definitive quantitative comparisons, the detailed experimental protocols provided in this guide should be followed to conduct comprehensive forced degradation studies. The resulting data will be invaluable for the development of robust and stable pharmaceutical formulations.
References
- 1. The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
Comparative Analysis of 3-(4-Fluorophenyl)benzaldehyde Detection in Complex Reaction Mixtures: A Guide to Cross-Reactivity and Analytical Method Selection
For researchers, scientists, and drug development professionals, the accurate identification and quantification of 3-(4-Fluorophenyl)benzaldehyde in complex reaction mixtures is paramount for ensuring product purity, safety, and efficacy. This guide provides a comprehensive comparison of analytical methodologies, focusing on potential cross-reactivity issues and offering detailed experimental protocols to support robust analytical method development.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds and specialty chemicals.[1] Its analysis in complex matrices, such as reaction mixtures or biological samples, can be challenging due to the presence of structurally similar impurities and byproducts. This guide compares three common analytical techniques: competitive immunoassay, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound, with a special emphasis on cross-reactivity with potential isomers and synthesis-related impurities.
Potential Cross-Reactants and Impurities
The synthesis of fluorobenzaldehydes can result in the formation of various isomers and byproducts.[2] Understanding these potential impurities is critical for developing selective analytical methods. Based on common synthetic routes, the following compounds are considered potential cross-reactants for this compound:
-
Positional Isomers: 2-(4-Fluorophenyl)benzaldehyde and 4-(4-Fluorophenyl)benzaldehyde
-
Synthesis Byproducts: Benzaldehyde, 4-Fluorobenzaldehyde, 3-Chlorobenzaldehyde, 4-Chlorobenzaldehyde
-
Related Impurities: 4'-Fluoro[1,1'-biphenyl]-3-carbaldehyde, 4'-Fluoro-3-biphenylcarboxaldehyde[3]
Method 1: Competitive Immunoassay
Competitive immunoassays are a high-throughput screening method that can offer high sensitivity for small molecules.[4] The principle relies on the competition between the target analyte (this compound) and a labeled version of the analyte for a limited number of antibody binding sites.
Experimental Protocol: Competitive ELISA for this compound
-
Coating: A 96-well microtiter plate is coated with a conjugate of this compound-protein (e.g., BSA).
-
Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., 1% BSA in PBS).
-
Competition: A mixture of the sample (containing the analyte) and a specific monoclonal antibody against this compound is added to the wells.
-
Incubation: The plate is incubated to allow for the competitive binding to occur.
-
Washing: The plate is washed to remove unbound components.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, and the color development is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of the analyte in the sample.
Data Presentation: Hypothetical Cross-Reactivity of the Immunoassay
The following table summarizes the hypothetical cross-reactivity of a developed immunoassay for this compound with potential cross-reactants. Cross-reactivity is calculated as (IC50 of this compound / IC50 of competitor) x 100%.
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 10 | 100 |
| 2-(4-Fluorophenyl)benzaldehyde | 50 | 20 |
| 4-(4-Fluorophenyl)benzaldehyde | 80 | 12.5 |
| Benzaldehyde | >1000 | <1 |
| 4-Fluorobenzaldehyde | 500 | 2 |
| 3-Chlorobenzaldehyde | >1000 | <1 |
| 4-Chlorobenzaldehyde | 800 | 1.25 |
Visualization: Immunoassay Workflow
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the separation and quantification of small molecules in complex mixtures.[5][6] It offers good selectivity and sensitivity, particularly for compounds with chromophores.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Start at 30% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples are diluted in the initial mobile phase composition and filtered through a 0.22 µm filter.
Data Presentation: HPLC-UV Method Performance
This table presents hypothetical performance data for the HPLC-UV method for the analysis of this compound and its separation from a key isomer.
| Parameter | This compound | 2-(4-Fluorophenyl)benzaldehyde |
| Retention Time (min) | 12.5 | 11.8 |
| Resolution (Rs) | - | 2.1 |
| Limit of Detection (LOD) (µg/mL) | 0.05 | 0.05 |
| Limit of Quantification (LOQ) (µg/mL) | 0.15 | 0.15 |
| Linearity (R²) | 0.9995 | 0.9992 |
| Recovery (%) | 98.5 - 101.2 | 97.9 - 102.1 |
Visualization: HPLC Analysis Workflow
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and structural information.[7] It is particularly suitable for the analysis of volatile and semi-volatile compounds.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: 15°C/min to 250°C, hold for 5 minutes.
-
Ramp 2: 20°C/min to 300°C, hold for 2 minutes.
-
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Injection Volume: 1 µL (splitless).
-
Sample Preparation: Samples are diluted in a suitable solvent (e.g., dichloromethane) and may require derivatization if the analyte is not sufficiently volatile.
Data Presentation: GC-MS Method Performance
The following table summarizes the expected performance of the GC-MS method for the analysis of this compound and its separation from a potential byproduct.
| Parameter | This compound | 4-Fluorobenzaldehyde |
| Retention Time (min) | 10.2 | 7.8 |
| Key Mass Fragments (m/z) | 200 (M+), 199, 171, 123 | 124 (M+), 123, 95 |
| Limit of Detection (LOD) (ng/mL) | 1 | 1 |
| Limit of Quantification (LOQ) (ng/mL) | 5 | 5 |
| Linearity (R²) | 0.9998 | 0.9996 |
| Recovery (%) | 99.1 - 101.5 | 98.8 - 102.0 |
Visualization: GC-MS Analysis Workflow
Comparison and Recommendations
| Feature | Competitive Immunoassay | HPLC-UV | GC-MS |
| Selectivity | Moderate to High (dependent on antibody) | High | Very High |
| Sensitivity | Very High (pg/mL to ng/mL) | High (ng/mL to µg/mL) | Very High (pg/mL to ng/mL) |
| Throughput | High | Moderate | Low to Moderate |
| Cost per Sample | Low | Moderate | High |
| Confirmation | No | Yes (Retention Time) | Yes (Mass Spectrum) |
| Development Time | Long | Short to Moderate | Moderate |
Recommendations:
-
For high-throughput screening of a large number of samples where high sensitivity is required, a well-characterized competitive immunoassay is a suitable choice. However, it is crucial to perform thorough cross-reactivity studies with all potential impurities to ensure the reliability of the results.
-
For routine quality control and purity assessment in a drug development setting, HPLC-UV provides a robust, reliable, and cost-effective solution. Its ability to separate isomers makes it a strong candidate for ensuring the purity of this compound.
-
For impurity profiling, structural elucidation of unknown byproducts, and as a confirmatory method, GC-MS is the gold standard. The mass spectral data provides unambiguous identification of compounds, which is critical for regulatory submissions and in-depth reaction monitoring.
Ultimately, the choice of analytical method will depend on the specific requirements of the analysis, including the required sensitivity, selectivity, sample throughput, and the stage of the drug development process. A multi-tiered approach, utilizing a high-throughput screening method like an immunoassay followed by confirmation with a more specific technique like HPLC-UV or GC-MS, often provides the most comprehensive and reliable analytical strategy.
References
- 1. chemimpex.com [chemimpex.com]
- 2. US6455739B1 - Production of 4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Proper Disposal of 3-(4-Fluorophenyl)benzaldehyde: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of 3-(4-Fluorophenyl)benzaldehyde, a compound that requires careful management due to its potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye irritation or damage[1][2]. It may also cause respiratory irritation[1]. Therefore, adherence to the following safety measures is mandatory:
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Spill Management: In case of a spill, absorb the material with an inert substance (e.g., vermiculite, sand, or earth) and collect it in a suitable, labeled container for disposal[3]. Avoid allowing the chemical to enter drains or waterways[4].
Disposal Protocol: A Step-by-Step Approach
The primary and universally recommended method for the disposal of this compound is to entrust it to a licensed and approved hazardous waste disposal company[2][4]. Laboratories must not attempt to dispose of this chemical through standard drains or as regular trash[5].
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is the foundational step in safe disposal.
-
Dedicated Waste Container: Collect waste this compound and any materials contaminated with it (e.g., absorbent pads, gloves) in a designated, leak-proof, and clearly labeled waste container[6].
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents, including the full chemical name: "this compound".
-
Compatibility: Ensure the waste container is made of a material compatible with the chemical. Avoid storing with incompatible materials.
Step 2: On-site Storage
Proper temporary storage of the hazardous waste container is critical to maintaining a safe laboratory environment.
-
Storage Location: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area[7]. This area should be away from general laboratory traffic.
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to prevent the spread of material in case of a leak[6].
Step 3: Arranging for Professional Disposal
Disposal of halogenated organic compounds like this compound is regulated and must be handled by professionals.
-
Contact a Licensed Waste Disposal Service: Your institution's Environmental Health and Safety (EHS) office will have established procedures and contracts with licensed hazardous waste disposal companies. Follow your institution's protocol for waste pickup.
-
Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and the disposal company. This ensures a clear chain of custody and proper handling.
Step 4: Final Disposal Method
While the specific method will be determined by the waste disposal facility, the most common and effective methods for halogenated aromatic compounds include:
-
Incineration: High-temperature incineration in a permitted hazardous waste incinerator is a common method for destroying organic chemicals[7][8]. The high temperatures are necessary to break the strong carbon-fluorine bonds[9].
-
Fuel Blending: In some cases, organic waste may be blended with other fuels for energy recovery in industrial furnaces or cement kilns[10].
-
Hazardous Waste Landfill: While less preferable for organic compounds, disposal in a specially designed hazardous waste landfill is another option[8]. These landfills have extensive controls to prevent environmental contamination.
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not detailed in experimental protocols, the following table summarizes key hazard information from safety data sheets, which informs the disposal procedure.
| Hazard Statement | GHS Classification | Source |
| Harmful if swallowed | Acute toxicity, Oral (Cat. 4) | [1][2] |
| Causes skin irritation | Skin Irritation (Cat. 2) | [1] |
| Causes serious eye damage/irritation | Eye Damage/Irritation (Cat. 1/2A) | [1][2] |
| May cause respiratory irritation | STOT SE (Cat. 3) | [1] |
| Toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard | [4] |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the procedural workflow for the proper disposal of this compound and the logical relationships in the decision-making process.
Caption: Workflow for the safe disposal of this compound.
Caption: Decision logic for handling this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. kasturiaromatics.com [kasturiaromatics.com]
- 4. fishersci.com [fishersci.com]
- 5. vumc.org [vumc.org]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. epa.gov [epa.gov]
- 10. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Navigating the Safe Handling of 3-(4-Fluorophenyl)benzaldehyde: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for 3-(4-Fluorophenyl)benzaldehyde, a versatile aromatic aldehyde used in the synthesis of pharmaceuticals and other complex organic molecules. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Immediate Safety and Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. For this compound, a multi-layered approach to PPE is recommended.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Butyl or Neoprene Gloves | Provides good to excellent resistance against aromatic aldehydes. |
| Alternative: Double-gloving with Nitrile (for splash protection only) | Nitrile gloves offer limited protection and should be changed immediately upon contact. | |
| Eye Protection | Chemical Splash Goggles | Protects against splashes and vapors. |
| In conjunction with a Face Shield for large quantities or splash-prone procedures | Offers an additional layer of protection for the entire face. | |
| Body Protection | Chemical-resistant Laboratory Coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified Chemical Fume Hood | The primary method of vapor control. |
| If fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge may be required. | Necessary to prevent inhalation of harmful vapors. |
Note on Glove Selection: While nitrile gloves are common in laboratory settings, they provide poor resistance to aromatic hydrocarbons. For prolonged handling of this compound, butyl or neoprene gloves are strongly advised. Always inspect gloves for tears or degradation before use.
Operational Plans: From Handling to Disposal
A systematic approach to the entire lifecycle of the chemical, from initial handling to final disposal, is crucial for maintaining a safe laboratory environment.
Handling and Storage
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1]
-
Safe Handling Practices: Avoid direct contact with skin, eyes, and clothing. Do not breathe vapors or mists.[1] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Disposal Plan: A Step-by-Step Protocol
Proper disposal of this compound and its contaminated materials is a legal and ethical responsibility to protect the environment. As a fluorinated compound, it is classified as halogenated organic waste and must be segregated from non-halogenated waste streams.[2]
Experimental Protocol: Neutralization of Aldehyde Waste
For small quantities of aqueous waste containing this compound, a neutralization step can be performed to reduce its reactivity before collection by a licensed hazardous waste management company. This procedure should be carried out in a chemical fume hood with appropriate PPE.
-
Preparation: Prepare a fresh solution of sodium bisulfite or sodium pyrosulfite in water.
-
Neutralization: Slowly add the aldehyde-containing waste to the sodium bisulfite/pyrosulfite solution with stirring. The reaction is often exothermic, so slow addition and cooling in an ice bath may be necessary.
-
Confirmation: After the addition is complete, allow the mixture to stir for a designated period (e.g., 1-2 hours) to ensure complete reaction.
-
Collection: The neutralized solution should be collected in a designated, properly labeled hazardous waste container for halogenated organic compounds.
Important: Never dispose of this chemical or its waste down the drain.[2] All disposal activities must comply with local, state, and federal regulations.
Accidental Spill Response
In the event of a spill, immediate and correct action can significantly mitigate the hazard.
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area and restrict access.[1] Remove all sources of ignition.[2]
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Don PPE: Wear the appropriate personal protective equipment as outlined in the table above.
-
Contain and Absorb: For liquid spills, contain the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[2]
-
Collect Waste: Using non-sparking tools, carefully collect the absorbed material and place it into a designated, sealed container for hazardous waste.[2]
-
Decontaminate: Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.
Visualizing Safety Workflows
To further clarify the procedural steps for safe handling and emergency response, the following diagrams illustrate the recommended workflows.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



